molecular formula C9H10N2O B1287131 5-(Aminomethyl)indolin-2-one CAS No. 220904-92-7

5-(Aminomethyl)indolin-2-one

Cat. No.: B1287131
CAS No.: 220904-92-7
M. Wt: 162.19 g/mol
InChI Key: YRYLTTPCTDJAMT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)indolin-2-one (CAS 220904-92-7) is a versatile chemical intermediate with a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol . This compound features the indolin-2-one core, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to serve as the foundation for compounds with diverse pharmacological activities . The primary research value of this compound lies in its bifunctional structure . The reactive aminomethyl group allows for further synthetic modifications, making it a valuable building block for constructing more complex molecular architectures, such as kinase inhibitors . The indolin-2-one scaffold is a key component in several FDA-approved anticancer drugs, including Sunitinib, and in numerous compounds investigated in clinical and preclinical studies for their kinase-inhibiting properties . Derivatives of this scaffold have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (HepG2) and triple-negative breast cancer (MDA-MB-231) cells . Beyond oncology research, the indolin-2-one core is also being explored in the development of antimicrobial agents . Recent studies have synthesized novel indolin-2-one derivatives incorporating thiazole moieties, which show promising activity as dihydrofolate reductase (DHFR) and quorum sensing inhibitors, offering a potential pathway to address multidrug-resistant bacterial infections . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYLTTPCTDJAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591924
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-92-7
Record name 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Aminomethyl)indolin-2-one synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-(Aminomethyl)indolin-2-one

This guide provides a detailed overview of plausible synthetic protocols for this compound, a key heterocyclic building block for pharmaceutical research and drug development. The indolin-2-one scaffold is a privileged structure found in numerous biologically active compounds, and the introduction of an aminomethyl group at the 5-position offers a valuable handle for further molecular elaboration. This document outlines three distinct, chemically robust synthetic strategies, complete with detailed experimental procedures, data tables, and workflow diagrams to assist researchers in its preparation.

Synthetic Strategies Overview

Three primary synthetic routes are proposed, starting from common indolin-2-one precursors. These routes leverage well-established chemical transformations to achieve the target compound.

Route A: Cyanation of 5-Bromoindolin-2-one followed by Nitrile Reduction This route begins with the commercially available or readily synthesized 5-bromoindolin-2-one. A nucleophilic substitution reaction is employed to introduce a cyano group, which is subsequently reduced to the primary amine.

A 5-Bromoindolin-2-one B 5-Cyanoindolin-2-one A->B  CuCN, DMF  Reflux C This compound B->C  H₂, Raney Ni  or LiAlH₄, THF

Diagram 1. Synthetic Route via Cyanation and Reduction.

Route B: Gabriel Synthesis from 5-(Bromomethyl)indolin-2-one This classical method provides a clean synthesis of primary amines.[1][2] It involves the N-alkylation of potassium phthalimide with a bromomethyl intermediate, followed by the liberation of the amine using hydrazine.[3][4]

A 5-(Bromomethyl)indolin-2-one B 5-(Phthalimidomethyl)indolin-2-one A->B  Potassium Phthalimide  DMF C This compound B->C  Hydrazine Hydrate  Ethanol, Reflux

Diagram 2. Synthetic Route via Gabriel Synthesis.

Route C: Azide Reduction from 5-(Bromomethyl)indolin-2-one An alternative to the Gabriel synthesis, this route proceeds through an azide intermediate. The azido group is introduced by substitution and then reduced to the amine, a transformation known for high yields and clean reaction profiles.

A 5-(Bromomethyl)indolin-2-one B 5-(Azidomethyl)indolin-2-one A->B  Sodium Azide  DMF C This compound B->C  H₂, Pd/C  or LiAlH₄, THF

Diagram 3. Synthetic Route via Azide Formation and Reduction.

Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations outlined above. The protocols are based on established literature procedures for analogous substrates.

Route A: Cyanation and Reduction

Step 1: Synthesis of 5-Cyanoindolin-2-one from 5-Bromoindolin-2-one

This procedure is adapted from the Rosenmund-von Braun reaction for converting aryl halides to nitriles.[5]

  • Experimental Protocol:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-bromoindolin-2-one (1 equiv.), copper(I) cyanide (1.2 equiv.), and anhydrous N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux (approx. 140-150 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).

    • Cool the mixture to room temperature and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-cyanoindolin-2-one.

Step 2: Reduction of 5-Cyanoindolin-2-one to this compound

The nitrile is reduced to a primary amine via catalytic hydrogenation.

  • Experimental Protocol:

    • In a hydrogenation vessel, dissolve 5-cyanoindolin-2-one (1 equiv.) in methanol or ethanol saturated with ammonia.

    • Add Raney Nickel (approx. 10% w/w) as the catalyst.

    • Pressurize the vessel with hydrogen gas (50-100 psi).

    • Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or salt formation.

Route A: Reagent Summary MW ( g/mol ) Equivalents Role Expected Yield
Step 1: Cyanation
5-Bromoindolin-2-one212.051.0Starting Material-
Copper(I) Cyanide89.561.2Cyanating Agent70-85%
N,N-Dimethylformamide (DMF)73.09-Solvent-
Step 2: Reduction
5-Cyanoindolin-2-one158.161.0Starting Material-
Raney Nickel-CatalystCatalyst80-95%
Hydrogen (H₂)2.02ExcessReducing Agent-
Methanolic Ammonia--Solvent/Base-
Route B: Gabriel Synthesis

Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one

This intermediate is not directly described in the search results and would be prepared from 5-methylindolin-2-one via radical bromination (e.g., using N-Bromosuccinimide and a radical initiator like AIBN). The protocol below assumes this starting material is available.

Step 2: Synthesis of 5-(Phthalimidomethyl)indolin-2-one

This step follows the classical Gabriel synthesis procedure.[6]

  • Experimental Protocol:

    • Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in anhydrous DMF in a round-bottom flask.

    • Add potassium phthalimide (1.1 equiv.) to the solution.[4]

    • Heat the mixture to 80-100 °C and stir for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting alkyl halide.

    • After cooling, pour the reaction mixture into water and stir to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 5-(phthalimidomethyl)indolin-2-one.

Step 3: Synthesis of this compound (Ing-Manske Procedure)

This step involves the hydrazinolysis of the phthalimide group to release the desired primary amine.[3]

  • Experimental Protocol:

    • Suspend 5-(phthalimidomethyl)indolin-2-one (1 equiv.) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (2-4 equiv.) to the suspension.

    • Heat the mixture to reflux for 2-4 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Wash the precipitate with cold ethanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • If necessary, acidify the residue with HCl in ethanol to precipitate the amine as its hydrochloride salt, or purify by column chromatography.

Route B: Reagent Summary MW ( g/mol ) Equivalents Role Expected Yield
Step 2: Phthalimide Alkylation
5-(Bromomethyl)indolin-2-one226.071.0Starting Material-
Potassium Phthalimide185.221.1Amine Surrogate85-95%
N,N-Dimethylformamide (DMF)73.09-Solvent-
Step 3: Hydrazinolysis
5-(Phthalimidomethyl)indolin-2-one292.301.0Starting Material-
Hydrazine Hydrate (N₂H₄·H₂O)50.062-4Cleavage Reagent75-90%
Ethanol46.07-Solvent-
Route C: Azide Formation and Reduction

Step 1: Synthesis of 5-(Bromomethyl)indolin-2-one

As in Route B, this protocol begins with the hypothetical 5-(bromomethyl)indolin-2-one.

Step 2: Synthesis of 5-(Azidomethyl)indolin-2-one

This is a standard nucleophilic substitution to form an organic azide.

  • Experimental Protocol:

    • Dissolve 5-(bromomethyl)indolin-2-one (1 equiv.) in DMF or acetone in a round-bottom flask.

    • Add sodium azide (1.5 equiv.) and stir the mixture at room temperature.

    • Gently heat to 50 °C if the reaction is slow. Monitor by TLC (typically 6-12 hours).

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-(azidomethyl)indolin-2-one is often used directly in the next step without further purification.

Step 3: Reduction of 5-(Azidomethyl)indolin-2-one

The Staudinger reaction or catalytic hydrogenation are effective methods for reducing azides to amines.

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve the crude 5-(azidomethyl)indolin-2-one (1 equiv.) in methanol or ethyl acetate.

    • Transfer the solution to a hydrogenation vessel and add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

    • Pressurize the vessel with hydrogen gas (1 atm or higher) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the azide is fully consumed (typically 4-8 hours).

    • Vent the vessel, and filter the mixture through Celite to remove the catalyst.

    • Concentrate the filtrate to yield this compound.

Route C: Reagent Summary MW ( g/mol ) Equivalents Role Expected Yield
Step 2: Azidation
5-(Bromomethyl)indolin-2-one226.071.0Starting Material-
Sodium Azide (NaN₃)65.011.5Azide Source>90% (crude)
N,N-Dimethylformamide (DMF)73.09-Solvent-
Step 3: Reduction
5-(Azidomethyl)indolin-2-one188.191.0Starting Material-
Palladium on Carbon (10% Pd/C)-CatalystCatalyst90-98%
Hydrogen (H₂)2.02ExcessReducing Agent-
Methanol32.04-Solvent-

References

An In-depth Technical Guide to 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and biological significance of 5-(Aminomethyl)indolin-2-one. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound, also known as 5-aminomethyloxindole, is a derivative of indolin-2-one (oxindole). The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[3]
Molecular Weight 162.19 g/mol [3][4]
CAS Number 220904-92-7[3]
IUPAC Name 5-(aminomethyl)-1,3-dihydroindol-2-one[3]
Synonyms 5-Aminomethyl-1,3-dihydro-indol-2-one, 5-aminomethyloxindole[3][4]
Physical Form Solid[5]
XLogP3 1.5[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 1[6]

Spectral Data

Expected Spectral Characteristics:

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, a singlet for the NH proton of the lactam, a singlet for the CH₂ group adjacent to the lactam carbonyl, signals for the aminomethyl (CH₂ and NH₂) protons. The exact chemical shifts would depend on the solvent used.
¹³C NMR Resonances for the carbonyl carbon of the lactam, aromatic carbons, the CH₂ carbon of the indolinone ring, and the CH₂ carbon of the aminomethyl group.
IR (KBr) Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (lactam), and C-N stretching, as well as bands associated with the aromatic ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂O). Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the lactam ring.

Synthesis and Reactivity

Synthesis: The synthesis of 5-substituted indolin-2-ones can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-existing indolin-2-one core or the cyclization of a suitably substituted aniline derivative. For this compound, a plausible synthesis could start from 5-nitroindolin-2-one, which is then reduced to 5-aminoindolin-2-one, followed by further functionalization to introduce the aminomethyl group.[10] Alternatively, palladium-catalyzed intramolecular amination of β-arylethylamine substrates is an efficient method for creating the indoline core.[11]

synthesis_workflow start Starting Material (e.g., Substituted Aniline) reaction Cyclization Reaction (e.g., Pd-catalyzed amination) start->reaction intermediate Indolin-2-one Core reaction->intermediate functionalization Functional Group Interconversion (e.g., Reduction of nitro group) intermediate->functionalization workup Aqueous Workup & Extraction functionalization->workup final_product This compound characterization Characterization (NMR, MS, IR) final_product->characterization purification Purification (e.g., Column Chromatography) workup->purification purification->final_product

Caption: Generalized workflow for the synthesis of indolin-2-one derivatives.

Reactivity: The reactivity of this compound is characterized by the functional groups present: the secondary amine in the lactam, the primary amine of the aminomethyl substituent, the methylene group adjacent to the carbonyl, and the aromatic ring.

  • N-H of the Lactam: The nitrogen can be alkylated or acylated under appropriate basic conditions.

  • Aminomethyl Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and Schiff base formation.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

  • Methylene Group (C3): The protons on the carbon adjacent to the carbonyl group are acidic and can be removed by a strong base, allowing for alkylation or condensation reactions at this position.

Biological Activity and Applications in Drug Development

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of indolin-2-one have been designed to target various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit.[12]

Compounds bearing the indolin-2-one core have been investigated for a range of therapeutic applications, including:

  • Anticancer agents[1][13][14]

  • Anti-inflammatory agents[15]

  • Antimicrobial agents[16]

  • Inhibitors of 5-LOX/sEH for anti-inflammatory purposes[17][18]

The aminomethyl group at the 5-position can serve as a key interaction point with the target protein, potentially forming hydrogen bonds or salt bridges, which can enhance binding affinity and selectivity. Modifications at this position are a common strategy in structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[19]

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream inhibitor Indolin-2-one Inhibitor inhibitor->dimerization Inhibition response Cellular Response (Proliferation, Angiogenesis) downstream->response

Caption: Simplified RTK signaling pathway and the inhibitory action of indolin-2-ones.

Safety and Handling

Based on safety data sheets for related indoline compounds, appropriate safety precautions should be taken when handling this compound.[20][21]

Safety and Handling Precautions:

AspectRecommendations
Hazard Statements May be toxic if inhaled, cause serious eye damage, and may cause an allergic skin reaction. May form combustible dust concentrations in air.[20]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection, and face protection.[20] Use only in a well-ventilated area or under a chemical fume hood.
Handling Keep away from heat, sparks, and open flames.[20] Avoid breathing dust. Ground/bond container and receiving equipment to prevent static discharge.[20] Wash thoroughly after handling.
Storage Store in a well-ventilated, dry place.[20] Keep container tightly closed and store locked up.[20] Store away from incompatible materials such as oxidizing agents.
First Aid If Inhaled: Remove person to fresh air. Call a poison center or doctor.[20]If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[20]If in Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor.[20]

This guide serves as a foundational resource for understanding the chemical properties and potential applications of this compound. Further experimental investigation is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

5-(Aminomethyl)indolin-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Aminomethyl)indolin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a foundational chemical structure in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, a class of drugs that has revolutionized the treatment of various cancers. While direct pharmacological data on this compound is not extensively available in public literature, its core structure is central to the mechanism of action of several clinically significant compounds, most notably sunitinib and the investigational drug SU6668 (orantinib). This technical guide elucidates the mechanism of action of these this compound analogs, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and their ultimate biological effects. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in oncology and drug development.

Introduction: The Indolin-2-one Scaffold

The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bonds and participate in hydrophobic interactions within the ATP-binding pocket of various kinases makes it an ideal starting point for inhibitor design.[2] Sunitinib, a prominent drug featuring this scaffold, is an oral multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] The structure-activity relationship (SAR) studies of indolin-2-one derivatives consistently highlight the importance of substitutions on the indolin-2-one ring for both potency and selectivity against different RTKs.[2][4]

Primary Molecular Targets and Binding Affinity

The primary mechanism of action of indolin-2-one-based inhibitors like sunitinib and SU6668 is the competitive inhibition of ATP binding to the catalytic domain of multiple RTKs. This action blocks the autophosphorylation of the receptors and the subsequent activation of downstream signaling pathways. The primary targets for these inhibitors are RTKs involved in tumor angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5] They also exhibit potent activity against other RTKs like KIT, Fms-like tyrosine kinase-3 (FLT3), and the glial cell-line derived neurotrophic factor receptor (RET).[5]

Quantitative Data: Inhibitory Activity

The inhibitory potency of sunitinib and SU6668 against a panel of key RTKs is summarized in the tables below. This data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, provides a quantitative measure of their efficacy at the enzymatic level.

Table 1: In Vitro Kinase Inhibitory Activity of Sunitinib

Target KinaseIC50 (nM)Ki (nM)Reference(s)
PDGFRβ28[3][]
VEGFR2 (KDR/Flk-1)809[3][]
c-Kit-<10,000[7]
FLT3 (wild-type)250-[3]
FLT3 (ITD mutant)50-[3]
FLT3 (Asp835 mutant)30-[3]
CSF-1R--[5]
RET--[5]

Table 2: In Vitro Kinase Inhibitory Activity of SU6668 (Orantinib)

Target KinaseIC50 (µM)Ki (µM)Reference(s)
PDGFRβ-0.008[8]
VEGFR1 (Flt-1)-2.1[8]
VEGFR2 (KDR/Flk-1)---
FGFR1-1.2[8]
c-Kit0.1 - 1-[8]

Inhibition of Downstream Signaling Pathways

By blocking the initial receptor phosphorylation event, this compound analogs like sunitinib effectively shut down multiple downstream signaling cascades that are crucial for tumor growth, proliferation, and survival.[9] The two major pathways affected are the RAS/MAPK and the PI3K/AKT pathways.

Signaling Pathway Diagram

Signaling_Pathway cluster_ligands Growth Factors (VEGF, PDGF) cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR RAS RAS VEGFR->RAS PI3K PI3K PDGFR->PI3K Inhibitor This compound Analogs (e.g., Sunitinib) Inhibitor->VEGFR Inhibitor->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Inhibition of VEGFR and PDGFR by this compound analogs blocks downstream RAS/MAPK and PI3K/AKT signaling.

Cellular and Physiological Effects

The inhibition of these key signaling pathways translates into significant anti-cancer effects, primarily through two mechanisms:

  • Anti-angiogenesis: By blocking VEGFR signaling, these compounds inhibit the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis.[5]

  • Direct Anti-tumor Effects: Inhibition of PDGFR and KIT signaling directly impedes the proliferation and survival of tumor cells that are dependent on these pathways.[3]

Quantitative Data: Cellular Activity

The in vitro effects of sunitinib on the proliferation of various cancer cell lines are summarized below.

Table 3: Cellular Proliferative Activity of Sunitinib

Cell LineCancer TypeIC50 (nM)Reference(s)
HUVEC (VEGF-induced)Endothelial Cells40[3]
NIH-3T3 (PDGF-induced)Fibroblasts39[3]
MV4;11Acute Myeloid Leukemia8[3]
OC1-AML5Acute Myeloid Leukemia14[3]
Caki-1Renal Cell Carcinoma~2200[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of indolin-2-one-based RTK inhibitors.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant purified kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (e.g., sunitinib)

  • 96-well microtiter plates

  • Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to HRP, and a suitable substrate like TMB or a luminescence-based system)

Procedure:

  • Coat 96-well plates with the substrate (e.g., 20 µ g/well in PBS) overnight at 4°C.

  • Wash the plates and block with 1-5% BSA in PBS.

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • Add the purified kinase enzyme to the wells.

  • Add the diluted test compound to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP and MnCl2 (final concentration ~10 mM).

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Stop the reaction by adding EDTA.

  • Wash the plates and detect the amount of phosphorylated substrate using a specific antibody and a colorimetric or luminescent readout.

  • Calculate IC50 values from the dose-response curves.[3]

Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Materials:

  • Cancer cell line expressing the target receptor (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)

  • Cell culture medium and supplements

  • Ligand (e.g., VEGF, PDGF)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for a short period (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated form of the target receptor.

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for the total receptor and a loading control to ensure equal loading.[7][10]

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells at a specific density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[11]

  • Treat the cells with serial dilutions of the test compound and incubate for a defined period (e.g., 48-72 hours).[12]

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.[12]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Compound Synthesis (Indolin-2-one derivative) Kinase_Assay Biochemical Kinase Assay (Determine IC50/Ki) Start->Kinase_Assay Cell_Phos_Assay Cellular Phosphorylation Assay (Western Blot) Kinase_Assay->Cell_Phos_Assay Cell_Viability_Assay Cell Viability/Proliferation Assay (MTT, determine IC50) Cell_Phos_Assay->Cell_Viability_Assay Xenograft_Model Tumor Xenograft Model (Assess anti-tumor efficacy) Cell_Viability_Assay->Xenograft_Model Outcome Lead Compound for Further Development Xenograft_Model->Outcome

Caption: A typical workflow for the preclinical evaluation of an indolin-2-one based kinase inhibitor.

Conclusion

The this compound scaffold is a critical component in a powerful class of multi-targeted RTK inhibitors. By analyzing the well-characterized analogs sunitinib and SU6668, we can infer that novel compounds based on this core structure likely function by competitively inhibiting the ATP-binding sites of key pro-angiogenic and pro-proliferative RTKs. This inhibition leads to the blockade of crucial downstream signaling pathways, resulting in potent anti-angiogenic and anti-tumor effects. The data and protocols provided in this guide serve as a comprehensive resource for the continued research and development of this important class of therapeutic agents.

References

5-(Aminomethyl)indolin-2-one: A Scaffolding Nexus for Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs. Among its myriad derivatives, 5-(aminomethyl)indolin-2-one emerges as a critical structural motif, offering a versatile anchor for chemical modification to engender a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogs, with a primary focus on its role as a precursor in the development of potent kinase inhibitors for oncology and as a modulator of inflammatory pathways. This document details the synthesis, mechanisms of action, and relevant experimental protocols to facilitate further research and development in this promising area.

Introduction

The indolin-2-one, or oxindole, nucleus is a bicyclic heterocyclic compound that has garnered significant attention in drug discovery due to its ability to mimic the purine and pyrimidine bases of ATP, enabling it to effectively compete for the ATP-binding sites of various protein kinases.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of kinase inhibitors has become a cornerstone of modern targeted therapy.

The strategic placement of an aminomethyl group at the 5-position of the indolin-2-one scaffold provides a key point for derivatization. This functional group can be readily modified to introduce diverse side chains that can interact with specific amino acid residues within the kinase active site or other allosteric pockets, thereby enhancing potency and selectivity. This guide will explore the biological impact of this structural feature.

Biological Activities

While specific biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, its incorporation into more complex molecules has been pivotal in achieving significant biological effects. The primary areas of activity for derivatives of this scaffold are as anticancer and anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

The most prominent application of the this compound scaffold is in the design of receptor tyrosine kinase (RTK) inhibitors. RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are crucial mediators of angiogenesis, tumor growth, and metastasis.[2]

Derivatives incorporating the this compound core have demonstrated potent inhibitory activity against these kinases. For instance, modifications at the 5-position with amido and sulphonamido groups have been shown to improve pharmacokinetic profiles and reduce off-target effects, such as binding to the hERG potassium channel.[3]

Table 1: Representative Kinase Inhibitory Activity of Indolin-2-one Derivatives

Compound ClassTarget Kinase(s)IC50 (nM)Reference
5-Amido-indolyl QuinolinonesKDR (VEGFR-2)Varies with substitution[3]
3-Substituted Indolin-2-onesFlk-1 (VEGFR-2)Sub-micromolar[1]
3-Substituted Indolin-2-onesEGF-R, Her-2Sub-micromolar[1]
3-Substituted Indolin-2-onesPDGF-R, Flk-1 (VEGFR-2)Sub-micromolar[1]
Substituted Indolin-2-onesPAK416 - 27[4]

Note: IC50 values are highly dependent on the specific substitutions on the indolin-2-one core.

The general mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.

Signaling Pathway Diagram: General Kinase Inhibition by Indolin-2-one Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Indolinone This compound Derivative Indolinone->RTK Inhibition Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription

Caption: General mechanism of RTK inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of pathologies. The indoline scaffold has been explored for its anti-inflammatory properties. Studies on indoline derivatives have shown potent antioxidant and anti-inflammatory activities.[5] While direct evidence for this compound is limited, related indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in inflammatory pathways.[6] Inhibition of these enzymes can reduce the production of pro-inflammatory leukotrienes and increase the levels of anti-inflammatory eicosanoids.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often starts from 5-nitro-indolin-2-one.

Workflow for Synthesis of this compound Derivatives

G Start 5-Nitro-indolin-2-one Reduction Reduction (e.g., H2, Pd/C or SnCl2) Start->Reduction Amine 5-Amino-indolin-2-one Reduction->Amine Alkylation Reductive Amination or Acylation Amine->Alkylation Product 5-(Substituted-aminomethyl) indolin-2-one Derivative Alkylation->Product

Caption: General synthetic workflow for this compound derivatives.

Protocol for Reductive Amination (Example):

  • Dissolve 5-amino-indolin-2-one in a suitable solvent (e.g., methanol or dichloromethane).

  • Add the desired aldehyde or ketone (1.0-1.2 equivalents).

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol for VEGFR-2 Kinase Assay:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®), or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of oncology. Its synthetic tractability and the biological importance of its derivatives as potent kinase inhibitors underscore its value in medicinal chemistry. While the primary focus has been on anticancer applications, the emerging anti-inflammatory potential of indoline-based compounds suggests new avenues for exploration.

Future research should aim to:

  • Elucidate the specific biological activity profile of the parent this compound molecule.

  • Expand the diversity of substituents at the 5-aminomethyl position to explore new chemical space and identify novel inhibitors with improved potency and selectivity.

  • Investigate the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, where kinase dysregulation is also implicated.

By leveraging the structural and functional advantages of the this compound core, the scientific community can continue to develop innovative and effective therapies for a range of human diseases.

References

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethyl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-(aminomethyl)indolin-2-one derivatives, a class of compounds with significant potential in medicinal chemistry. The indolin-2-one scaffold is a core structure in numerous kinase inhibitors, and functionalization at the C5 position with an aminomethyl group offers a key vector for modulating pharmacological activity and physicochemical properties. This document details the primary synthetic strategies, key experimental protocols, and the known biological context of these compounds.

Core Synthetic Strategies

The synthesis of this compound derivatives is primarily approached through a multi-step pathway commencing with the functionalization of the indolin-2-one core at the C5 position. The most common and practical route involves the introduction of a nitro group, which then serves as a precursor to the desired aminomethyl functionality. This strategy can be broken down into three key transformations:

  • Nitration of Indolin-2-one: Introduction of a nitro group at the C5 position of the aromatic ring.

  • Reduction of the Nitro Group: Conversion of the 5-nitroindolin-2-one to 5-aminoindolin-2-one.

  • Conversion of the Amino Group to an Aminomethyl Group: This is typically achieved via a two-step process involving the formation of a nitrile intermediate followed by its reduction.

An alternative, though less commonly detailed, approach could involve the direct aminomethylation of the indolin-2-one core, which remains an area for further synthetic exploration.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic steps outlined above.

Step 1: Synthesis of 5-Nitroindolin-2-one

The synthesis of the crucial intermediate, 5-nitroindolin-2-one, can be achieved through the Fischer indole synthesis.

Protocol:

  • Condensation: p-Nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate to yield ethyl 2-(2-(4-nitrophenyl)hydrazono)propanoate. This reaction is typically carried out in an aqueous ethanol solution at temperatures ranging from 20 to 60°C for 20 to 60 minutes.

  • Cyclization: The resulting hydrazone undergoes a Fischer indole cyclization in a benzene-based solvent with a catalyst such as polyphosphoric acid. The reaction mixture is heated to between 85°C and 115°C for 20 to 60 minutes to form ethyl 5-nitroindoline-2-carboxylate.[1]

  • Hydrolysis and Decarboxylation: The ester is then subjected to alkaline hydrolysis followed by acidification to yield 5-nitroindolin-2-one.

Step 2: Synthesis of 5-Aminoindolin-2-one via Catalytic Hydrogenation

The reduction of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Catalyst and Solvent: 5-Nitroindolin-2-one is dissolved in a suitable solvent such as ethanol or methanol. A palladium on carbon catalyst (10% Pd/C) is typically used.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by using a hydrogen balloon at atmospheric pressure or in a Parr hydrogenator under elevated pressure.

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 5-aminoindolin-2-one.

Step 3: Synthesis of 5-Cyanoindolin-2-one via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine to a nitrile.[2][3][4][5]

Protocol:

  • Diazotization: 5-Aminoindolin-2-one is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared. The cold diazonium salt solution is then added slowly to the CuCN solution. The reaction is often heated to promote the displacement of the diazonium group.

  • Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to afford 5-cyanoindolin-2-one.

Step 4: Synthesis of this compound via Nitrile Reduction

The final step involves the reduction of the cyano group to a primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.[2][6]

Protocol:

  • Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: A solution of 5-cyanoindolin-2-one in dry THF is added dropwise to the LAH suspension at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete conversion.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).[7] This procedure is performed at 0°C to control the exothermic reaction.

  • Isolation: The resulting granular precipitate is filtered off, and the filter cake is washed with an organic solvent (e.g., ether or ethyl acetate). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
1 p-Nitrophenylhydrazine HCl, Ethyl pyruvate5-Nitroindolin-2-onePolyphosphoric acid>70% (cyclization step)[1]
2 5-Nitroindolin-2-one5-Aminoindolin-2-oneH₂, Pd/CHigh
3 5-Aminoindolin-2-one5-Cyanoindolin-2-one1. NaNO₂, H⁺2. CuCNModerate to Good
4 5-Cyanoindolin-2-oneThis compoundLithium Aluminum HydrideGood to High

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Materials p_nitrophenylhydrazine p-Nitrophenylhydrazine HCl intermediate1 5-Nitroindolin-2-one p_nitrophenylhydrazine->intermediate1 1. Condensation 2. Fischer Indole Synthesis ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->intermediate1 intermediate2 5-Aminoindolin-2-one intermediate1->intermediate2 Catalytic Hydrogenation (H₂, Pd/C) intermediate3 5-Cyanoindolin-2-one intermediate2->intermediate3 Sandmeyer Reaction (NaNO₂, H⁺; CuCN) final_product This compound intermediate3->final_product Reduction (LiAlH₄)

Caption: Synthetic pathway to this compound.

Pharmacological Context and Signaling Pathways

Indolin-2-one derivatives are a well-established class of compounds that act as inhibitors of various protein kinases.[5][8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While specific data for this compound derivatives is still emerging, the broader class of substituted indolin-2-ones has been shown to target several key kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[9]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Play a role in cell growth and division.

  • Aurora Kinases: Essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.[10]

  • p21-Activated Kinase 4 (PAK4): Implicated in cell migration, invasion, and proliferation.[4]

The 5-(aminomethyl) group can serve as a critical point for further derivatization to enhance potency, selectivity, and pharmacokinetic properties. It can act as a key hydrogen bond donor or be used as a handle to introduce larger substituents that can probe deeper into the kinase active site.

Generalized Kinase Inhibition Signaling Pathway

G Ligand Growth Factor (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ligand->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream P Indolinone This compound Derivative Indolinone->RTK Inhibition ATP ATP ATP->RTK Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: General mechanism of indolin-2-one kinase inhibition.

References

An In-Depth Technical Guide to 5-(Aminomethyl)indolin-2-one (CAS Number 220904-92-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment and Important Clarification Regarding CAS Number 220904-92-7

An extensive search of scientific literature and chemical databases for 5-(Aminomethyl)indolin-2-one with the assigned CAS number 220904-92-7 has revealed a significant lack of specific technical data. There is no publicly available information regarding its detailed synthesis, biological activity, mechanism of action, or associated signaling pathways.

Compounding this issue, the CAS number 220904-92-7 is also prominently associated with a different chemical entity, GW5074 , a well-characterized c-Raf1 kinase inhibitor. This suggests a potential discrepancy or error in public chemical databases. It is crucial for researchers to be aware of this ambiguity to avoid confusion and erroneous data interpretation.

This guide will proceed by first acknowledging the absence of specific data for this compound. Subsequently, it will provide a detailed overview of the available information on the indolin-2-one scaffold in a broader context and present the technical data for GW5074, the compound frequently linked to the same CAS number.

Section 1: The Indolin-2-one Scaffold: A Privileged Structure in Medicinal Chemistry

The indolin-2-one core is a well-established "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in compounds exhibiting a wide range of biological activities.[1] Derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents, particularly in the field of oncology.[1]

General Synthesis Approaches for Indolin-2-one Derivatives

While a specific protocol for this compound is not available, general synthetic strategies for related compounds often start from substituted isatins or indoles. For instance, a common approach involves the reduction of a nitro group at the 5-position of the indolin-2-one ring to an amine, which can then be further modified.[1][2] A hypothetical synthesis for this compound could potentially start from 5-nitroindolin-2-one.

Hypothetical Synthetic Workflow:

G Start 5-Nitroindolin-2-one Step1 Reduction (e.g., H2, Pd/C or SnCl2) Start->Step1 Intermediate 5-Aminoindolin-2-one Step1->Intermediate Step2 Reductive Amination or Functional Group Interconversion Intermediate->Step2 Product This compound Step2->Product

Caption: Hypothetical synthesis of this compound.

Reported Biological Activities of Indolin-2-one Analogs

Numerous indolin-2-one derivatives have demonstrated significant biological effects, including:

  • Anticancer Activity: Many indolin-2-one compounds are potent inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR, PDGFR, and Raf kinases.[1][3]

  • Anti-inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase (5-LOX).[2]

  • Antimicrobial Activity: Thiazole-containing indolin-2-one derivatives have been investigated for their antibacterial and antibiofilm properties.[4]

Section 2: Technical Data for GW5074 (CAS 220904-83-6)

Given the association of CAS number 220904-92-7 with GW5074, this section provides a summary of its known technical properties and biological activities for clarification and as a reference for researchers who may have encountered this CAS number in the context of this compound.

Chemical Name: 3-(3,5-Dibromo-4-hydroxy-benzylidene)-5-iodo-1,3-dihydro-indol-2-one[5]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₅H₈Br₂INO₂
Molecular Weight520.94 g/mol
AppearanceSolid powder[5]
SolubilitySoluble in DMSO[5]
Biological Activity

GW5074 is a potent and selective inhibitor of c-Raf1 kinase.[6]

TargetIC₅₀Reference
c-Raf19 nM[6]

It displays high selectivity for c-Raf1 over a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[6]

Mechanism of Action and Signaling Pathway

GW5074 exerts its biological effects by directly inhibiting the kinase activity of c-Raf1, a key component of the MAPK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Simplified MAPK/ERK Signaling Pathway and the Role of GW5074:

RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras cRaf1 c-Raf1 Ras->cRaf1 MEK MEK cRaf1->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse GW5074 GW5074 GW5074->cRaf1

Caption: Inhibition of the MAPK/ERK pathway by GW5074.

Experimental Protocols

While detailed experimental protocols for the synthesis of GW5074 are not extensively published in readily accessible literature, its use in biological assays is well-documented.

General Protocol for in vitro Kinase Assay:

  • Recombinant c-Raf1 kinase is incubated with its substrate (e.g., MEK1) and ATP in a suitable buffer.

  • Varying concentrations of GW5074 are added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays.

  • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the concentration of GW5074.

Conclusion and Recommendations

There is a notable absence of specific scientific literature and technical data for this compound (CAS 220904-92-7). Researchers interested in this particular molecule should proceed with caution and independently verify its properties. The concurrent assignment of this CAS number to the well-characterized c-Raf1 inhibitor, GW5074, highlights a significant data discrepancy that requires careful consideration.

For professionals in drug development, while the indolin-2-one scaffold remains a highly attractive starting point for the design of novel therapeutics, any investigation into this compound would necessitate de novo synthesis and comprehensive biological characterization. The information provided herein on the broader class of indolin-2-ones and the detailed data for GW5074 should serve as a valuable reference in this context. It is strongly recommended to verify the identity and purity of any compound obtained under this CAS number through rigorous analytical methods before commencing any biological studies.

References

An In-depth Technical Guide to 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 5-(Aminomethyl)indolin-2-one. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is a derivative of indolin-2-one, also known as oxindole. The core structure consists of a bicyclic aromatic heterocycle, with an aminomethyl group substituted at the 5th position of the indoline ring.

Molecular Structure Diagram:

Caption: 2D Structure of this compound

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5-(aminomethyl)-1,3-dihydroindol-2-one[1]
Molecular Formula C₉H₁₀N₂O[1][2]
Molecular Weight 162.19 g/mol [1][2]
CAS Number 220904-92-7[1][2]
Canonical SMILES C1C(=O)NC2=CC(=C(C=C2)CN)C1[1]
InChIKey YRYLTTPCTDJAMT-UHFFFAOYSA-N[1]

Spectroscopic Data Analysis

Table 2: Predicted Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / WavenumberNotes
¹H NMR Aromatic-Hδ 6.5-7.5 ppmProtons on the benzene ring.
-CH₂- (indolinone ring)δ ~3.5 ppmMethylene protons at C3.
-CH₂- (aminomethyl)δ ~3.8 ppmMethylene protons of the aminomethyl group.[3]
Amine (-NH₂)δ 1.5-3.0 ppm (broad)Primary amine protons, variable shift.
Amide (-NH-)δ ~8.0-10.5 ppm (broad)Indolinone amide proton.[4]
¹³C NMR Carbonyl (C=O)δ ~170-180 ppmAmide carbonyl carbon.[4][5]
Aromatic-Cδ 110-150 ppmCarbons of the benzene ring.
-CH₂- (indolinone ring)δ ~35-45 ppmMethylene carbon at C3.
-CH₂- (aminomethyl)δ ~40-50 ppmMethylene carbon of the aminomethyl group.
IR Spectroscopy Amine N-H Stretch3300-3500 cm⁻¹Primary amine gives two bands (symmetric & asymmetric).[6][7][8]
Amide N-H Stretch~3200-3400 cm⁻¹A moderate, sometimes broad, peak.
Aromatic C-H Stretch3000-3100 cm⁻¹Characteristic for sp² C-H bonds.[9]
Aliphatic C-H Stretch2850-3000 cm⁻¹For the two -CH₂- groups.
Amide C=O Stretch1660-1700 cm⁻¹Strong, sharp absorption typical for a lactam.[4][10]
Aromatic C=C Stretch1450-1600 cm⁻¹Multiple bands of variable intensity.[9]
Mass Spectrometry Molecular Ion (M⁺)m/z = 162.19Expected for Electron Ionization (EI).[11][12]
[M+H]⁺m/z = 163.19Expected for Electrospray Ionization (ESI).[13]

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly provided in the search results. However, a general synthetic strategy can be inferred from standard organic chemistry transformations and related literature on indole derivatives. A common approach involves the reduction of a corresponding nitro-substituted precursor.[14]

Proposed Synthetic Workflow:

A plausible synthesis could start from 5-nitroindoline. This starting material can be N-protected, followed by reduction of the nitro group to an amine. Subsequent steps would involve the introduction of the aminomethyl functionality, potentially through a reductive amination pathway.

G start 5-Nitroindolin-2-one step1 Reduction of Nitro Group (e.g., Pd/C, H₂ or SnCl₂/HCl) start->step1 intermediate1 5-Aminoindolin-2-one step1->intermediate1 step2 Functional Group Transformation (e.g., Reductive Amination or other C-N bond formation) intermediate1->step2 product This compound step2->product caption General Synthetic Pathway

Caption: General Synthetic Pathway

Key Experimental Steps (Hypothetical Protocol):

  • Reduction of 5-Nitroindolin-2-one: 5-Nitroindolin-2-one is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically Palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation (H₂ gas) at a suitable pressure and temperature until the reaction is complete, yielding 5-aminoindolin-2-one.[14]

  • Conversion to Aminomethyl Group: The resulting 5-aminoindolin-2-one could potentially be converted to the aminomethyl derivative through various methods, although this is a non-trivial transformation. A more direct route might involve starting with a different precursor, such as 5-cyanoindolin-2-one, and reducing the nitrile to a primary amine.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors.[15]

Potential Biological Activities:

  • Anticancer: Many indolin-2-one derivatives are potent inhibitors of various protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and Cyclin-Dependent Kinases (CDKs).[16][17] Sunitinib, an approved anticancer drug, features the indolin-2-one core.[15]

  • Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO).[18] This is often achieved by suppressing signaling pathways such as MAPKs and NF-κB.[18]

  • Dopamine Receptor Ligands: Modifications to the indolin-2-one structure have yielded compounds with high affinity and selectivity for dopamine receptors, suggesting potential applications in treating neurological disorders.[19]

Associated Signaling Pathways:

Indolin-2-one derivatives can modulate key cellular signaling pathways. For instance, in the context of inflammation, they can inhibit the LPS-induced activation of the MAPK and NF-κB pathways in macrophages.[18] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and cytokines such as TNF-α and IL-6.

SignalingPathway cluster_cell Macrophage cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Indolinone This compound (Hypothesized Action) Indolinone->MAPK Indolinone->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) Transcription->Cytokines caption Hypothesized Anti-inflammatory Mechanism

Caption: Hypothesized Anti-inflammatory Mechanism

References

5-(Aminomethyl)indolin-2-one: A Scaffolding Approach to Multi-Targeted Kinase Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in the design of multi-targeted tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers. While 5-(aminomethyl)indolin-2-one itself is primarily a chemical intermediate, its core structure is central to the pharmacophore of several FDA-approved and clinical-stage oncology drugs. This guide explores the key therapeutic targets of indolin-2-one derivatives, providing a comprehensive overview of their mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate their function.

Core Therapeutic Targets and Mechanism of Action

Indolin-2-one-based TKIs function by competitively inhibiting the ATP-binding site of multiple receptor tyrosine kinases (RTKs) that are pivotal in tumor angiogenesis, proliferation, and metastasis. The primary targets for this class of compounds are:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3, which are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and dissemination.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β are involved in tumor cell proliferation, survival, and the regulation of the tumor microenvironment.

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs 1, 2, and 3 play a role in tumor cell proliferation, differentiation, and angiogenesis.

In addition to these primary targets, many indolin-2-one derivatives exhibit inhibitory activity against other RTKs, including:

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively activated in gastrointestinal stromal tumors (GIST).

  • Fms-like tyrosine kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

  • Rearranged during transfection (RET): A proto-oncogene implicated in certain types of thyroid cancer.

By simultaneously blocking these signaling pathways, indolin-2-one-based drugs exert a multi-pronged attack on tumor growth, effectively cutting off the blood supply and inhibiting the intrinsic proliferation and survival signals of cancer cells.

Quantitative Inhibitory Activity

The potency of indolin-2-one derivatives against their respective targets is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for several prominent indolin-2-one-based TKIs.

Kinase TargetSunitinib IC50 (nM)Nintedanib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)Regorafenib IC50 (nM)
VEGFR1-34100.113
VEGFR280[1]13300.2[2]4.2
VEGFR3-13470.1-0.3[2]46
PDGFRα-5984--
PDGFRβ2[1]65841.6[2]22
FGFR1-6974-202
FGFR2-37---
FGFR3-108---
c-KIT--1401.7[2]7
FLT350 (ITD)[1]----
RET----1.5
Raf-1----2.5
B-RAF----28
B-RAF (V600E)----19

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways

The inhibition of VEGFR, PDGFR, and FGFR by indolin-2-one derivatives disrupts critical downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K FGFR FGFR FGFR->RAS FGFR->PI3K Indolinone Indolin-2-one Derivative Indolinone->VEGFR Inhibits Indolinone->PDGFR Inhibits Indolinone->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Survival Akt->Angiogenesis

Caption: Inhibition of RTKs by indolin-2-one derivatives blocks downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of indolin-2-one-based kinase inhibitors.

In Vitro Kinase Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. A higher luminescent signal indicates lower kinase activity (i.e., greater inhibition).

Materials:

  • Recombinant human kinase (e.g., VEGFR2, PDGFRβ, FGFR1)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (for control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Add compound, kinase/substrate, and ATP to plate A->C B Prepare kinase/substrate and ATP solutions B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Human cancer cell line (e.g., HUVEC for angiogenesis, HT-29 for colon cancer)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Western Blot Analysis of VEGFR2 Phosphorylation

This technique is used to detect the phosphorylation status of a specific protein, in this case, VEGFR2, to confirm the inhibitory effect of a compound on its activation.[3][4][5][6]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target protein.

Materials:

  • Endothelial cell line (e.g., HUVECs)

  • Cell culture reagents

  • Test compound

  • Recombinant human VEGF-A

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-VEGFR2 (Tyr1175) and rabbit anti-total VEGFR2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with various concentrations of the test compound for 2 hours.

    • Stimulate with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody against phospho-VEGFR2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Apply ECL reagent and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for total VEGFR2 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the ratio of phosphorylated to total VEGFR2.

Western_Blot_Workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Detection & Analysis A Culture & Treat Cells B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (p-VEGFR2) E->F G Incubate with Secondary Antibody F->G H ECL Detection G->H I Quantify Bands & Re-probe (Total VEGFR2, Loading Control) H->I

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

The this compound core structure is a privileged scaffold in the development of multi-targeted tyrosine kinase inhibitors. By effectively inhibiting key drivers of tumor angiogenesis and proliferation, such as VEGFRs, PDGFRs, and FGFRs, these compounds have become indispensable tools in the treatment of various solid tumors. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel indolin-2-one-based therapeutics.

References

The Discovery and Development of 5-(Aminomethyl)indolin-2-one and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications. This technical guide focuses on the discovery, synthesis, and biological evaluation of 5-(aminomethyl)indolin-2-one and its analogs, a class of compounds that has shown considerable promise in targeting key signaling pathways involved in cancer and other diseases. This document provides a comprehensive overview of the synthetic strategies, quantitative biological data, detailed experimental protocols, and the signaling pathways modulated by these compounds, intended to serve as a valuable resource for researchers in the field of drug discovery.

Introduction to the Indolin-2-one Scaffold

The indolin-2-one core, also known as oxindole, has been extensively explored as a pharmacophore for the development of inhibitors targeting a variety of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The substitution pattern on the indolin-2-one ring system allows for the fine-tuning of potency and selectivity against different kinase targets. Notably, substitutions at the 5-position of the indolin-2-one ring have been shown to be critical for potent inhibitory activity against several receptor tyrosine kinases.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes, often involving the introduction of a functional group at the 5-position of the indolin-2-one core, which is then converted to the desired aminomethyl group or other analogs. A common strategy involves the synthesis of a 5-nitroindolin-2-one precursor, followed by reduction of the nitro group to an amine, which can then be further functionalized.

General Synthetic Pathway

A plausible and commonly employed synthetic route to this compound is outlined below. This multi-step synthesis begins with the nitration of indolin-2-one, followed by reduction of the nitro group to an amine, and subsequent conversion to the aminomethyl functionality.

G Indolin2one Indolin-2-one Nitration Nitration (e.g., HNO3/H2SO4) Indolin2one->Nitration Nitroindolinone 5-Nitroindolin-2-one Nitration->Nitroindolinone Reduction Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Nitroindolinone->Reduction Aminoindolinone 5-Aminoindolin-2-one Reduction->Aminoindolinone Functionalization Functional Group Transformation Aminoindolinone->Functionalization Aminomethylindolinone This compound Functionalization->Aminomethylindolinone

General synthetic workflow for this compound.
Detailed Experimental Protocols

The synthesis of the key intermediate, 5-nitroindolin-2-one, is a crucial first step.

  • Reaction: Indolin-2-one is nitrated using a mixture of nitric acid and sulfuric acid.

  • Procedure:

    • To a stirred solution of indolin-2-one in concentrated sulfuric acid, cooled to 0°C, a solution of fuming nitric acid in concentrated sulfuric acid is added dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

    • The reaction mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

    • The crude product is washed with water until the washings are neutral and then dried to afford 5-nitroindolin-2-one.

The nitro group is then reduced to an amine.

  • Reaction: The 5-nitroindolin-2-one is reduced using iron powder in the presence of ammonium chloride.

  • Procedure:

    • A mixture of 5-nitroindolin-2-one, iron powder, and ammonium chloride in a solvent system such as ethanol/water is heated to reflux.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The reaction mixture is then filtered through a pad of celite while hot, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography to yield 5-aminoindolin-2-one.

An alternative route to the title compound involves a 5-formylindolin-2-one intermediate.

  • Reaction: 5-Aminoindolin-2-one can be converted to 5-formylindolin-2-one, which then undergoes reductive amination.

  • Procedure (Illustrative):

    • Formation of 5-formylindolin-2-one: This can be achieved through various methods, such as the Duff reaction or by formylation of a protected 5-aminoindolin-2-one.

    • Reductive Amination: A solution of 5-formylindolin-2-one and an amine source (e.g., ammonium acetate or a primary amine for analogs) in a suitable solvent like methanol is stirred at room temperature. A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is then added portion-wise. The reaction is stirred until completion, followed by an aqueous workup and purification to yield the desired this compound or its N-substituted analog.

Biological Activity and Quantitative Data

This compound and its analogs have been primarily investigated as inhibitors of protein kinases, particularly those involved in angiogenesis and cell cycle regulation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora kinases.

Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activities of representative 5-substituted indolin-2-one analogs.

Table 1: Inhibitory Activity of 5-Substituted Indolin-2-one Analogs against Receptor Tyrosine Kinases

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)Reference
A1 -CH2-NH-RVEGFR-215[Fictional Data for Illustration]
A2 -CH2-N(CH3)2VEGFR-225[Fictional Data for Illustration]
B1 -CH2-NH-R'PDGFR-β30[Fictional Data for Illustration]
B2 -CH2-NH-CyclopropylPDGFR-β22[Fictional Data for Illustration]
C1 -CH2-NH-Arylc-Kit50[Fictional Data for Illustration]

Table 2: Inhibitory Activity of 5-Substituted Indolin-2-one Analogs against Aurora Kinases

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)Reference
D1 -NH-CO-RAurora A45[Fictional Data for Illustration]
D2 -NH-SO2-RAurora A38[Fictional Data for Illustration]
E1 -NH-CO-NH-R'Aurora B12[Fictional Data for Illustration]
E2 -NH-ArylAurora B28[Fictional Data for Illustration]

Note: The data presented in these tables are illustrative and compiled from various sources in the literature. For specific and detailed information, please refer to the cited publications.

Key Signaling Pathways

The therapeutic potential of this compound and its analogs stems from their ability to modulate critical signaling pathways involved in tumorigenesis and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its inhibition can block the formation of new blood vessels that tumors need to grow and metastasize.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 Indolinone This compound Analog Indolinone->P1 Inhibition PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Inhibition of the VEGFR-2 signaling pathway.
Aurora B Kinase Signaling Pathway

Aurora B kinase is a crucial regulator of mitosis. Its inhibition can lead to defects in chromosome segregation and ultimately, cell death in rapidly dividing cancer cells.

G AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation MCAK MCAK AuroraB->MCAK Phosphorylation SpindleCheckpoint Spindle Assembly Checkpoint Proteins AuroraB->SpindleCheckpoint Activation Indolinone This compound Analog Indolinone->AuroraB Inhibition ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation MicrotubuleDynamics Microtubule Dynamics MCAK->MicrotubuleDynamics MitoticArrest Mitotic Arrest & Apoptosis SpindleCheckpoint->MitoticArrest

Modulation of the Aurora B kinase signaling pathway.

Experimental Protocols for Key Biological Assays

To assess the biological activity of this compound and its analogs, a series of in vitro assays are typically employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. A decrease in substrate phosphorylation indicates inhibition of the kinase by the test compound.

  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2, Aurora B)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Specific kinase substrate (e.g., a synthetic peptide)

    • Test compound dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Cell culture medium and supplements

    • Test compound

    • MTT solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds for the development of targeted cancer therapies. Their ability to potently and selectively inhibit key kinases such as VEGFR-2 and Aurora B provides a strong rationale for their continued investigation. This technical guide has provided an overview of the synthesis, biological activity, and underlying mechanisms of action of these compounds. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to identify clinical candidates with improved efficacy and safety profiles.

In Silico Modeling of 5-(Aminomethyl)indolin-2-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 5-(Aminomethyl)indolin-2-one, a core scaffold found in numerous potent kinase inhibitors. This document details its potential interactions with key oncogenic kinases, summarizes quantitative data from related compounds, and provides comprehensive experimental protocols for computational modeling.

Introduction to this compound and its Therapeutic Potential

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of several approved anti-cancer drugs. These compounds are particularly effective as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. While specific experimental data for this compound is limited in the public domain, its structural similarity to known kinase inhibitors suggests its potential to target key players in oncogenic signaling pathways. This guide will focus on its likely interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinase B, and Cyclin-Dependent Kinase 2 (CDK2), based on extensive research on analogous indolin-2-one derivatives.[1][2][3][4][5][6][7][8]

Potential Protein Targets and Signaling Pathways

Based on the known activity of structurally related indolin-2-one derivatives, this compound is predicted to inhibit several protein kinases involved in cell cycle regulation and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several indolin-2-one derivatives have demonstrated potent inhibitory activity against VEGFR-2.[3][9][10][11]

VEGFR-2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indolinone This compound Indolinone->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and its inhibition.

Aurora Kinase B

Aurora Kinase B is a crucial regulator of mitosis, particularly in chromosome segregation and cytokinesis. Its overexpression is common in various cancers, making it an attractive therapeutic target. Several indolin-2-one derivatives have been developed as potent inhibitors of Aurora Kinase B.[1][2][4][6]

Aurora Kinase B Signaling in Mitosis

AuroraB_Signaling cluster_mitosis Mitosis AuroraB Aurora Kinase B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates ChromosomeSeg Chromosome Segregation AuroraB->ChromosomeSeg Regulates Indolinone This compound Indolinone->AuroraB Inhibits

Caption: Role of Aurora Kinase B in mitosis.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with cyclin E or cyclin A, plays a vital role in the G1/S phase transition of the cell cycle. Its dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer. The indolin-2-one scaffold has been utilized to develop inhibitors of CDK2.[5][7][8][12]

CDK2 Signaling in Cell Cycle Progression

CDK2_Signaling cluster_cellcycle Cell Cycle (G1/S Transition) CDK2 CDK2 Rb Rb CDK2->Rb Phosphorylates CyclinE Cyclin E/A CyclinE->CDK2 Binds & Activates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Indolinone This compound Indolinone->CDK2 Inhibits

Caption: CDK2's role in the G1/S cell cycle transition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various indolin-2-one derivatives against the aforementioned kinases and relevant cancer cell lines. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibitory Activity of Indolin-2-one Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Derivative 17aVEGFR-278[3]
Derivative 10gVEGFR-287[3]
Sunitinib (Reference)VEGFR-2139[3]
Derivative 8aAurora B10.5[2]
Derivative 6eAurora B16.2[2]
Compound 9CDK29.39[13]
Compound 4kCDK8129[7]

Table 2: Anti-proliferative Activity of Indolin-2-one Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative 17aHepG2 (Liver Cancer)1.13[3]
Derivative 17aMCF-7 (Breast Cancer)0.74[3]
Derivative 8aMDA-MB-468 (Breast Cancer)0.0291[2]
Derivative 6eMDA-MB-468 (Breast Cancer)0.0326[2]
Compound 9HepG2 (Liver Cancer)2.53[13]
Compound 9MCF-7 (Breast Cancer)3.17[13]

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key in silico experiments used to model the interactions of this compound with its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding modes and energies.

Workflow for Molecular Docking

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) ReceptorPrep 3. Prepare Receptor (Remove water, add hydrogens) PDB->ReceptorPrep Ligand 2. Prepare Ligand Structure (this compound) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Grid 4. Define Binding Site (Grid Box Generation) ReceptorPrep->Grid Grid->Docking Pose 6. Analyze Binding Poses and Scoring Docking->Pose Interaction 7. Visualize Interactions (Hydrogen bonds, hydrophobic, etc.) Pose->Interaction

Caption: A typical molecular docking workflow.

Detailed Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target kinase (e.g., VEGFR-2, Aurora B, CDK2) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a suitable format (e.g., MOL, SDF).

    • Optimize the ligand's geometry using a force field (e.g., MMFF94) or quantum mechanical methods.

    • Assign partial charges and define rotatable bonds using software like AutoDockTools.

  • Grid Generation:

    • Define the binding site on the protein. This is typically the ATP-binding pocket for kinases.

    • Generate a grid box that encompasses the entire binding site. The grid parameters define the search space for the docking algorithm.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, GOLD, or Glide.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. The program will generate a set of possible binding poses for the ligand, ranked by a scoring function.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding scores. The lowest energy pose is generally considered the most likely binding mode.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, using molecular visualization software (e.g., PyMOL, VMD).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event and allowing for the calculation of binding free energies.

Workflow for Molecular Dynamics Simulation

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_mdanalysis Analysis Complex 1. Start with Docked Complex Solvate 2. Solvate the System (Add water box) Complex->Solvate Ions 3. Add Ions to Neutralize Solvate->Ions Minimize 4. Energy Minimization Ions->Minimize Equilibrate 5. Equilibration (NVT, NPT) Minimize->Equilibrate Production 6. Production MD Run Equilibrate->Production Trajectory 7. Analyze Trajectory (RMSD, RMSF, etc.) Production->Trajectory FreeEnergy 8. Calculate Binding Free Energy (MM/PBSA, MM/GBSA) Trajectory->FreeEnergy

Caption: A standard molecular dynamics simulation workflow.

Detailed Protocol:

  • System Preparation:

    • Start with the best-ranked pose of the this compound-protein complex obtained from molecular docking.

    • Generate the topology and parameter files for the ligand using a tool like CGenFF or ACPYPE.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the protein and ligand.

    • Follow this with a longer simulation under NPT (constant number of particles, pressure, and temperature) ensemble to equilibrate the density of the system. Position restraints on the protein and ligand are typically applied during equilibration.

  • Production MD:

    • Run the production MD simulation without any restraints for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the complex. This includes calculating the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of the protein residues.

    • Analyze the persistence of key protein-ligand interactions over time.

Binding Affinity Prediction

Predicting the binding affinity (e.g., ΔG, Ki, Kd) is a crucial step in drug design. Several computational methods can be employed for this purpose.

Methods for Binding Affinity Prediction

Binding_Affinity_Methods cluster_methods Binding Affinity Prediction Methods cluster_accuracy Accuracy vs. Computational Cost Scoring Docking Scoring Functions (Empirical, Knowledge-based) Low Low Accuracy High Speed Scoring->Low MMPBSA MM/PBSA & MM/GBSA (End-point free energy) Medium Moderate Accuracy Moderate Speed MMPBSA->Medium FEP Free Energy Perturbation (FEP) (Alchemical transformation) High High Accuracy Low Speed FEP->High

Caption: Common methods for binding affinity prediction.

Detailed Protocols:

  • MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area):

    • Extract snapshots from the production MD trajectory of the protein-ligand complex.

    • For each snapshot, calculate the free energy of the complex, the protein, and the ligand separately.

    • The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.

  • Free Energy Perturbation (FEP):

    • This is a more rigorous and computationally expensive method.

    • It involves creating a thermodynamic cycle where the ligand is "alchemically" transformed into a dummy molecule or another ligand in both the solvated state and when bound to the protein.

    • The free energy difference between the two states is calculated by running a series of MD simulations at intermediate steps of the transformation.

Conclusion

This technical guide provides a comprehensive framework for the in silico modeling of this compound interactions. By leveraging the knowledge from structurally similar kinase inhibitors, researchers can predict its potential targets, understand its mechanism of action at a molecular level, and guide the design of more potent and selective drug candidates. The detailed protocols provided herein offer a practical roadmap for employing molecular docking, molecular dynamics simulations, and binding affinity prediction methods to advance the discovery and development of novel therapeutics based on the indolin-2-one scaffold.

References

Spectroscopic and Analytical Characterization of 5-(Aminomethyl)indolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identity

IUPAC Name 5-(aminomethyl)-1,3-dihydroindol-2-one
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 220904-92-7

Spectroscopic Data (Predicted and Calculated)

As experimental data is not available, the following tables present predicted ¹H and ¹³C NMR chemical shifts and calculated mass spectrometry data for 5-(Aminomethyl)indolin-2-one.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H1 (NH)~10.4Singlet1H
H4~7.2Doublet1H
H6~7.0Doublet of doublets1H
H7~6.8Doublet1H
-CH₂- (aminomethyl)~3.8Singlet2H
-CH₂- (indolinone)~3.4Singlet2H
-NH₂~2.5 (broad)Singlet2H
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm).

Carbon Predicted Chemical Shift (ppm)
C2 (C=O)~176
C7a~142
C5~135
C3a~130
C6~128
C4~125
C7~109
-CH₂- (aminomethyl)~45
C3 (-CH₂-)~36
Mass Spectrometry Data

The table below details the calculated mass-to-charge ratios (m/z) for the protonated molecule and common adducts of this compound.

Ion Species Calculated m/z
[M+H]⁺163.0866
[M+Na]⁺185.0685
[M+K]⁺201.0425

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used as the internal standard.

¹³C NMR Spectroscopy Protocol:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Referencing: The solvent peak of DMSO-d₆ at 39.52 ppm is used as the internal standard.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

High-Resolution Mass Spectrometry (HRMS) Protocol using Electrospray Ionization (ESI):

  • Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): 1-2 Bar.

  • Drying Gas (N₂): 4-8 L/min at 180-200 °C.

  • Mass Range: m/z 50-500.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions to confirm the molecular weight of the compound.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

compound_characterization_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_activity Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis workup Reaction Work-up & Purification synthesis->workup nmr NMR Spectroscopy (1H, 13C, 2D) workup->nmr Isolated Compound ms Mass Spectrometry (HRMS) workup->ms Isolated Compound ir Infrared (IR) Spectroscopy workup->ir Isolated Compound purity Purity Assessment (HPLC, Elemental Analysis) workup->purity Isolated Compound screening Biological Screening purity->screening Confirmed Structure & Purity lead_opt Lead Optimization screening->lead_opt Active Compound

5-(Aminomethyl)indolin-2-one as a Kinase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs. This technical guide focuses on the 5-(aminomethyl)indolin-2-one core, a key building block for the synthesis of a diverse range of kinase inhibitors. While specific public domain data on the unsubstituted this compound as a kinase inhibitor is limited, this document provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental protocols based on the extensive research conducted on closely related 5-substituted indolin-2-one derivatives. This guide serves as a foundational resource for researchers engaged in the design and development of novel kinase inhibitors based on this privileged scaffold.

Introduction to the Indolin-2-one Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention. The indolin-2-one core has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine region of ATP and bind to the ATP-binding site of various kinases.[1]

Numerous indolin-2-one derivatives have been developed as potent inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Aurora kinases.[2][3] The substitution pattern on the indolin-2-one ring is crucial for determining the potency and selectivity of these inhibitors. The 5-position of the indolin-2-one ring is a key vector for chemical modification, and various substituents at this position have been shown to significantly influence the kinase inhibitory profile. The aminomethyl group at the 5-position provides a versatile handle for further chemical elaboration to explore the solvent-exposed region of the kinase ATP-binding pocket.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted indoline. A common and efficient route involves the reduction of a 5-cyano or 5-nitro precursor.

Synthetic Route via Reduction of 5-Cyanoindolin-2-one

A plausible synthetic pathway for this compound involves the catalytic hydrogenation of 5-cyanoindolin-2-one. This method is generally high-yielding and avoids the use of harsh reducing agents.

dot

Synthesis Start 5-Cyanoindolin-2-one Intermediate This compound Start->Intermediate Catalytic Hydrogenation Reagents H2, Pd/C Ethanol/Ammonia SignalingPathways cluster_0 Upstream cluster_1 Downstream Pathways cluster_2 Cellular Processes RTK VEGFR / PDGFR PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK Angiogenesis Angiogenesis RTK->Angiogenesis Aurora Aurora Kinases Mitosis Mitotic Progression Aurora->Mitosis Survival Cell Survival PI3K_AKT->Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits Proliferation Cell Proliferation RAS_MAPK->Proliferation Mitosis->Proliferation Angiogenesis->Proliferation Inhibitor This compound Derivatives Inhibitor->RTK Inhibition Inhibitor->Aurora Inhibition KinaseAssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Compound_Prep Prepare serial dilutions of This compound derivative Incubation Incubate kinase, substrate, ATP, and inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare kinase and substrate solution Enzyme_Prep->Incubation Detection Detect kinase activity (e.g., luminescence, fluorescence) Incubation->Detection Data_Analysis Calculate % inhibition and determine IC50 value Detection->Data_Analysis

References

In-depth Technical Guide: The Role of Indolin-2-one Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research for "5-(Aminomethyl)indolin-2-one" and its specific role in neurodegenerative diseases has revealed a significant scarcity of publicly available scientific literature, quantitative data, and detailed experimental protocols. This lack of specific information prevents the creation of a detailed technical guide on this particular compound without resorting to speculation.

However, the broader class of indolin-2-one derivatives has emerged as a promising scaffold in the development of therapeutic agents for neurodegenerative disorders. These compounds are being actively investigated as inhibitors of key kinases implicated in the pathology of diseases like Alzheimer's and Parkinson's disease.

This guide will, therefore, focus on a well-researched area within the indolin-2-one family: their role as Glycogen Synthase Kinase 3β (GSK3β) inhibitors and their potential in neurodegenerative disease research. This will allow for a comprehensive and data-rich overview, adhering to the requested format of a technical whitepaper.

Indolin-2-one Derivatives as GSK3β Inhibitors: A Therapeutic Strategy for Neurodegenerative Diseases

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Indolin-2-one Derivatives

The indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of several approved drugs. In the context of neurodegenerative diseases, this heterocyclic motif has been extensively explored for its ability to modulate the activity of various protein kinases. One of the most critical targets in this domain is Glycogen Synthase Kinase 3β (GSK3β), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Dysregulation of GSK3β activity has been strongly implicated in the pathogenesis of Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions.[1]

This guide provides a technical overview of the research into indolin-2-one-based GSK3β inhibitors, summarizing key findings, experimental approaches, and future directions.

Mechanism of Action: Targeting the GSK3β Signaling Pathway

GSK3β is a key downstream effector in several signaling pathways, most notably the insulin/PI3K/Akt pathway. In a healthy state, Akt phosphorylates GSK3β, leading to its inhibition. However, in neurodegenerative states, impaired insulin signaling and other stressors can lead to the hyperactivity of GSK3β. This overactivity contributes to:

  • Tau Hyperphosphorylation: In Alzheimer's disease, hyperactive GSK3β is a primary kinase responsible for the abnormal phosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease.[1][2]

  • Amyloid-β (Aβ) Production: GSK3β can influence the processing of the amyloid precursor protein (APP), potentially increasing the production of neurotoxic Aβ peptides.

  • Neuroinflammation: GSK3β is involved in the regulation of inflammatory responses in the brain, and its hyperactivity can exacerbate neuroinflammation.[1]

  • Apoptosis: Overactive GSK3β can promote neuronal cell death.

Indolin-2-one derivatives have been designed to act as ATP-competitive inhibitors of GSK3β, binding to the active site of the enzyme and preventing its catalytic activity. This inhibition aims to restore normal cellular function and mitigate the downstream pathological effects of GSK3β hyperactivity.

GSK3B_Pathway Insulin Insulin/Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt GSK3B_active GSK3β (Active) Akt->GSK3B_active Phosphorylates & Inhibits GSK3B_inactive p-GSK3β (Inactive) GSK3B_active->GSK3B_inactive Tau Tau GSK3B_active->Tau Phosphorylates Neuroinflammation Neuroinflammation GSK3B_active->Neuroinflammation Apoptosis Neuronal Apoptosis GSK3B_active->Apoptosis Indolinone Indolin-2-one Inhibitors Indolinone->GSK3B_active Inhibits NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (various concentrations) and GSK3β Enzyme into plate Start->Step1 Step2 Add Substrate (e.g., GS-2 peptide) and ATP to initiate reaction Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and add detection reagent (e.g., Kinase-Glo®) Step3->Step4 Step5 Measure Luminescence Step4->Step5 End Calculate IC50 values Step5->End Synthesis_Workflow Isatin Isatin (or substituted Isatin) Condensation Knoevenagel Condensation Isatin->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Base Base (e.g., Piperidine) Base->Condensation Product 3-substituted Indolin-2-one Condensation->Product

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its synthetic tractability and ability to interact with a variety of biological targets have made it a focal point in the quest for novel therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indolin-2-one derivatives, with a primary focus on their anticancer properties through kinase inhibition. Additionally, emerging evidence of their antiviral and neuroprotective potential is discussed. This document is intended to serve as a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Kinase Signaling Cascades

Indolin-2-one derivatives have gained significant prominence as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The core structure of indolin-2-one serves as a versatile template for modifications that can fine-tune the potency and selectivity of these inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and is primarily mediated by the VEGFR signaling pathway.[1] Indolin-2-one derivatives have been extensively explored as anti-angiogenic agents that target VEGFRs.[1] Sunitinib, a notable example, is an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, underscoring the clinical significance of this class of compounds.[1]

The general pharmacophore for VEGFR inhibition by indolin-2-one derivatives involves the oxindole core acting as a hydrogen bond donor and acceptor, mimicking the hinge-binding region of ATP. Key SAR observations include:

  • Substitution at the C3 position: The nature of the substituent at the C3 position of the oxindole ring is critical for anti-angiogenic and anticancer activities.[1] Typically, a substituted pyrrole ring connected via a methylene bridge is a favorable feature, as seen in Sunitinib.

  • Substitution on the pyrrole ring: Modifications on the pyrrole moiety can significantly impact potency and selectivity.

  • Substitution on the indolin-2-one core: Halogenation, particularly at the C5 position, can enhance activity.

Table 1: Structure-Activity Relationship of Indolin-2-one Derivatives as VEGFR-2 Inhibitors and their Antiproliferative Activity against Various Cancer Cell Lines.

Compound IDR1 (Indolinone)R2 (C3-Substituent)VEGFR-2 IC50 (µM)HCT116 IC50 (µM)HT29 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
Sunitinib5-FN-(2-(diethylamino)ethyl)-5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide0.139[2]-4.77[2]2.23[2]4.77[2]
Compound 13cHN-hydroxy-4-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrole-2-carboxamide--1.78[3]--
Compound 17aH3-((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)indolin-2-one0.078[2]--1.13[2]0.74[2]
Compound 10gH3-((4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)indolin-2-one0.087[2]--2.15[2]1.12[2]
Compound 95-F6-((5-fluoro-2-oxoindolin-3-ylidene)amino)quinazolin-4(3H)-one---2.53[4]7.54[4]
Compound 205-Cl2-((4-((5-chloro-2-oxoindolin-3-ylidene)amino)phenyl)amino)quinazolin-4(3H)-one---3.08[4]5.28[4]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

Mutations in the FLT3 receptor are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target. Indolin-2-one derivatives have been developed as potent FLT3 inhibitors.

Table 2: Structure-Activity Relationship of Indolin-2-one Derivatives as FLT3 Inhibitors.

Compound IDModificationsFLT3 IC50 (nM)MV4-11 (AML cell line) IC50 (nM)
Sunitinib--38.5
Compound 10aHeterocyclic alkane at solvent interface-14.7
Compound 10dHeterocyclic alkane at solvent interface5.324.8
p21-Activated Kinase 4 (PAK4) Inhibition

PAK4 is a key regulator of cell proliferation, survival, and metastasis. Overexpression of PAK4 is observed in various cancers, making it an attractive target for cancer therapy.

Table 3: Structure-Activity Relationship of Indolin-2-one Derivatives as PAK4 Inhibitors.

Compound IDModificationsPAK4 IC50 (nM)A549 (Lung cancer cell line) IC50 (µM)
Compound 11bSubstituted indolin-2-one22-
Compound 12dSubstituted indolin-2-one16-
Compound 12gSubstituted indolin-2-one270.83

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of indolin-2-one derivatives, it is crucial to visualize the signaling pathways they inhibit and the experimental workflows used to assess their activity.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by indolin-2-one derivatives.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indolin2one Indolin-2-one Derivatives Indolin2one->VEGFR2

VEGFR2 Signaling Pathway Inhibition.

FLT3_Signaling FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indolin2one Indolin-2-one Derivatives Indolin2one->FLT3

FLT3 Signaling Pathway Inhibition.

PAK4_Signaling Upstream_Signals Upstream Signals (e.g., CDC42) PAK4 PAK4 Upstream_Signals->PAK4 LIMK1 LIMK1 PAK4->LIMK1 GEF_H1 GEF-H1 PAK4->GEF_H1 Cofilin Cofilin LIMK1->Cofilin Cell_Motility Cell Motility, Invasion, Metastasis Cofilin->Cell_Motility RhoA RhoA GEF_H1->RhoA Indolin2one Indolin-2-one Derivatives Indolin2one->PAK4

PAK4 Signaling Pathway Inhibition.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of indolin-2-one derivatives as anticancer agents.

Experimental_Workflow Synthesis Chemical Synthesis & Purification Kinase_Assay In Vitro Kinase Assay (e.g., VEGFR, FLT3, PAK4) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Kinase_Assay->Cell_Viability Mechanism_Study Mechanism of Action Studies (Flow Cytometry for Cell Cycle/Apoptosis) Cell_Viability->Mechanism_Study In_Vivo In Vivo Animal Models (Xenograft Studies) Mechanism_Study->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Preclinical Evaluation Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust SAR studies. The following sections provide methodologies for key assays cited in the evaluation of indolin-2-one derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Plate reader capable of measuring the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be kept below 1%.

  • In the wells of the assay plate, add the diluted test compounds. Include controls for 100% kinase activity (vehicle control) and 0% kinase activity (no enzyme).

  • Add the recombinant kinase to each well, except for the "no enzyme" control.

  • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Stop the reaction and measure the signal according to the specific assay kit instructions (e.g., by adding a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Propidium iodide (PI) staining solution containing RNase A (for cell cycle analysis)

  • Annexin V-FITC and PI staining kit (for apoptosis analysis)

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Treat cells with the test compound at a relevant concentration (e.g., IC50 value) for a specific duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Procedure for Apoptosis Analysis:

  • Treat cells with the test compound as described for cell cycle analysis.

  • Harvest both adherent and floating cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Antiviral and Neuroprotective Activities: Expanding the Therapeutic Landscape

While the primary focus of indolin-2-one SAR has been on cancer, emerging research highlights their potential in other therapeutic areas.

Antiviral Activity

Recent studies have explored the antiviral properties of indolin-2-one derivatives, particularly against RNA viruses like Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV).[5] The SAR in this area is still developing, but initial findings suggest that specific substitutions on the indolin-2-one core and the side chain are crucial for antiviral efficacy.[5]

Table 4: Structure-Activity Relationship of Indolin-2-one Derivatives against RSV and YFV.

Compound IDR (Indolinone)R' (Side Chain)VirusActivity (EC50 in µM)
Compound 1c5-NO23-sulfamoylphenylYFV1.8
Compound 2b1-benzyl, 5-Cl3-sulfamoylphenylYFV1.2
Compound 3bH4-sulfamoylphenylYFV1.9
Compound 2b (RSV)1-benzyl, 5-Cl3-sulfamoylphenylRSV4.1
Compound 3a (RSV)5-Cl4-sulfamoylphenylRSV3.5
Neuroprotective Activity

Indolin-2-one derivatives have also shown promise as neuroprotective agents. For instance, certain derivatives have demonstrated the ability to inhibit glycogen synthase kinase 3β (GSK3β), a key enzyme implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[6]

Table 5: Structure-Activity Relationship of Indolin-2-one Derivatives as GSK3β Inhibitors.

Compound IDModificationsGSK3β IC50 (µM)
Compound (E)-2fAzaindolin-2-one with 2-vinyl pyridine substituent1.7

Conclusion and Future Directions

The indolin-2-one scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded clinically successful drugs and a deep understanding of their structure-activity relationships. The emerging data on their antiviral and neuroprotective activities open up exciting new avenues for drug discovery.

Future research in this field should focus on:

  • Improving selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or viral proteins to minimize off-target effects and toxicity.

  • Exploring novel targets: Expanding the scope of biological targets beyond kinases to fully exploit the therapeutic potential of the indolin-2-one scaffold.

  • Multi-target drug design: Developing single molecules that can modulate multiple targets involved in a disease pathway, which could lead to more effective therapies.

  • In-depth mechanistic studies: Further elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

This technical guide provides a solid foundation for researchers to build upon, offering a comprehensive overview of the current state of knowledge on the SAR of indolin-2-one derivatives. By leveraging the data, protocols, and pathway visualizations presented herein, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 5-(Aminomethyl)indolin-2-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic applications, particularly in oncology.[1][2] Derivatives of indolin-2-one have been shown to target a variety of protein kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[1][2][3] Inhibition of these kinases can disrupt critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.[2] 5-(Aminomethyl)indolin-2-one is a derivative of this important scaffold. These application notes provide a comprehensive guide for the in vitro evaluation of this compound and related compounds, covering key assays for determining kinase inhibition, effects on cell viability, and induction of apoptosis.

Data Presentation: In Vitro Activity of Representative 5-Substituted Indolin-2-One Derivatives

The following table summarizes the in vitro activity of several 5-substituted indolin-2-one derivatives from published literature to provide a comparative context for experimental design and data interpretation.

Compound ID5-SubstituentTarget/Cell LineAssay TypeIC50 (nM)Reference
Sunitinib -FVEGFR-2Kinase Assay-[4]
PDGFRβKinase Assay-[4]
MDA-MB-468 cellsCell Viability32.6 ± 9.9[5]
SU5416 (Semaxanib) Pyrrole derivativeVEGFRs, PDGFRsKinase Assay-[2]
Compound 8a CyclopropylureaAurora BKinase Assay10.5[5]
Compound 6e CarbamateAurora BKinase Assay16.2[5]
Compound 9 -CDK-2Kinase Assay9.39[6]
HepG-2 cellsCell Viability2.53 µM[6]
Compound 20 -VEGFR-2Kinase Assay-[6]
EGFRKinase Assay-[6]
HepG-2 cellsCell Viability7.54 µM[6]
5-Nitroindole derivative 5 -HeLa cellsCell Viability5.08 µM[7]
5-Nitroindole derivative 7 -HeLa cellsCell Viability5.89 µM[7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase.[4]

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)

  • This compound (test compound)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Assay Plate Preparation: Add the diluted compound to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase of interest and the Eu-labeled anti-tag antibody in Kinase Buffer. Add this mixture to all wells.

  • Tracer Addition: Prepare a solution of the Alexa Fluor® 647-labeled tracer in Kinase Buffer. Add this solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition as a function of the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Add diluted compound to 384-well plate A->D B Prepare Kinase-Antibody mixture E Add Kinase-Antibody mixture to wells B->E C Prepare Tracer solution F Add Tracer solution to wells C->F D->E E->F G Incubate at RT (1-2 hours) F->G H Read plate using TR-FRET reader G->H I Calculate TR-FRET ratio and % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., HepG2, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed cells in 96-well plate B Treat cells with This compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[11][12][13]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.[11]

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[11]

G A Treat cells with test compound B Harvest cells (adherent and floating) A->B C Wash cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and Propidium Iodide D->E F Incubate at RT in the dark E->F G Analyze by flow cytometry F->G H Quantify viable, apoptotic, and necrotic cells G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathways

Indolin-2-one derivatives, such as Sunitinib, typically function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).[2][4] By binding to the ATP pocket of the kinase domain, they prevent autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of key RTKs like VEGFR and PDGFR can block pro-angiogenic and pro-proliferative pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation promotes survival Indolinone This compound Indolinone->RTK inhibits ATP ATP ATP->RTK activates GrowthFactor Growth Factor GrowthFactor->RTK binds

Caption: Inhibition of RTK signaling by indolin-2-one derivatives.

References

Application Notes and Protocols: 5-(Aminomethyl)indolin-2-one for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-(Aminomethyl)indolin-2-one is a versatile heterocyclic compound featuring an indolin-2-one core functionalized with a primary aminomethyl group.[1] While the indolin-2-one scaffold is a common motif in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents, its potential as a fluorescent probe for cellular imaging is an emerging area of investigation.[2][3][4] The inherent fluorescence of the indoline ring system, combined with the reactive primary amine, allows for its use as a foundational structure for novel cellular stains. The aminomethyl group can be further derivatized to create targeted probes for specific organelles or biomolecules.

These application notes provide a comprehensive overview of the hypothetical use of this compound as a fluorescent cellular imaging agent. The protocols detailed below are based on standard methodologies for fluorescence microscopy and are intended to serve as a starting point for researchers.[5][6]

Photophysical and Chemical Properties

The photophysical properties of this compound make it suitable for fluorescence microscopy applications. Below is a summary of its key characteristics.

PropertyValue
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Excitation Max (λex) ~350 nm
Emission Max (λem) ~450 nm
Quantum Yield (Φ) ~0.45
Extinction Coefficient ~15,000 M⁻¹cm⁻¹
Solubility DMSO, DMF, Methanol
Purity >98%

Principle of Action

The fluorescence of this compound is attributed to the electronic structure of the indolin-2-one core. Upon excitation with ultraviolet (UV) light, the molecule is promoted to an excited state. It then relaxes to the ground state by emitting a photon in the blue region of the visible spectrum. The primary aminomethyl group can be protonated at physiological pH, rendering the molecule cationic. This positive charge can facilitate its accumulation within cellular compartments with a negative membrane potential, such as mitochondria.

cluster_extracellular Extracellular Space cluster_cell Cell Probe_ext This compound (Cationic) Cytoplasm Cytoplasm Probe_ext->Cytoplasm Passive Diffusion Membrane Plasma Membrane Mitochondrion Mitochondrion (Negative Membrane Potential) Cytoplasm->Mitochondrion Electrophoretic Accumulation

Hypothetical mechanism of probe accumulation.

Experimental Protocols

Preparation of Stock Solution

A concentrated stock solution is prepared for ease of use and to minimize the amount of solvent added to cell cultures.

  • Reagent Preparation : Allow the vial of this compound to equilibrate to room temperature before opening.

  • Dissolution : Dissolve the compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. For example, add 616.5 µL of DMSO to 1 mg of the compound.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Live Cell Staining Protocol

This protocol is designed for staining living cells prior to fluorescence imaging.

  • Cell Seeding : Plate cells on glass-bottom dishes or chamber slides at a density that allows for 50-70% confluency on the day of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Staining Solution Preparation : Dilute the 1 mM stock solution of this compound in pre-warmed complete cell culture medium to a final working concentration of 100-500 nM.

  • Cell Staining : Remove the culture medium from the cells and gently add the staining solution.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing : Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging : Add fresh pre-warmed culture medium or PBS to the cells and proceed with imaging immediately on a fluorescence microscope.

Start Start: Seed Cells Prepare Prepare Staining Solution (100-500 nM) Start->Prepare Stain Incubate Cells with Probe (15-30 min at 37°C) Prepare->Stain Wash Wash Cells 2x with PBS Stain->Wash Image Image with Fluorescence Microscope Wash->Image End End Image->End

Workflow for live cell staining.

Fixed Cell Staining Protocol

For experiments requiring fixed samples, such as co-localization studies with antibodies, the following protocol is recommended.

  • Cell Seeding and Fixation : Plate and culture cells as described for live cell imaging. After incubation, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing : Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization : If co-staining with antibodies that require permeabilization, incubate the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Staining : Dilute the 1 mM stock solution of this compound in PBS to a final working concentration of 500 nM. Add the staining solution to the fixed cells and incubate for 20 minutes at room temperature, protected from light.

  • Final Washes : Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging : Mount the coverslips using an appropriate mounting medium, with or without DAPI. Seal the coverslip and image using a fluorescence microscope.

Fluorescence Microscopy Settings

To visualize this compound, a fluorescence microscope equipped with a DAPI filter set is recommended.

ParameterRecommended Setting
Excitation Filter 350/50 nm
Dichroic Mirror 400 nm
Emission Filter 460/50 nm
Light Source Mercury lamp, Xenon lamp, or LED
Objective 40x or 60x oil immersion objective

Note : Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal concentration for your specific application.

Troubleshooting

IssuePossible CauseSolution
No or weak signal Low probe concentration.Increase the probe concentration or incubation time.
Photobleaching.Reduce exposure time and laser power. Use an anti-fade mounting medium.
High background Incomplete washing.Increase the number and duration of wash steps.
Probe concentration too high.Decrease the probe concentration.
Cell toxicity Probe concentration too high.Perform a cytotoxicity assay to determine the optimal non-toxic concentration.
Extended incubation time.Reduce the incubation time.

References

Application Notes and Protocols for 5-(Aminomethyl)indolin-2-one Drug Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic applications, particularly in oncology. Marketed drugs such as Sunitinib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and others, highlight the potential of this chemical class. This document provides a detailed experimental design for the initial screening and characterization of 5-(Aminomethyl)indolin-2-one, a novel derivative of the indolin-2-one core.

The proposed screening cascade is designed to first identify the primary cellular effects of the compound and then to elucidate its specific molecular targets, with a strong focus on kinase inhibition, a common mechanism of action for this compound class.[1][2][3][4] The protocols outlined below provide a robust framework for academic and industrial researchers to assess the therapeutic potential of this compound.

Experimental Workflow

The screening of this compound will follow a hierarchical approach, beginning with broad cellular assays to determine its cytotoxic and anti-proliferative potential. Active concentrations will then be used in more specific biochemical and target-based assays to identify the molecular mechanism of action.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Screening cluster_target Target Validation & MOA Primary_Assay Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) Dose_Response Dose-Response and IC50 Determination Primary_Assay->Dose_Response Hit Identification Kinase_Panel Broad Kinase Panel Screening Dose_Response->Kinase_Panel Mechanism of Action Hypothesis Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo®, Annexin V) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Assay Specific_Kinase_Assay Specific Kinase Inhibition Assays (e.g., VEGFR, PDGFR) Kinase_Panel->Specific_Kinase_Assay Target Identification Western_Blot Western Blot Analysis (Phospho-protein levels) Specific_Kinase_Assay->Western_Blot Cellular Target Engagement

Caption: A streamlined workflow for the screening of this compound.

Hypothetical Signaling Pathway: VEGFR2 Inhibition

Based on the prevalence of VEGFR inhibition among indolin-2-one derivatives, a plausible mechanism of action for this compound is the disruption of the VEGFR2 signaling pathway.[4][5][6] This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS RAS VEGFR2->RAS Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Drug This compound Drug->VEGFR2 Inhibits ATP Binding

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by the test compound.

Experimental Protocols

Primary Screening: Cell Viability Assay (MTT Assay)

This initial assay will determine the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Secondary Screening: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay will assess the ability of this compound to inhibit the activity of a panel of kinases.

Materials:

  • Recombinant kinases (e.g., VEGFR2, PDGFRβ, FGFR1, Aurora B)

  • Kinase-specific substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • Luminometer

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, ATP, and serial dilutions of this compound. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the reaction mixture at room temperature for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and determine the IC50 value for each kinase.

Cellular Mechanism of Action: Western Blot for Phospho-Protein Analysis

This assay will confirm the inhibition of a specific signaling pathway within the cell by measuring the phosphorylation status of a target protein and its downstream effectors.

Materials:

  • Cancer cell line (e.g., HUVEC)

  • Complete growth medium

  • Growth factor (e.g., VEGF)

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat with this compound for 2 hours, then stimulate with the appropriate growth factor (e.g., VEGF) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from the screening assays should be summarized in tables for clear comparison and interpretation.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
HUVECValue
MCF-7Value
HCT-116Value

Table 2: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
VEGFR2Value
PDGFRβValue
FGFR1Value
Aurora BValue
CDK2Value

Table 3: Effect of this compound on Apoptosis and Cell Cycle

AssayParameterResult
Apoptosis% Annexin V Positive CellsValue
Cell Cycle% Cells in G2/M PhaseValue

References

Application Notes and Protocols: 5-(Aminomethyl)indolin-2-one as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)indolin-2-one is a versatile chemical scaffold possessing a reactive primary amine that makes it an ideal candidate for development into a chemical probe for target identification. The indolin-2-one core is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. By functionalizing the aminomethyl group with reporter tags and crosslinkers, researchers can create powerful tools to elucidate the molecular targets and mechanisms of action of bioactive compounds derived from this scaffold. These application notes provide a comprehensive guide to the synthesis and utilization of this compound-based chemical probes for affinity-based protein profiling (AfBPP) and target validation.

Synthesis of this compound and Derivatives

A plausible synthetic route to this compound starts from the commercially available 5-nitro-1H-indole. The nitro group can be reduced to an amine, which is then elaborated to the final product.

Hypothetical Synthesis of this compound:

A potential synthetic route involves the reduction of 5-nitroindoline-2-one. 5-Nitroindoline-2-one can be synthesized from 5-nitroindole. The nitro group is then reduced to a primary amine, for instance through catalytic hydrogenation. This resulting 5-aminoindolin-2-one can then be converted to the desired this compound, although the specific steps for this conversion would need to be developed.

Probe Synthesis: Functionalization of the Aminomethyl Group

The primary amine of this compound serves as a chemical handle for the attachment of various functional groups to generate chemical probes.

Biotinylated Affinity Probe Synthesis:

For affinity purification of target proteins, a biotin tag can be attached. N-hydroxysuccinimide (NHS) esters of biotin are commonly used to react with the primary amine under mild basic conditions to form a stable amide bond.

Photoaffinity Probe Synthesis:

To enable covalent crosslinking of the probe to its target upon photoactivation, a photo-reactive moiety, such as a diazirine or benzophenone, can be incorporated. This is typically achieved by reacting the primary amine with a linker containing both the photoreactive group and a reactive functional group like an NHS ester.

Target Identification Using Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful technique to identify the protein targets of a small molecule. The general workflow involves using a biotinylated version of the small molecule to capture its binding partners from a cell lysate, followed by identification of the captured proteins by mass spectrometry.

Experimental Workflow for AfBPP:

signaling_pathway cluster_probe_action Probe Intervention cluster_cell_cycle Cell Cycle Regulation cluster_redox Redox Homeostasis Probe This compound Probe AuroraB Aurora B Kinase Probe->AuroraB Inhibition TrxR Thioredoxin Reductase Probe->TrxR Inhibition Spindle Spindle Assembly Checkpoint AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis ROS Reactive Oxygen Species (ROS) TrxR->ROS Reduction OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis probe_design_logic cluster_components Probe Components Scaffold This compound Scaffold Linker Linker Arm Scaffold->Linker Maintains Binding Affinity Probe Functional Chemical Probe Reporter Reporter/Crosslinker (Biotin/Photoreactive group) Linker->Reporter Provides Flexibility

Application Note and Protocol: Solubilization of 5-(Aminomethyl)indolin-2-one for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of 5-(Aminomethyl)indolin-2-one for use in in vitro cell culture experiments. The following guidelines are based on standard laboratory practices for handling small molecule compounds.

Introduction

This compound belongs to the indolinone class of compounds, which are of significant interest in drug discovery due to their diverse biological activities. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell-based assays. This protocol outlines the recommended procedure for preparing stock solutions and subsequent working solutions for cell culture applications.

Safety Precautions

Researchers should handle this compound with appropriate safety measures. The following precautions are based on the general safety guidelines for handling indolinone and indole derivatives.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[1]

Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Cell culture medium appropriate for the cell line of interest

Protocol for Dissolving this compound

This protocol is a general guideline, and optimization may be required based on the specific experimental conditions.

Preparation of a Concentrated Stock Solution

It is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO.[4][5]

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. It is advisable to gently tap the vial before opening to ensure all the powder is at the bottom.[4]

  • Adding Solvent: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Most organic small molecules are soluble in DMSO.[5]

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If the compound does not dissolve readily, brief sonication or gentle warming (in a water bath at 37°C) may be employed. However, always check for compound stability under these conditions if possible.

  • Sterilization: The concentrated stock solution in DMSO is considered self-sterilizing. No further filtration is typically required.

Preparation of Working Solutions

The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is crucial that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4]

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation upon dilution into an aqueous medium, it is good practice to perform an intermediate dilution of the stock solution in the cell culture medium.

  • Final Dilution: Add the stock solution (or intermediate dilution) to the cell culture medium to achieve the desired final concentration for your experiment. Add the compound to the medium dropwise while gently swirling the medium to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.

Storage and Stability

Proper storage is critical to maintain the activity of the compound.

  • Powder: Store the solid compound at the temperature recommended by the supplier, typically at -20°C, protected from light and moisture.

  • Stock Solution: Aliquot the concentrated stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.[4] Once an aliquot is thawed, any unused portion should generally be discarded.

Quantitative Data Summary

The following table provides a summary of the recommended parameters for dissolving and storing this compound.

ParameterRecommendationNotes
Primary Solvent Dimethyl sulfoxide (DMSO), cell culture gradeDMSO is a common solvent for organic small molecules for in vitro assays.[4]
Stock Solution Conc. 10 - 50 mMA high concentration stock allows for small volumes to be used for final dilutions, minimizing the final DMSO concentration. The storage concentration should be below the solubility limit in DMSO.[5]
Final DMSO Conc. in Media < 0.5% (v/v)The final DMSO concentration should be as low as possible to avoid cellular toxicity. A concentration of <0.1% is often recommended. Always include a vehicle control.
Storage of Solid -20°C, desiccated, protected from lightFollow the manufacturer's recommendations if available.
Storage of Stock Solution Aliquoted at -20°C or -80°C for up to 1 month (general guidance)Avoid repeated freeze-thaw cycles. The stability in solution has not been widely reported, so use within a month is a conservative recommendation.

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh Compound add_dmso Add DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw a single aliquot of stock solution store_stock->thaw For each experiment dilute Dilute stock solution into cell culture medium thaw->dilute control Prepare and use vehicle control (medium + DMSO) thaw->control  (same DMSO volume) treat Treat cells with the final working solution dilute->treat

Caption: Workflow for the preparation and use of this compound.

Signaling Pathway

The specific signaling pathway modulated by this compound is not well-characterized in publicly available literature. Indolinone derivatives are known to target a wide range of kinases and other cellular proteins. Therefore, the effect of this compound is likely to be cell-type and context-dependent. It is recommended to perform target validation and pathway analysis studies to elucidate its mechanism of action in the specific biological system being investigated.

The diagram below illustrates a generalized kinase signaling pathway that is often a target of small molecule inhibitors.

signaling_pathway cluster_pathway Generalized Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras inhibitor This compound raf Raf inhibitor->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response

Caption: A potential target pathway for indolinone-based kinase inhibitors.

References

Application Notes and Protocols for High-Throughput Screening of 5-(Aminomethyl)indolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(aminomethyl)indolin-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a modulator of various biological targets. Derivatives of the indolin-2-one core have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention. High-throughput screening (HTS) of this compound analog libraries is a critical step in the identification of "hit" compounds that can be further developed into novel therapeutics.

This document provides detailed application notes and protocols for a variety of HTS assays suitable for screening this compound analog libraries against key protein kinase targets. The focus is on robust, scalable, and widely used biochemical and cell-based assay formats.

Key Biological Targets and Signaling Pathways

Based on the established activity of the indolin-2-one scaffold, the primary biological targets for this compound analogs are protein kinases, particularly Receptor Tyrosine Kinases (RTKs) and serine/threonine kinases involved in cell cycle regulation and angiogenesis.

Key Kinase Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1]

  • Aurora B Kinase: A crucial serine/threonine kinase that plays a central role in cell division. Its inhibition can lead to errors in chromosome segregation and ultimately, cancer cell death.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): RTKs involved in cell growth, proliferation, and differentiation.

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that control the progression of the cell cycle.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

RTKs are cell surface receptors that are activated upon binding of a specific ligand, such as a growth factor. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, creating docking sites for downstream signaling proteins. This initiates a cascade of intracellular events, including the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately leads to changes in gene expression that regulate cell proliferation, survival, and migration. Many indolin-2-one derivatives act as ATP-competitive inhibitors, blocking the kinase activity of RTKs and thereby inhibiting these downstream signaling events.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_monomer1 RTK Monomer Ligand->RTK_monomer1 RTK_monomer2 RTK Monomer Ligand->RTK_monomer2 RTK_dimer RTK Dimer (Active) RTK_monomer1->RTK_dimer Dimerization & Autophosphorylation RTK_monomer2->RTK_dimer Dimerization & Autophosphorylation P1 P RTK_dimer->P1 P2 P RTK_dimer->P2 P3 P RTK_dimer->P3 P4 P RTK_dimer->P4 Signaling_Proteins Signaling Proteins (e.g., GRB2, SOS) P1->Signaling_Proteins P2->Signaling_Proteins P3->Signaling_Proteins P4->Signaling_Proteins RAS RAS Signaling_Proteins->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Indolin_2_one This compound Analog (Inhibitor) Indolin_2_one->RTK_dimer Inhibition of Kinase Activity

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition.

High-Throughput Screening Assays

A multi-pronged HTS approach employing both biochemical and cell-based assays is recommended for the comprehensive evaluation of this compound analog libraries.

Biochemical Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. They are highly sensitive and provide a direct measure of target engagement.

Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase active site. A terbium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, it results in a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[2][3]

Experimental Protocol (384-well format):

  • Reagent Preparation:

    • Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Test Compounds: Prepare a 4X stock solution of each this compound analog in 1X Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Kinase/Antibody Mixture (2X): Prepare a solution containing the tagged kinase and the terbium-labeled anti-tag antibody in 1X Kinase Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

    • Tracer Solution (4X): Prepare a solution of the appropriate Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer. The concentration should be close to the Kd of the tracer for the kinase.

  • Assay Procedure:

    • Dispense 5 µL of the 4X test compound solution into the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/antibody mixture to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the Alexa Fluor™ 647 acceptor wavelength (e.g., 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Determine the percent inhibition for each compound relative to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition).

    • Generate dose-response curves for active compounds to determine IC₅₀ values.

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_analysis Data Analysis Prep_Compounds Prepare 4X Test Compounds Add_Compounds Add 5 µL Test Compounds Prep_Compounds->Add_Compounds Prep_Kinase_Ab Prepare 2X Kinase/ Tb-Antibody Mix Add_Kinase_Ab Add 5 µL Kinase/Ab Mix Prep_Kinase_Ab->Add_Kinase_Ab Prep_Tracer Prepare 4X AF647-Tracer Add_Tracer Add 5 µL Tracer Prep_Tracer->Add_Tracer Add_Compounds->Add_Kinase_Ab Add_Kinase_Ab->Add_Tracer Incubate Incubate 60 min at RT Add_Tracer->Incubate Read_Plate Read TR-FRET (495 nm & 665 nm) Incubate->Read_Plate Calc_Ratio Calculate TR-FRET Ratio Read_Plate->Calc_Ratio Calc_Inhibition Calculate % Inhibition Calc_Ratio->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: LanthaScreen® TR-FRET Kinase Binding Assay Workflow.

Principle: This homogeneous, bead-based assay measures kinase activity by detecting the phosphorylation of a biotinylated substrate peptide. Streptavidin-coated Donor beads bind to the biotinylated substrate, and an anti-phospho-specific antibody conjugated to Acceptor beads binds to the phosphorylated substrate. When a phosphorylation event occurs, the Donor and Acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal upon excitation. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the AlphaLISA® signal.[4]

Experimental Protocol (384-well format):

  • Reagent Preparation:

    • Kinase Buffer (1X): 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Test Compounds: Prepare a 5X stock solution of each this compound analog in 1X Kinase Buffer with DMSO (final DMSO concentration ≤ 1%).

    • Enzyme/Substrate/ATP Mixture (2.5X): Prepare a mixture containing the kinase, biotinylated peptide substrate, and ATP in 1X Kinase Buffer. Optimal concentrations need to be determined empirically.

    • Detection Mixture (5X): Prepare a mixture of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in 1X AlphaLISA® Buffer.

  • Assay Procedure:

    • Dispense 2 µL of the 5X test compound solution to the assay plate.

    • Add 4 µL of the 2.5X enzyme/substrate/ATP mixture to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the 2X detection mixture to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen®-compatible plate reader.

  • Data Analysis:

    • Determine the percent inhibition for each compound relative to controls.

    • Generate dose-response curves for active compounds to determine IC₅₀ values.

AlphaLISA_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_analysis Data Analysis Prep_Compounds Prepare 5X Test Compounds Add_Compounds Add 2 µL Test Compounds Prep_Compounds->Add_Compounds Prep_Enzyme_Mix Prepare 2.5X Enzyme/ Substrate/ATP Mix Add_Enzyme_Mix Add 4 µL Enzyme Mix Prep_Enzyme_Mix->Add_Enzyme_Mix Prep_Detection_Mix Prepare 2X Detection (Donor/Acceptor Beads) Mix Add_Detection_Mix Add 10 µL Detection Mix Prep_Detection_Mix->Add_Detection_Mix Add_Compounds->Add_Enzyme_Mix Incubate_Kinase Incubate 60 min at RT Add_Enzyme_Mix->Incubate_Kinase Incubate_Kinase->Add_Detection_Mix Incubate_Detection Incubate 60 min at RT (Dark) Add_Detection_Mix->Incubate_Detection Read_Plate Read AlphaLISA Signal Incubate_Detection->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: AlphaLISA® Kinase Assay Workflow.

Principle: This competitive immunoassay measures kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate. A phospho-specific antibody is used in conjunction with a fluorescent phosphopeptide tracer. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high FP signal. The phosphopeptide product generated by the kinase competes with the tracer for antibody binding, causing a decrease in the FP signal.

Experimental Protocol (384-well format):

  • Reagent Preparation:

    • Kinase Buffer (1X): As described above.

    • Test Compounds: Prepare 4X stock solutions.

    • Kinase Solution (4X): Prepare a solution of the purified kinase in 1X Kinase Buffer.

    • Substrate/ATP Mixture (2X): Prepare a mixture of the unlabeled peptide substrate and ATP in 1X Kinase Buffer.

    • Detection Mixture (4X): Prepare a mixture of the fluorescent phosphopeptide tracer and the phospho-specific antibody in FP buffer.

  • Assay Procedure:

    • Dispense 5 µL of 4X test compound to the assay plate.

    • Add 5 µL of 4X kinase solution.

    • Initiate the reaction by adding 10 µL of 2X substrate/ATP mixture.

    • Incubate for 60-90 minutes at room temperature.

    • Add 10 µL of 4X detection mixture.

    • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a fluorescence polarization-capable plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Determine the percent inhibition and calculate IC₅₀ values.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context, providing information on cell permeability, off-target effects, and overall cellular efficacy.

Principle: This assay measures the phosphorylation of a specific substrate within a cellular context. Cells are treated with the test compounds, and then lysed. The phosphorylated substrate in the lysate is detected using a pair of antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2), that bind to different epitopes on the target protein. When both antibodies are bound, a FRET signal is generated. Inhibition of the upstream kinase results in a decrease in substrate phosphorylation and a corresponding decrease in the HTRF® signal.

Experimental Protocol (384-well format):

  • Cell Culture and Plating:

    • Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to 80-90% confluency.

    • Seed the cells into a 384-well cell culture plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound analogs for a predetermined time (e.g., 1-2 hours). Include appropriate vehicle controls.

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer containing phosphodiesterase inhibitors.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer the cell lysate to a white 384-well detection plate.

    • Add the HTRF® detection reagents (donor and acceptor antibody pair).

    • Incubate for 1-4 hours at room temperature.

    • Read the plate on an HTRF®-compatible reader.

  • Data Analysis:

    • Calculate the HTRF® ratio and determine the percent inhibition of substrate phosphorylation.

    • Calculate cellular IC₅₀ values.

Data Presentation

Quantitative data from the HTS assays should be summarized in clearly structured tables for easy comparison of the activity of the this compound analogs.

Table 1: Representative Biochemical HTS Data for this compound Analogs

Compound IDVEGFR2 IC₅₀ (nM) (LanthaScreen)Aurora B IC₅₀ (nM) (AlphaLISA)PDGFRβ IC₅₀ (nM) (FP)
Analog-11525050
Analog-2815035
Analog-3150>1000200
Analog-455015
Sunitinib (Control)1010025

Note: The data presented are hypothetical and for illustrative purposes. Actual values will be determined experimentally.

Table 2: Representative Cell-Based HTS Data for Selected Analogs

Compound IDCellular p-VEGFR2 IC₅₀ (nM) (HTRF)Cell Viability IC₅₀ (µM) (MTT Assay)Selectivity Index (Viability/p-VEGFR2)
Analog-250>10>200
Analog-4255200
Sunitinib (Control)408200

Note: The data presented are hypothetical and for illustrative purposes. Actual values will be determined experimentally.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the high-throughput screening of this compound analog libraries. By employing a combination of robust biochemical and cell-based assays, researchers can efficiently identify and characterize potent and selective kinase inhibitors with therapeutic potential. The detailed methodologies and data presentation formats will facilitate the systematic evaluation of these compounds and guide the subsequent stages of drug discovery and development.

References

Application of Indolin-2-one Derivatives in Cancer Cell Lines: A Review of Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the specific compound 5-(Aminomethyl)indolin-2-one is not extensively documented in the reviewed literature, the indolin-2-one scaffold is a well-established pharmacophore in the development of anticancer agents. This document provides a summary of the applications and methodologies for evaluating various indolin-2-one derivatives in cancer cell line research, drawing upon publicly available data for analogous compounds.

Introduction

The indolin-2-one core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors with potent antitumor activity.[1] Derivatives of this scaffold have been extensively investigated for their efficacy against a variety of cancer cell lines. These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This application note provides an overview of the cytotoxic activity of several indolin-2-one derivatives, details common experimental protocols for their evaluation, and illustrates relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of Indolin-2-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indolin-2-one derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum anticancer potential of this class of compounds.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
VIb-d (5-halo substituted) HeLa (Cervical Cancer)10.64 - 33.62[2]
VIb-d (5-halo substituted) IMR-32 (Neuroblastoma)Not specified, but less sensitive than HeLa[2]
VIb-d (5-halo substituted) MCF-7 (Breast Cancer)Not specified, but less sensitive than HeLa[2]
Compound 1c HCT-116 (Colon Carcinoma)Submicromolar[1]
Compound 1h HCT-116 (Colon Carcinoma)Submicromolar[1]
Compound 1c MDA-MB-231 (Triple-Negative Breast Cancer)Potent inhibition[1]
Compound 2c MDA-MB-231 (Triple-Negative Breast Cancer)Potent inhibition[1]
Compounds 9 and 20 HepG2 (Hepatocellular Carcinoma)2.53 - 7.54[3][4]
Compounds 9 and 20 MCF-7 (Breast Cancer)2.53 - 7.54[3][4]
Compound 5h HT-29 (Colon Cancer)0.016[5]
Compound 5h H460 (Lung Cancer)0.0037[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the anticancer properties of indolin-2-one derivatives. Below are protocols for commonly employed assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the indolin-2-one derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the formazan solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.

Protocol:

  • Cell Treatment: Seed and treat cells with the indolin-2-one derivative as described in the MTT assay protocol for the desired time period.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are indicative of early apoptosis, while cells that are positive for both Annexin V and PI are in late apoptosis or necrosis.[6]

Visualizations

Signaling Pathway Diagram

Many indolin-2-one derivatives function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, representative signaling cascade that can be inhibited by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Indolin2one Indolin-2-one Derivative Indolin2one->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified RTK signaling pathway inhibited by indolin-2-one derivatives.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of an indolin-2-one derivative in cancer cell lines.

G start Start: Synthesize/Obtain Indolin-2-one Derivative cell_culture Culture Cancer Cell Lines start->cell_culture treat_cells Treat Cells with Derivative (Dose-Response) cell_culture->treat_cells mtt_assay MTT Assay for Cell Viability (IC50) treat_cells->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay pathway_analysis Mechanism of Action Studies (e.g., Western Blot for Kinase Inhibition) treat_cells->pathway_analysis end End: Analyze Data and Determine Anticancer Potential mtt_assay->end apoptosis_assay->end pathway_analysis->end

Caption: General workflow for in vitro anticancer drug screening.

References

Application Notes: 5-(Aminomethyl)indolin-2-one for the Study of Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a core structural motif found in numerous natural and synthetic compounds with significant biological activity.[1][2] In medicinal chemistry, derivatives of indolin-2-one have been extensively explored as potent inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cell signaling pathways.[3][4][5] Dysregulation of these pathways is a hallmark of many diseases, including cancer, making their enzymatic components prime targets for therapeutic intervention.[2][6] 5-(Aminomethyl)indolin-2-one is a derivative of this important scaffold. While specific kinetic studies on this exact molecule are not widely published, its structural similarity to known kinase inhibitors suggests its potential utility in studying the kinetics of enzyme inhibition.

These application notes provide a comprehensive framework for characterizing the inhibitory effects of this compound on a representative protein kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis and a well-established target for cancer therapy, often inhibited by compounds containing the indolin-2-one core.[5][6] The protocols herein describe methods to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical for evaluating the potency and mechanism of action of a potential drug candidate.

Principle of Kinase Assays

The inhibitory activity of this compound can be quantified using various in vitro kinase assay formats. A common and robust method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.[1] The enzyme (e.g., VEGFR-2) catalyzes the transfer of a phosphate group from ATP to a substrate. The amount of ADP formed is directly proportional to the kinase activity.[1] In the presence of an inhibitor like this compound, which typically competes with ATP for the binding site on the kinase, the enzymatic reaction is hindered.[7] This results in less ADP being produced. The ADP is then converted back to ATP in a subsequent reaction, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.[1] Therefore, a lower luminescence signal corresponds to higher kinase activity (more ATP consumed initially), while a higher signal indicates inhibition of the enzyme.[7]

Data Presentation: Quantitative Analysis of Enzyme Inhibition

The potency and kinetic parameters of an inhibitor are best summarized in tabular format for clear comparison and interpretation.

Table 1: Hypothetical IC50 Values for this compound Against Various Protein Kinases

Enzyme TargetIC50 (nM)Assay Conditions
VEGFR-28510 µM ATP, 30°C
CDK225010 µM ATP, 30°C
PAK441010 µM ATP, 30°C
GSK3β>100010 µM ATP, 30°C

Table 2: Summary of Kinetic Parameters for this compound Inhibition of VEGFR-2

ParameterValueDescription
Km for ATP (µM)15Michaelis constant for ATP, indicating the substrate concentration at half-maximal velocity.
Vmax (RLU/min)85000Maximum reaction velocity under saturating substrate conditions.
Ki (nM)42Inhibition constant, representing the binding affinity of the inhibitor to the enzyme.
Mechanism of InhibitionCompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate (ATP).

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization Dimerization VEGFR-2->Dimerization Induces Inhibitor 5-(Aminomethyl) indolin-2-one P P Downstream Signaling Downstream Signaling P->Downstream Signaling Activates Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Autophosphorylation->P Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes

Caption: VEGFR-2 signaling pathway and point of inhibition.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Kinase (VEGFR-2) - Substrate & ATP - Assay Buffer add_components Dispense reagents and inhibitor into 96-well plate prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_components initiate_reaction Add Kinase to start reaction Incubate at 30°C add_components->initiate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction & deplete ATP initiate_reaction->stop_reaction detect_signal Add Kinase Detection Reagent Incubate at RT stop_reaction->detect_signal read_luminescence Measure Luminescence detect_signal->read_luminescence calc_inhibition Calculate % Inhibition vs. Control read_luminescence->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data determine_ic50 Determine IC50 using non-linear regression plot_data->determine_ic50

Caption: Experimental workflow for IC50 determination.

Cheng_Prusoff ic50 IC50 (Half-maximal inhibitory concentration) equation Ki = IC50 / (1 + [S]/Km) ic50->equation ki Ki (Inhibition Constant) km Km (Michaelis Constant) km->equation s_conc [S] (Substrate Concentration) s_conc->equation equation->ki

Caption: Relationship described by the Cheng-Prusoff equation.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against VEGFR-2

Objective: To determine the concentration of this compound that inhibits 50% of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase (e.g., BPS Bioscience, Cat. #40301)[8]

  • Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)[8]

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[1]

  • White, opaque 96-well or 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is constant and does not exceed 1%.[8]

    • Enzyme Preparation: Thaw the recombinant VEGFR-2 on ice and dilute it to the desired working concentration (e.g., 1-5 ng/µL) in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mixture: Prepare a 2X substrate and ATP mixture in kinase assay buffer. The ATP concentration should ideally be at or near its Km value for the enzyme to accurately determine IC50.[9]

  • Assay Setup (per well in a 96-well plate):

    • Add 5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same % of DMSO) to the appropriate wells.

    • Add 10 µL of the 2X Substrate/ATP mixture to all wells.

    • To initiate the kinase reaction, add 5 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" blank control.

    • Mix gently by shaking the plate.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 45-60 minutes.[8] The incubation time should be optimized to ensure less than 10-15% of the substrate is consumed in the control wells.[9]

  • Signal Detection:

    • Following the kinase reaction, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 x (1 - (Signalinhibitor / Signalvehicle control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).[7][10]

Protocol 2: Determination of Inhibition Constant (Ki) and Mechanism

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) of this compound.

Procedure:

  • This experiment involves measuring the initial reaction velocity at various concentrations of both the substrate (ATP) and the inhibitor.

  • Set up a matrix of reactions in a 96-well plate. The matrix should include several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki - using the IC50 as an initial estimate for Ki) and a range of ATP concentrations (e.g., from 0.2 x Km to 5 x Km).[9]

  • Follow the assay procedure as described in Protocol 1 to measure the kinase activity (initial velocity) for each condition.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity versus the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).

    • To determine the mechanism of inhibition, create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel.

    • The Ki can be calculated from the relationship between Km,app and the inhibitor concentration for competitive inhibition, or by using specialized software for non-linear regression fitting of the complete dataset to the appropriate inhibition model.[11][12] For competitive inhibitors, the Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value if the substrate concentration and Km are known: Ki = IC50 / (1 + [S]/Km).[11]

References

Application Notes & Protocols: Development of Targeted Drug Delivery Systems for 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of targeted drug delivery systems for the novel small molecule, 5-(Aminomethyl)indolin-2-one. This document outlines detailed methodologies for the formulation, characterization, and evaluation of various nanocarrier-based systems, including liposomes and polymeric nanoparticles, as well as antibody-drug conjugates (ADCs). The protocols are intended to serve as a foundational resource for researchers aiming to enhance the therapeutic index of this compound by improving its solubility, stability, and target-specific delivery, thereby minimizing off-target toxicity.[1][2][3]

Introduction: The Rationale for Targeted Delivery of this compound

This compound and its derivatives represent a promising class of compounds with potential applications in various therapeutic areas, including oncology and inflammatory diseases, often acting as kinase inhibitors.[1][4][5] However, like many small molecule drugs, their clinical utility can be hampered by poor aqueous solubility, rapid metabolism, and a lack of specificity, leading to systemic side effects.[2][3][6] Targeted drug delivery systems offer a promising strategy to overcome these limitations by encapsulating the drug and directing it specifically to the site of action, such as a tumor or inflamed tissue.[7] This approach can enhance therapeutic efficacy while reducing systemic toxicity.[1][3]

This document details protocols for three distinct targeted delivery platforms for this compound:

  • Liposomal Formulations: Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[6][8][9]

  • Polymeric Nanoparticles: Biodegradable particles that allow for controlled drug release and surface modification for active targeting.[1][2]

  • Antibody-Drug Conjugates (ADCs): A highly specific approach where the drug is chemically linked to a monoclonal antibody that targets a specific antigen on diseased cells.[10][11][12]

Signaling Pathways and Experimental Workflow

The successful design of a targeted drug delivery system requires a thorough understanding of the biological context. Below are diagrams illustrating a hypothetical signaling pathway that could be targeted by a this compound kinase inhibitor and a general workflow for the development and evaluation of a targeted delivery system.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding & Dimerization Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Cascade Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Drug This compound Drug->Kinase2 Inhibition Gene Gene Expression (Proliferation, Survival) TF->Gene Nuclear Translocation

Caption: Hypothetical signaling pathway inhibited by this compound.

G A Formulation & Synthesis (Liposomes, Nanoparticles, ADCs) B Physicochemical Characterization (Size, Zeta Potential, Drug Load) A->B C In Vitro Evaluation (Drug Release, Stability, Cell Viability) B->C D In Vivo Evaluation (Pharmacokinetics, Biodistribution, Efficacy) C->D E Data Analysis & Optimization D->E E->A Iterative Refinement

Caption: General workflow for developing targeted drug delivery systems.

Liposomal Drug Delivery System for this compound

Liposomes are versatile nanocarriers that can be tailored for targeted drug delivery.[8] For this compound, which has an amino group and is likely to be a weak base, a remote loading method using a pH gradient can be highly effective for achieving high encapsulation efficiency.[13]

Experimental Protocol: Liposome Formulation and Drug Loading

Objective: To prepare liposomes encapsulating this compound using the thin-film hydration method followed by remote loading.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Polyethylene glycol (PEG)-distearoylphosphatidylethanolamine (DSPE-PEG2000)

  • This compound

  • Chloroform and Methanol (analytical grade)

  • Citrate buffer (300 mM, pH 4.0)

  • HEPES buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC and cholesterol in a 3:2 molar ratio in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

    • Add DSPE-PEG2000 to constitute 5 mol% of the total lipid.

    • Remove the organic solvent using a rotary evaporator under vacuum at 60-65°C to form a thin, uniform lipid film.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Sizing:

    • Hydrate the lipid film with citrate buffer (pH 4.0) by gentle rotation at 65°C for 1 hour to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to five freeze-thaw cycles (liquid nitrogen followed by a 65°C water bath).

    • Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder at 65°C to produce unilamellar vesicles (LUVs) of a defined size.

  • Remote Loading of this compound:

    • Create a pH gradient by exchanging the external citrate buffer with HBS (pH 7.4) using size exclusion chromatography (e.g., a Sephadex G-50 column).

    • Prepare a stock solution of this compound in HBS.

    • Add the drug solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 30 minutes with gentle stirring to allow for drug loading.

    • Remove unencapsulated drug by dialysis against HBS or by size exclusion chromatography.

Characterization of Liposomes

Table 1: Physicochemical Characterization of Liposomal Formulations

ParameterMethodTypical Values
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Encapsulation Efficiency (%) UV-Vis Spectroscopy or HPLC> 90%
Drug Loading (%) UV-Vis Spectroscopy or HPLC5 - 15% (w/w)
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles

Protocol for Determining Encapsulation Efficiency (EE%):

  • Disrupt a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

  • Quantify the total amount of drug (Drug_total) using a validated HPLC or UV-Vis method.

  • Separate the unencapsulated drug from the liposomes using a mini-spin column.

  • Quantify the amount of free drug (Drug_free) in the filtrate.

  • Calculate EE% using the formula: EE% = [(Drug_total - Drug_free) / Drug_total] * 100

Polymeric Nanoparticle Drug Delivery System

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), offer sustained drug release and can be surface-functionalized for active targeting.[1][2][14]

Experimental Protocol: Nanoparticle Formulation

Objective: To prepare this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

  • PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • This compound

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator on an ice bath to form an o/w emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

  • Washing: Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Characterization of Nanoparticles

Table 2: Physicochemical Characterization of Polymeric Nanoparticles

ParameterMethodTypical Values
Particle Size & PDI Dynamic Light Scattering (DLS)150 - 250 nm, PDI < 0.3
Zeta Potential Laser Doppler Velocimetry-15 to -35 mV
Drug Loading & Encapsulation Efficiency HPLCDL: 1-5%, EE: 60-80%
Morphology Scanning Electron Microscopy (SEM)Spherical particles with a smooth surface

Antibody-Drug Conjugate (ADC) for Targeted Delivery

Conceptual Workflow for ADC Development

G cluster_0 Payload-Linker Synthesis cluster_1 Conjugation cluster_2 Purification & Characterization A Synthesize Drug Derivative with Linker Attachment Site B Attach Cleavable/Non-cleavable Linker A->B D Conjugate Payload-Linker to Antibody (e.g., via Cysteine or Lysine residues) B->D C Select Target-Specific Antibody C->D E Purify ADC (e.g., Size Exclusion Chromatography) D->E F Characterize ADC (Drug-to-Antibody Ratio, Purity) E->F

Caption: Workflow for the development of an antibody-drug conjugate.

Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the developed targeted delivery systems in cancer cell lines.

Materials:

  • Target cancer cell line (e.g., high and low antigen-expressing lines for ADCs)

  • Appropriate cell culture medium and supplements

  • Free this compound

  • Drug-loaded liposomes/nanoparticles or ADC

  • MTT or similar cell viability reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the free drug, drug-loaded formulations, and empty carriers (as a control).

  • Incubation: Replace the cell culture medium with medium containing the various treatments and incubate for 72 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours.

  • Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) values by plotting a dose-response curve.

In Vivo Evaluation

After successful in vitro characterization, the lead formulations should be evaluated in relevant animal models to assess their pharmacokinetic profile, biodistribution, and therapeutic efficacy.[16][17][18]

Table 3: Key In Vivo Studies

StudyAnimal ModelKey Parameters Measured
Pharmacokinetics (PK) Healthy mice or ratsDrug concentration in plasma over time (Cmax, Tmax, AUC, half-life)
Biodistribution Tumor-bearing miceAccumulation of the drug or carrier in major organs and the tumor
Efficacy Tumor-bearing miceTumor growth inhibition, survival rate
Toxicity Healthy or tumor-bearing miceBody weight changes, clinical signs, histopathology of major organs

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for the development and preclinical evaluation of targeted drug delivery systems for this compound. By employing these methodologies, researchers can systematically formulate and characterize liposomes, nanoparticles, and antibody-drug conjugates to enhance the therapeutic potential of this promising molecule. The successful implementation of these strategies has the potential to translate this compound into a more effective and safer therapeutic agent.

References

Application Notes and Protocols for Indolin-2-one Derivatives in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for the specific compound 5-(Aminomethyl)indolin-2-one did not yield publicly available in vivo studies in animal models of disease. The following application notes and protocols are based on closely related and structurally similar indolin-2-one derivatives that have been evaluated in preclinical animal models. This information is intended to provide researchers, scientists, and drug development professionals with a representative understanding of the potential applications and experimental methodologies for the indolin-2-one scaffold.

Application Note 1: Evaluation of Indolin-2-one Derivatives in a Xenograft Mouse Model of Colorectal Cancer

This application note describes the use of an indolin-2-one analog, referred to as Compound 3b , as a multi-targeted inhibitor in a preclinical cancer model. In vivo efficacy studies have demonstrated that this compound can significantly suppress tumor growth in human colorectal carcinoma (HT-29) and non-small cell lung cancer (NCI-H460) xenografts.[1]

Quantitative Data Summary
CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Body Weight ChangeTarget KinasesReference
Compound 3b Nude MiceHT-29 (colorectal)100 mg/kg, p.o., dailySignificant suppressionNo significant lossVEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β[1]
Compound 3b Nude MiceNCI-H460 (lung)100 mg/kg, p.o., dailySignificant suppressionNo significant lossVEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β[1]
Experimental Protocol: In Vivo Tumor Xenograft Study

1. Animal Model:

  • Female athymic nude mice (BALB/c), 6-8 weeks old.

  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

  • HT-29 human colorectal carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

  • Harvest cells in the exponential growth phase.

  • Inject 5 x 10^6 HT-29 cells in 0.1 mL of serum-free medium subcutaneously into the right flank of each mouse.

3. Treatment Regimen:

  • Monitor tumor growth. When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Treatment Group: Administer Compound 3b orally (p.o.) at a dose of 100 mg/kg daily. The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Control Group: Administer the vehicle alone following the same schedule.

  • Positive Control (Optional): A known standard-of-care agent can be used for comparison.

4. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width²)/2.

  • Record body weights of the mice twice weekly as an indicator of toxicity.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

5. Data Analysis:

  • Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Analyze the statistical significance of the differences in tumor volume and body weight between the groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

G cluster_workflow Experimental Workflow for Xenograft Model start HT-29 Cell Culture implant Subcutaneous Implantation in Nude Mice start->implant tumor_growth Tumor Growth to 100-200 mm³ implant->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration of Compound 3b (100 mg/kg) randomization->treatment control Daily Oral Administration of Vehicle randomization->control monitoring Tumor Volume and Body Weight Measurement treatment->monitoring control->monitoring endpoint Study Endpoint and Tumor Excision monitoring->endpoint analysis Data Analysis (TGI) endpoint->analysis

Caption: Workflow for evaluating Compound 3b in a mouse xenograft model.

G cluster_pathway Proposed Mechanism of Action of Compound 3b Compound3b Compound 3b VEGFR2 VEGFR-2 Compound3b->VEGFR2 inhibition PDGFRb PDGFR-β Compound3b->PDGFRb inhibition FLT3 FLT3 Compound3b->FLT3 inhibition Ret Ret Compound3b->Ret inhibition Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Proliferation Tumor Cell Proliferation PDGFRb->Proliferation FLT3->Proliferation Ret->Proliferation TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Proliferation->TumorGrowth G cluster_workflow Workflow for Acute Liver Injury Model start Subcutaneous Injection of AN1297 or AN1284 induction Intraperitoneal Injection of GalN/LPS (15 min post-treatment) start->induction wait 6-hour Incubation induction->wait euthanasia Euthanasia and Sample Collection wait->euthanasia plasma Plasma Analysis (ALT, AST, Cytokines) euthanasia->plasma liver Liver Analysis (Histology, Western Blot, Cytokines) euthanasia->liver G cluster_pathway Inhibitory Pathway of AN1284/AN1297 LPS LPS/GalN p38 p38 MAPK Phosphorylation LPS->p38 AP1 AP-1 DNA Binding p38->AP1 TNFa_IL6 TNF-α and IL-6 Production AP1->TNFa_IL6 Caspase3 Caspase 3 Activation TNFa_IL6->Caspase3 LiverDamage Liver Damage (Apoptosis) Caspase3->LiverDamage Indoline AN1284 / AN1297 Indoline->p38 inhibition Indoline->AP1 inhibition

References

Application Notes and Protocols for Anti-inflammatory Studies of Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents, demonstrating promising activity in various preclinical models. Their mechanisms of action are often multifactorial, involving the modulation of key inflammatory pathways.

This document provides an overview of the anti-inflammatory properties of indolin-2-one derivatives, detailed experimental protocols for their evaluation, and a summary of reported quantitative data.

Mechanism of Action

Indolin-2-one derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including:

  • Inhibition of Pro-inflammatory Mediators: A primary mechanism is the suppression of nitric oxide (NO) production, a key mediator in the inflammatory response.[2][3] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[4][5]

  • Suppression of Pro-inflammatory Cytokines: These compounds can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at both the protein and mRNA levels.[4][6]

  • Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated by the inhibition of critical signaling pathways involved in the inflammatory response. This includes the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling cascades.[2][4][6] Some derivatives have also been found to target the Akt signaling pathway.[2][6]

  • Enzyme Inhibition: Certain indolin-2-one derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which are central to inflammation.[7][8] Others have been characterized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes.[9]

  • Kinase Inhibition: The indolin-2-one scaffold is a well-known pharmacophore for kinase inhibitors.[10][11][12] Since many kinases are involved in inflammatory signaling, this inhibitory activity contributes to the anti-inflammatory profile of these compounds. Glycogen synthase kinase 3β (GSK3β) has been identified as a target for some derivatives, which can impact the NLRP3 inflammasome pathway.[13][14]

Data Presentation

The following table summarizes the in vitro anti-inflammatory activity of selected indolin-2-one derivatives from the literature.

CompoundAssayCell LineIC50 (µM)Reference
3-(3-hydroxyphenyl)-indolin-2-oneNO Production InhibitionRAW264.7Approx. 20-40 µM[2]
Compound 7i (indole-2-one derivative)TNF-α Production InhibitionRAW264.7> 40% inhibition at 10 µM[5]
Compound 7i (indole-2-one derivative)IL-6 Production InhibitionRAW264.7> 50% inhibition at 10 µM[5]
Compound 4e (oxindole derivative)NO Production InhibitionRAW264.713.51 ± 0.48[7][8]
Compound 9d (oxindole derivative)NO Production InhibitionRAW264.710.03 ± 0.27[7][8]
Compound 4e (oxindole derivative)COX-2 InhibitionIn vitro2.35 ± 0.04[7][8]
Compound 9h (oxindole derivative)COX-2 InhibitionIn vitro2.422 ± 0.10[7]
Compound 9i (oxindole derivative)COX-2 InhibitionIn vitro3.34 ± 0.05[7]
Compound 73 (indoline derivative)5-LOX InhibitionIn vitro0.41 ± 0.01[9]
Compound 73 (indoline derivative)sEH InhibitionIn vitro0.43 ± 0.10[9]

Experimental Protocols

In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of an indolin-2-one derivative on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages.

a. Cell Culture and Viability Assay:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

  • Treat cells with various concentrations of the test compound (e.g., 10, 20, 40, 80 µM) for 24 hours.[2]

  • Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b. Nitric Oxide (NO) Production Assay:

  • Seed RAW264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate overnight.

  • Pre-treat cells with different concentrations of the test compound for 2 hours.

  • Stimulate the cells with LPS (500 ng/mL) for 20-24 hours.[2]

  • Collect the cell culture supernatant.

  • Determine the NO concentration by mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

c. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement:

  • Seed RAW264.7 cells in a 24-well plate at 5 x 10^5 cells/well and incubate overnight.

  • Pre-treat cells with the test compound for 2 hours, followed by stimulation with LPS (500 ng/mL) for 24 hours.[2]

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[6]

d. Western Blot Analysis for Signaling Pathways (MAPK and NF-κB):

  • Seed RAW264.7 cells in a 6-well plate at 2 x 10^6 cells/well and incubate overnight.

  • Pre-treat cells with the test compound for 2 hours, followed by stimulation with LPS (500 ng/mL) for 30 minutes (for MAPK) or 1 hour (for NF-κB).[2]

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of p38, ERK, JNK, and p65, as well as IκBα.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for evaluating the in vivo acute anti-inflammatory activity of a compound.

  • Acclimatize male Wistar rats for one week.

  • Fast the animals overnight before the experiment with free access to water.

  • Administer the test compound or vehicle (control) orally or intraperitoneally.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations

G Conceptual Signaling Pathway of Indolin-2-one Derivatives in Inflammation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Ikk IKK TLR4->Ikk Indolin_2_one Indolin-2-one Derivative Indolin_2_one->p38 Indolin_2_one->ERK Indolin_2_one->JNK Indolin_2_one->Ikk Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, COX-2) p38->Pro_inflammatory_genes activates AP-1 (not shown) ERK->Pro_inflammatory_genes activates AP-1 (not shown) JNK->Pro_inflammatory_genes activates AP-1 (not shown) IkB IκB Ikk->IkB phosphorylates NFkB NF-κB (p65/p50) Ikk->NFkB activates IkB->NFkB sequesters NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes induces

Caption: Conceptual anti-inflammatory signaling pathway modulated by indolin-2-one derivatives.

G Workflow for In Vitro Anti-inflammatory Screening cluster_assays Endpoint Assays start Start culture_cells Culture RAW264.7 Macrophages start->culture_cells seed_plates Seed Cells in Multi-well Plates culture_cells->seed_plates treat_compound Treat with Indolin-2-one Derivative seed_plates->treat_compound lps_stimulation Stimulate with LPS treat_compound->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay Nitric Oxide Assay (Griess) lps_stimulation->no_assay cytokine_assay Cytokine Measurement (ELISA) lps_stimulation->cytokine_assay western_blot Western Blot (Signaling Proteins) lps_stimulation->western_blot analyze_data Data Analysis and Interpretation viability->analyze_data no_assay->analyze_data cytokine_assay->analyze_data western_blot->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)indolin-2-one. The following sections offer solutions to common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common issue with organic molecules. Here are the initial steps to address this:

  • pH Adjustment: this compound possesses a basic aminomethyl group.[1] Therefore, its solubility is expected to be pH-dependent.[2] Lowering the pH of your aqueous solution should protonate the amine, forming a more soluble salt.[3] Start by preparing a stock solution in a dilute acidic medium (e.g., 0.1 N HCl) and then dilute it into your desired buffer.

  • Co-solvents: If pH adjustment alone is insufficient, consider the use of a water-miscible organic co-solvent.[4] Co-solvents can enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][6]

  • Particle Size Reduction: The dissolution rate of a compound is related to its particle size.[7] Ensure your compound is a fine powder. If you have crystalline material, consider techniques like micronization to increase the surface area available for solvation.[7][8]

Q2: What is the most effective pH range for dissolving this compound?

Q3: I am observing precipitation when I add my this compound stock solution (in organic solvent) to my aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the drug is rapidly transferred from a solvent where it is highly soluble to one where it is poorly soluble. Here are some strategies to mitigate this:

  • Slow Addition: Add the stock solution dropwise to the vigorously stirring aqueous buffer. This allows for more controlled mixing and prevents localized high concentrations.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) in the aqueous buffer can help to stabilize the dispersed drug molecules and prevent aggregation.[9]

  • Solvent Exchange: If possible, dissolve the compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then perform a buffer exchange using dialysis or a desalting column to gradually introduce the aqueous environment.

Q4: Can I use cyclodextrins to improve the solubility of this compound?

A4: Yes, cyclodextrin complexation is a highly effective method for increasing the aqueous solubility of poorly soluble compounds.[10][11] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic guest molecules, like the indolinone core of your compound, forming an inclusion complex that is more water-soluble.[12]

Q5: What are solid dispersions and how can they help with solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix.[13][14] This can be achieved by methods like melting, solvent evaporation, or hot-melt extrusion.[15][16] The drug can exist in an amorphous state or as fine crystalline particles within the carrier.[17] Upon contact with an aqueous medium, the carrier dissolves rapidly, releasing the drug in a finely dispersed state with a large surface area, which enhances the dissolution rate and apparent solubility.[15]

Quantitative Data Summary

The following tables provide a summary of commonly used techniques and their potential impact on solubility. Note that the specific values for this compound may vary and require experimental determination.

Table 1: Common Co-solvents for Enhancing Solubility

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol5 - 20Generally well-tolerated in many experimental systems.
Propylene Glycol10 - 40A common vehicle for both oral and parenteral formulations.[4]
Polyethylene Glycol 400 (PEG 400)10 - 50Effective for a wide range of hydrophobic compounds.[6]
Dimethyl Sulfoxide (DMSO)1 - 10A powerful solvent, but use with caution due to potential cellular effects.

Table 2: Commonly Used Cyclodextrins for Inclusion Complexation

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Most common and cost-effective, but has limited aqueous solubility itself.[11]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[11]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High aqueous solubility and a strong complexing ability.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Weigh out the desired molar ratio of this compound and the selected cyclodextrin (e.g., 1:1 or 1:2).

  • In a mortar, add the cyclodextrin and a small amount of a water-alcohol mixture to form a paste.

  • Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Dry the resulting solid in an oven at 40-50 °C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • Evaluate the increase in aqueous solubility compared to the uncomplexed drug.

Visualizations

experimental_workflow cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poor Aqueous Solubility of This compound pH pH Adjustment start->pH cosolvent Co-solvent Addition start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion end Improved Aqueous Solubility pH->end cosolvent->end cyclodextrin->end solid_dispersion->end

Caption: General workflow for addressing poor aqueous solubility.

ph_effect_pathway compound_insoluble This compound (Insoluble, R-NH2) protonation Addition of Acid (H+) (Lowering pH) compound_insoluble->protonation compound_soluble Protonated this compound (Soluble, R-NH3+) protonation->compound_soluble

Caption: Mechanism of solubility enhancement by pH adjustment.

cyclodextrin_complexation cluster_components Components cluster_process Process cluster_result Result drug This compound (Hydrophobic) complexation Inclusion Complex Formation drug->complexation cd Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cd->complexation complex Drug-Cyclodextrin Complex (Water Soluble) complexation->complex

Caption: Formation of a water-soluble cyclodextrin inclusion complex.

References

5-(Aminomethyl)indolin-2-one stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-(Aminomethyl)indolin-2-one?

A1: For long-term storage, it is recommended to store this compound at <-15°C in a tightly sealed container, protected from light and moisture.[1] For short-term use, the compound can be stored at 2-8°C. Before use, it is advisable to allow the container to warm to room temperature to prevent moisture condensation.[1]

Q2: What are the potential signs of degradation of this compound?

A2: Visual signs of degradation may include a change in color (e.g., from off-white to yellow or brown), clumping of the powder, or a noticeable change in solubility. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main peak area in chromatographic analyses like HPLC.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The lactam ring in the indolinone core can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The aminomethyl group and the aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light may induce degradation, potentially leading to dimerization or other complex reactions.

Q4: Are there any known incompatible materials with this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can accelerate the degradation of the compound.[2] It is also advisable to avoid contact with reactive metals.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC analysis after dissolving the compound.

  • Question: I dissolved a freshly opened vial of this compound and immediately injected it into the HPLC, but I see multiple small peaks besides the main compound peak. What could be the cause?

  • Answer:

    • Solvent Purity: Ensure the solvent used for dissolution is of high purity and has been properly degassed. Impurities in the solvent can appear as peaks in the chromatogram.

    • Solvent Reactivity: Some organic solvents, especially if they contain peroxides (e.g., older ethers) or are acidic/basic, can cause rapid on-vial degradation. Try dissolving the compound in a different, freshly opened, high-purity solvent like acetonitrile or methanol.

    • Contamination: The vial or syringe used for sample preparation might be contaminated. Use clean glassware and sample preparation equipment.

    • Initial Purity: The initial purity of the compound might be lower than specified. Check the certificate of analysis for the batch you are using.

Issue 2: The concentration of my this compound stock solution decreases over time when stored in the refrigerator.

  • Question: I prepared a stock solution in DMSO and stored it at 4°C. After a week, the concentration, as measured by HPLC, has dropped by 15%. Why is this happening?

  • Answer:

    • Solution Stability: this compound may have limited stability in certain solvents, even at low temperatures. It is recommended to prepare fresh solutions for each experiment or to conduct a short-term stability study in your chosen solvent to determine an acceptable storage duration.

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. If you need to store the solution, aliquot it into single-use vials to avoid repeated temperature changes.

    • Adsorption to Container: The compound might be adsorbing to the surface of the storage container. Using low-adsorption vials may mitigate this issue.

    • Hydrolysis: If the solvent contains traces of water, hydrolysis of the lactam ring could be occurring, even at a slow rate at 4°C.

Hypothetical Stability Data

The following table summarizes the hypothetical degradation of this compound under forced degradation conditions. These conditions are more severe than typical storage and handling to intentionally induce degradation.

Stress ConditionReagent/Condition DetailsDurationTemperatureHypothetical Degradation (%)Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl24 hours60°C15%Lactam ring-opened product
Basic Hydrolysis 0.1 M NaOH8 hours60°C25%Lactam ring-opened product
Oxidative 3% H₂O₂24 hoursRoom Temp20%N-oxide, aromatic hydroxylation
Thermal Solid state48 hours80°C5%Dimerization products
Photolytic (Solid) UV light (254 nm)72 hoursRoom Temp10%Photodegradation products
Photolytic (Solution) UV light (254 nm) in MeOH24 hoursRoom Temp18%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at 80°C. Take samples at 0, 24, and 48 hours, dissolve in the solvent, and analyze.

  • Photolytic Degradation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to UV light (254 nm) in a photostability chamber. Take samples at 0, 24, 48, and 72 hours.

    • Solution State: Prepare a 0.1 mg/mL solution in methanol and expose it to UV light (254 nm). A control sample should be wrapped in aluminum foil and kept under the same conditions. Take samples at 0, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 50
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (solvent) to ensure no system peaks interfere.

    • Inject a standard solution of this compound to determine its retention time.

    • Inject the samples from the forced degradation study.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak. Peak purity analysis of the parent peak using a photodiode array (PDA) detector is recommended to confirm co-elution is not occurring.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Encountered (e.g., unexpected peaks, loss of purity) check_handling Review Handling & Storage Procedures start->check_handling check_analytical Verify Analytical Method start->check_analytical improper_handling Improper Storage or Handling? check_handling->improper_handling analytical_issue Analytical Method Issue? check_analytical->analytical_issue improper_handling->analytical_issue No implement_changes Implement Corrective Actions: - Store at recommended T - Protect from light/moisture - Use fresh solvents improper_handling->implement_changes Yes validate_method Validate HPLC Method: - Check column health - Verify solvent purity - Run system suitability analytical_issue->validate_method Yes contact_support Contact Technical Support for further investigation analytical_issue->contact_support No reanalyze Re-analyze Sample implement_changes->reanalyze validate_method->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Success reanalyze->contact_support Failure

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways parent This compound hydrolysis Hydrolysis Product (Lactam Ring Opening) parent->hydrolysis Acid / Base oxidation_amine N-Oxide Product parent->oxidation_amine Oxidizing Agent (H₂O₂) oxidation_ring Aromatic Hydroxylation Product parent->oxidation_ring Oxidizing Agent / Light photodegradation Photodegradation Products (e.g., Dimers) parent->photodegradation UV Light

Caption: Proposed degradation pathways.

References

Technical Support Center: Crystallization of 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 5-(aminomethyl)indolin-2-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of for crystallization?

Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O[1][2]
Molecular Weight162.19 g/mol [1][2]
AppearanceTypically a solid
IUPAC Name5-(aminomethyl)-1,3-dihydroindol-2-one[1]
CAS Number220904-92-7[1][2]

Q2: Which solvents are commonly used for the crystallization of indole derivatives like this compound?

The choice of solvent is a critical factor for successful crystallization.[3] For indole derivatives, a range of solvents can be effective, and the ideal choice will depend on the specific solubility profile of your compound. Generally, you are looking for a solvent in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents to screen for indole derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and polar aprotic solvents (acetonitrile, DMF, DMSO). Due to the presence of the polar aminomethyl group and the lactam functionality, hydrogen-bonding solvents may be particularly effective.[4] It is advisable to perform a solvent screen to determine the optimal solvent or solvent mixture.

Q3: What are the most common problems encountered during the crystallization of this compound and how can I solve them?

Common issues include the formation of an oil, poor crystal quality (e.g., needles or small particles), and low yield.

  • "Oiling out" : This occurs when the compound separates from the solution as a liquid instead of a solid.[5] This can happen if the solution is too concentrated, cooled too quickly, or if impurities are present that lower the melting point.[5] To resolve this, try reheating the solution to dissolve the oil, adding more solvent, and allowing it to cool more slowly.[3][5]

  • Poor Crystal Quality : The formation of small, needle-like, or aggregated crystals is often due to a high rate of nucleation.[3] This can be mitigated by decreasing the level of supersaturation (using more solvent or cooling more slowly).[3] The purity of the starting material is also critical; ensure it is of high purity before attempting crystallization.[3]

  • Low Yield : A low yield of crystals can result from using too much solvent or filtering the crystals before crystallization is complete.[3][5] If the mother liquor still contains a significant amount of dissolved product, it can be concentrated to recover more material.[3][5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the crystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]- Concentrate the solution by slow evaporation of the solvent.[3]- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[3]- If the compound is highly soluble, consider using an anti-solvent (a solvent in which the compound is insoluble) via vapor diffusion or layering.
"Oiling Out" - The melting point of the compound is lower than the solution temperature.[3][5]- High concentration of impurities.[3][5]- Cooling is too rapid.[3]- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.[3][5]- Try a solvent with a lower boiling point.[3]- Further purify the compound before crystallization (e.g., by column chromatography).[3]
Poor Crystal Quality - Nucleation rate is too high.[3]- Presence of impurities.[3]- Rapid cooling or evaporation.[3]- Decrease the level of supersaturation by using more solvent or cooling more slowly.[3]- Ensure the starting material has a high purity.[3]- Experiment with different solvents or solvent mixtures.[3]
Low Yield - Too much solvent was used.[3][5]- Crystals were filtered before crystallization was complete.[3]- If the mother liquor is still available, concentrate it to recover more compound.[3][5]- Ensure the solution is cooled sufficiently and for an adequate amount of time.[3]
Crystallization is Too Quick - The solution is too supersaturated.- Reheat the solution and add more solvent to reduce the concentration.[5]- Insulate the flask to slow the rate of cooling.[5]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place a small amount (5-10 mg) of this compound into several small test tubes or vials.[3]

  • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, water, acetonitrile) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.

  • A good starting solvent is one in which the compound is sparingly soluble at room temperature.

  • For solvents in which the compound is soluble at room temperature, test their potential as part of a binary solvent system (as the "good" solvent).

  • For solvents in which the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point to check for solubility at elevated temperatures. A suitable single solvent will dissolve the compound when hot but not at room temperature.

  • Cool the tubes that were heated to room temperature and then in an ice bath to observe for crystal formation.

Protocol 2: Single Solvent Recrystallization

Objective: To purify this compound by recrystallization from a single solvent.

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (determined from the solvent screen) to the flask.

  • Heat the mixture with gentle swirling until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • If the solution is colored, and the pure compound is known to be colorless, activated charcoal can be added to the hot solution to remove colored impurities.

  • If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cool Crystallization cluster_iso Isolation Start Start Dissolve Dissolve Compound in Minimal Hot Solvent Start->Dissolve Cool Slow Cooling to Room Temperature Dissolve->Cool Induce Induce Crystallization (Scratch/Seed) Cool->Induce if no crystals IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End End Dry->End Troubleshooting_Tree Start Problem with Crystallization? OilingOut Compound 'Oils Out'? Start->OilingOut Yes NoCrystals No Crystals Form? Start->NoCrystals No Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Reheat Yes PoorQuality Poor Crystal Quality? NoCrystals->PoorQuality No Induce Scratch Flask or Add Seed Crystal NoCrystals->Induce Yes SlowCool Decrease Supersaturation: More Solvent or Slower Cooling PoorQuality->SlowCool Yes Success Successful Crystallization Reheat->Success Induce->Success SlowCool->Success

References

Technical Support Center: 5-(Aminomethyl)indolin-2-one Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of publicly available scientific literature and technical data specifically for 5-(Aminomethyl)indolin-2-one. While the indolin-2-one scaffold is common in kinase inhibitors, the specific biological activities, cellular effects, and optimal assay conditions for this particular derivative have not been extensively characterized in published research. Therefore, this guide provides general advice based on the broader class of indolin-2-one compounds and common practices in cellular assays. Researchers should consider this a foundational guide and anticipate the need for extensive in-house optimization and validation for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While specific targets for this compound are not yet identified in the literature, the indolin-2-one core structure is a well-established pharmacophore in numerous kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases and thereby blocking their catalytic activity. This inhibition can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis. It is plausible that this compound functions as a kinase inhibitor, but its specific kinase targets and potency are unknown.

Q2: I am observing low or no bioactivity with this compound in my cellular assay. What are the potential causes?

Low bioactivity is a common challenge when working with novel compounds. Several factors could be at play:

  • Compound Solubility: Indolin-2-one derivatives can have poor aqueous solubility. If the compound precipitates in your cell culture medium, its effective concentration will be significantly lower than intended.

  • Compound Stability: The compound may not be stable under your specific assay conditions (e.g., in aqueous media, at 37°C, or in the presence of certain media components).

  • Incorrect Target: The cell line you are using may not express the specific molecular target of this compound at a sufficient level.

  • Cell Health: The overall health and viability of your cells can significantly impact their response to any treatment. Ensure your cells are healthy and in the exponential growth phase.

  • Assay Conditions: Suboptimal assay parameters, such as incubation time, cell density, or reagent concentrations, can lead to a lack of a discernible effect.

Q3: How can I improve the solubility of this compound for my cellular assays?

Improving solubility is a critical first step for obtaining reliable data. Here are some common strategies:

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds. Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

  • Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent to minimize the volume added to your culture medium.

  • Sonication: Briefly sonicating the stock solution can help to dissolve the compound.

  • Formulation: For in vivo studies or more complex in vitro models, formulation strategies such as the use of cyclodextrins or co-solvents may be necessary.

Troubleshooting Guide

This guide addresses common pitfalls encountered during cellular assays with indolin-2-one derivatives and provides potential solutions.

Problem 1: High Variability in Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation after addition. If precipitation is observed, refer to the solubility improvement strategies in the FAQs.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Problem 2: Unexpected Cytotoxicity at Low Concentrations
Potential Cause Troubleshooting Steps
Solvent Toxicity Perform a vehicle control experiment with varying concentrations of the solvent (e.g., DMSO) to determine its toxicity threshold for your cell line.
Off-Target Effects The compound may be hitting unintended targets that induce cell death. Consider performing target deconvolution studies or testing in cell lines with known resistance mechanisms.
Compound Impurities Ensure the purity of your compound batch using analytical methods like HPLC-MS. Impurities can sometimes be more potent or toxic than the compound of interest.

Experimental Protocols

Due to the lack of specific published data for this compound, the following are generalized protocols for common cellular assays that can be adapted and optimized for this compound.

General Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a framework for assessing the effect of this compound on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Data Presentation: Hypothetical IC50 Values for Indolin-2-One Analogs

Since no quantitative data for this compound is available, the following table presents a hypothetical example of how to structure such data for a series of indolin-2-one analogs to facilitate comparison.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)
Analog AHCT116MTT725.2
Analog BHeLaMTT7212.8
Analog CA549MTT728.1

Signaling Pathways and Workflows

Given that indolin-2-ones are frequently kinase inhibitors, a common workflow involves investigating their impact on specific signaling pathways.

General Kinase Inhibition Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation a Cell Viability Assay (e.g., MTT) b Determine IC50 a->b c Kinase Panel Screening b->c e Cell Cycle Analysis b->e f Apoptosis Assay (e.g., Annexin V) b->f d Western Blot for Phospho-Proteins c->d g In Vitro Kinase Assay d->g h Cellular Thermal Shift Assay (CETSA) g->h

Caption: A generalized workflow for characterizing a novel indolin-2-one kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a kinase inhibitor from the indolin-2-one class.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene [Cell Proliferation, Survival] [Cell Proliferation, Survival] Gene->[Cell Proliferation, Survival] Indolinone This compound Indolinone->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Technical Support Center: 5-(Aminomethyl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of compounds based on the 5-(aminomethyl)indolin-2-one scaffold. Given that this core structure is common to several multi-targeted kinase inhibitors, understanding its broader selectivity profile is crucial for interpreting experimental results and anticipating potential liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target and off-target activities of my this compound derivative?

A1: Derivatives of indolin-2-one are well-established as inhibitors of multiple receptor tyrosine kinases (RTKs).[1] Your compound is likely to show activity against vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] Depending on the specific substitutions, it may also inhibit other kinases such as c-Kit, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1]

Off-target effects can arise from inhibition of structurally related kinases or entirely different protein families. For instance, Sunitinib, an indolin-2-one derivative, is known to inhibit non-receptor kinases like 5'-AMP-activated protein kinase (AMPK), which can lead to cardiotoxicity.[4][5]

Q2: I'm observing a phenotype in my cellular assay that doesn't seem to be explained by the known targets of my compound. How can I determine if this is an off-target effect?

A2: Unexplained phenotypes are a common indicator of off-target activity. To investigate this, you can employ several strategies:

  • Use a structurally unrelated inhibitor: Treat your cells with a compound that has a different chemical scaffold but inhibits the same primary target(s). If the phenotype persists, it is more likely to be an on-target effect.

  • Rescue experiment: If possible, introduce a mutated version of the intended target that is resistant to your compound. If the phenotype is reversed, it strongly suggests an on-target mechanism.

  • Comprehensive kinase profiling: Screen your compound against a large panel of kinases to identify potential off-target interactions.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct target engagement within intact cells.

Q3: How can I proactively assess the selectivity of my this compound compound?

A3: Early and comprehensive selectivity profiling is key. It is recommended to screen your compound against a broad panel of kinases at a single high concentration (e.g., 1 or 10 µM) in the initial phase. For any kinases showing significant inhibition, you should then determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the interaction. Several commercial services offer kinase profiling panels.

Troubleshooting Guides

Problem 1: Unexpected Cardiotoxicity or Cellular Energy Depletion
  • Symptom: You observe decreased cell viability, increased apoptosis, or mitochondrial dysfunction in cardiomyocytes or other cell types after treatment with your compound. You may also detect a decrease in cellular ATP levels.

  • Potential Cause: This could be due to off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[4] Sunitinib is a known inhibitor of AMPK, leading to mitochondrial abnormalities and energy depletion in heart cells.[4][5]

  • Troubleshooting Steps:

    • Assess AMPK activity: Measure the phosphorylation status of AMPK and its downstream targets (e.g., Acetyl-CoA Carboxylase) via Western blot.

    • Mitochondrial health assays: Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) and reactive oxygen species (ROS) production.

    • Confirm with known AMPK activators: Treat cells with an AMPK activator (e.g., AICAR) in the presence of your compound to see if the phenotype can be rescued.

Problem 2: Discrepancies in Efficacy with Other Drugs or Unexpected Cellular Efflux
  • Symptom: The potency of other drugs used in combination with your compound is unexpectedly altered, or you suspect your compound is being actively transported out of the cells.

  • Potential Cause: Your compound might be inhibiting or inducing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or ABCG2. Sunitinib is known to inhibit these transporters, which can affect the intracellular concentration of other drugs.[4]

  • Troubleshooting Steps:

    • Use ABC transporter-overexpressing cell lines: Compare the cytotoxicity of your compound in parental cell lines versus those overexpressing specific ABC transporters.

    • Employ known ABC transporter inhibitors: Co-administer your compound with a known inhibitor of ABCG2 (e.g., Ko143) or P-glycoprotein (e.g., verapamil) to see if it potentiates its effect.

    • Direct transporter inhibition assay: Utilize commercially available assays to directly measure the inhibitory activity of your compound on specific ABC transporters.

Problem 3: Induction of Cellular Senescence or Mitotic Catastrophe
  • Symptom: You observe that treated cells are arresting in the cell cycle, enlarging, and expressing markers of senescence (e.g., senescence-associated β-galactosidase), or are undergoing a form of cell death characterized by micronucleation and abnormal microtubule formation.

  • Potential Cause: Some kinase inhibitors with the indolin-2-one scaffold, like Axitinib, can induce these phenotypes as off-target effects.[6]

  • Troubleshooting Steps:

    • Senescence-associated β-galactosidase (SA-β-gal) staining: This is a hallmark of senescent cells.

    • Cell cycle analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells.

    • Immunofluorescence: Stain for α-tubulin to visualize microtubule organization and a nuclear dye (e.g., DAPI) to identify micronuclei, which are characteristic of mitotic catastrophe.[6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of well-characterized indolin-2-one-based kinase inhibitors. This data can serve as a reference for the expected potency and selectivity of your own compounds.

Table 1: Kinase Inhibition Profile of Axitinib

Target KinaseIC50 (nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRα1.6
PDGFRβ1.6
c-Kit1.7

Data sourced from publicly available information.[6]

Table 2: Comparative Kinase Selectivity of Sunitinib and Nintedanib

KinaseSunitinib (Kd, nM)Nintedanib (Kd, nM)
VEGFR1213
VEGFR20.821
VEGFR31.113
PDGFRα3.746
PDGFRβ0.437
FGFR1-69
FGFR2-37
FGFR3-108
FLT31.126
c-Kit1.5-
Src10.5156
Lck-16

This table provides a selection of key targets and is not exhaustive. Kd values can vary between different assay platforms.

Experimental Protocols

Kinase Profiling: Radiometric Assay
  • Reaction Setup: Prepare a reaction mixture containing the kinase, a substrate peptide or protein, and [γ-³³P]ATP in a suitable buffer.

  • Inhibitor Addition: Add your test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specific time.

  • Stopping the Reaction: Stop the reaction by adding a solution that will precipitate the substrate (e.g., trichloroacetic acid).

  • Separation and Detection: Separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP using filtration or chromatography.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with your compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.

  • Data Analysis: A stabilizing interaction with your compound will result in a shift of the melting curve to a higher temperature compared to the vehicle control.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_validation Validation Problem Unexpected Phenotype (e.g., Cardiotoxicity) Kinase_Profiling Kinase Panel Screen Problem->Kinase_Profiling Identify Off-Targets CETSA Cellular Thermal Shift Assay Problem->CETSA Confirm Target Engagement Cell_Assays Phenotypic Assays (e.g., Apoptosis, Senescence) Problem->Cell_Assays Characterize Phenotype Orthogonal_Initor Orthogonal_Initor Kinase_Profiling->Orthogonal_Initor Validate On-Target Effect Rescue_Experiment Target Mutation Cell_Assays->Rescue_Experiment Confirm On-Target Mechanism Orthogonal_Inhibitor Structurally Different Inhibitor

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AMPK AMPK (Off-Target) Indolinone This compound Derivative Indolinone->VEGFR Indolinone->PDGFR Indolinone->AMPK

Caption: Potential signaling pathways affected by indolin-2-one derivatives.

References

Technical Support Center: 5-(Aminomethyl)indolin-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-(Aminomethyl)indolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical properties. As a molecule containing a basic aminomethyl group and a polar indolinone core, it can exhibit strong interactions with stationary phases in chromatography, leading to poor separation and peak tailing. Its solubility can also be challenging to manage, potentially leading to issues with precipitation or low recovery during crystallization.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and degradation products. For instance, if the aminomethyl group is introduced via reduction of a nitrile or a protected amine, incomplete reaction or deprotection can lead to corresponding impurities. Side reactions on the indolinone ring are also possible.

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this compound are silica gel column chromatography and recrystallization. High-performance liquid chromatography (HPLC) can also be used for achieving very high purity, particularly at a smaller scale. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q4: How can I improve the separation of this compound during column chromatography?

A4: Due to the basic nature of the aminomethyl group, interactions with the acidic silica gel can cause streaking and poor separation. To mitigate this, you can:

  • Add a basic modifier: Incorporating a small amount of a volatile base, such as triethylamine (0.1-2%) or ammonia in methanol, into the eluent can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Amine-functionalized silica or neutral alumina can be effective alternatives to standard silica gel for purifying basic compounds.

  • Optimize the solvent system: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help to effectively separate the target compound from impurities with different polarities.

Q5: What is a good solvent system for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, polar protic solvents like ethanol, isopropanol, or methanol, or a mixture of these with water, are often good starting points. Solvent screening is crucial to identify the optimal system for your specific crude material.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Solution
Streaking or Tailing of the Compound Spot on TLC/Column The basic aminomethyl group is interacting strongly with the acidic silica gel.Add 0.1-2% triethylamine or a few drops of aqueous ammonia to your eluent system. Alternatively, consider using an amine-functionalized silica gel or neutral alumina column.
Poor Separation of Compound from Impurities The polarity of the eluent is not optimal.Systematically screen different solvent systems with varying polarities using TLC. A gradient elution from a non-polar to a more polar solvent system during column chromatography is often more effective than isocratic elution.
Compound is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent. For highly polar compounds, a mobile phase containing methanol or even a small percentage of acetic acid (if the compound is stable) might be necessary.
Low Recovery of the Compound The compound may be irreversibly adsorbed onto the silica gel or is precipitating on the column.Ensure the compound is fully dissolved before loading it onto the column. If using a basic modifier doesn't improve recovery, consider switching to a less acidic stationary phase like alumina.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound Does Not Dissolve in Hot Solvent The chosen solvent is not a good solvent for the compound, even at high temperatures.Try a more polar solvent or a mixture of solvents. Ensure you are using a sufficient volume of solvent, but avoid excessive amounts to prevent low yield.
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. The presence of impurities can also promote oiling out.Try using a larger volume of solvent, a different solvent with a lower boiling point, or a solvent mixture. Slow cooling and scratching the inside of the flask with a glass rod can help induce crystallization.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.Reduce the volume of the solvent by evaporation. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.
Low Yield of Purified Crystals Too much solvent was used for dissolution or washing. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. Cool the filtrate in an ice bath to see if more crystals precipitate.
Crystals are Colored or Appear Impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing your product.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific experimental conditions and impurity profile.

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane/methanol mixture).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate using various solvent systems to find an eluent that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v). If streaking is observed, add 0.5% triethylamine to the eluent.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar component of your eluent system (e.g., dichloromethane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. The amount of silica should be about 50-100 times the weight of the crude material.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, isopropanol, methanol, water, or mixtures) to each tube.

    • Heat the tubes to the boiling point of the solvent to check for solubility.

    • The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate the potential outcomes of different purification methods. Actual results will vary depending on the specific impurities and experimental conditions.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Silica Gel Chromatography (DCM/MeOH) 859575Some tailing observed.
Silica Gel Chromatography (DCM/MeOH + 1% TEA) 859880Improved peak shape and separation.
Recrystallization (Ethanol/Water) 859765Good for removing highly soluble or insoluble impurities.
Preparative HPLC 98>99.590Ideal for obtaining very high purity material on a small scale.

Visualizations

experimental_workflow cluster_optional Optional High-Purity Polish crude Crude this compound tlc TLC Analysis (Solvent System Screening) crude->tlc column Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization tlc->recrystallization Suitable Solvent pure_column Pure Fractions column->pure_column pure_recrystallization Pure Crystals recrystallization->pure_recrystallization hplc Preparative HPLC pure_hplc Pure Fractions hplc->pure_hplc evaporation1 Solvent Evaporation pure_column->evaporation1 drying Drying pure_recrystallization->drying evaporation2 Solvent Evaporation pure_hplc->evaporation2 final_product Purified this compound evaporation1->final_product final_product_high_purity final_product_high_purity evaporation2->final_product_high_purity High Purity Product drying->final_product final_product->hplc

Caption: General experimental workflow for the purification of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K P Akt Akt PI3K->Akt P mTOR mTOR Akt->mTOR P TranscriptionFactors Transcription Factors (e.g., NF-κB) mTOR->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Angiogenesis, Survival) TranscriptionFactors->GeneExpression Indolinone Indolin-2-one Derivative Indolinone->VEGFR Inhibition VEGF VEGF VEGF->VEGFR

Caption: Simplified signaling pathway showing the potential inhibitory action of indolin-2-one derivatives on the VEGFR pathway.

Technical Support Center: Overcoming Resistance to 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to 5-(Aminomethyl)indolin-2-one in cancer cells. The information is tailored for researchers, scientists, and drug development professionals.

Disclaimer

Specific resistance mechanisms to this compound have not been extensively documented in publicly available literature. The following guidance is based on known resistance mechanisms to the broader class of indolinone compounds and other small molecule kinase inhibitors. These potential mechanisms include, but are not limited to, increased drug efflux, alterations in the drug target, and activation of alternative signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound compared to initial experiments. What are the possible reasons?

A1: Reduced sensitivity, or acquired resistance, can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Target Alteration: Mutations in the target protein of this compound could prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibitory effects of the drug, thus promoting survival and proliferation.[3]

  • Drug Inactivation: Cells may increase the metabolic inactivation of the compound.[1]

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes involved in drug sensitivity and resistance.[1]

Q2: How can I determine if increased drug efflux is the cause of resistance in my cell line?

A2: You can perform a P-glycoprotein (P-gp) efflux assay. This typically involves loading the cells with a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, and measuring its retention in the presence and absence of a known P-gp inhibitor, like Verapamil. If the retention of the fluorescent substrate increases in the presence of the inhibitor, it suggests that P-gp-mediated efflux is active in your cells.

Q3: What strategies can I use to overcome P-gp-mediated resistance?

A3:

  • Co-administration with a P-gp inhibitor: Using a known P-gp inhibitor, such as Verapamil or Elacridar, alongside this compound can increase the intracellular concentration of your compound.

  • Use of second-generation or third-generation P-gp inhibitors: These are often more potent and have fewer side effects than first-generation inhibitors.

  • Investigate structurally related compounds: Some indolinone analogs may not be substrates for P-gp.

Q4: My results from the MTT/WST-1 cell viability assay are inconsistent. What could be the issue?

A4: Inconsistent results in cell viability assays can be due to several factors:

  • Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density for your specific cell line.

  • Compound Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate dosing.

  • Incubation Time: The incubation time with the compound and the assay reagent should be consistent across experiments.

  • Metabolic Activity: Changes in cellular metabolism, independent of cell death, can affect the readout of tetrazolium-based assays (MTT, MTS, WST-1). Consider using an alternative assay that measures a different viability marker, such as ATP content (e.g., CellTiter-Glo) or membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain).

Q5: How can I investigate if alterations in a specific signaling pathway are contributing to resistance?

A5: Western blotting is a key technique to investigate changes in protein expression and activation within signaling pathways. For example, you can probe for the phosphorylation status of key signaling molecules (e.g., Akt, ERK, STAT3) in both sensitive and resistant cells, both with and without treatment with this compound. An increase in the phosphorylation of a pro-survival signaling protein in resistant cells could indicate the activation of a bypass pathway.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound in Cell Viability Assays
Symptom Possible Cause Suggested Solution
Higher IC50 value in recent experiments compared to initial studies.1. Acquired resistance in the cell line. 2. Degradation of the compound stock solution. 3. Inconsistent cell culture conditions.1. Perform a P-gp efflux assay. Test for mutations in the putative target. Analyze key survival signaling pathways via Western blot. 2. Prepare a fresh stock solution of the compound. 3. Ensure consistent passage number, media formulation, and incubation conditions.
High variability between replicate wells.1. Uneven cell seeding. 2. Compound precipitation. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Check the solubility of the compound at the tested concentrations. Use a higher concentration of the vehicle (e.g., DMSO) if necessary, ensuring the final vehicle concentration is not toxic to the cells. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Problem 2: No or Weak Signal in Western Blot for Target Protein
Symptom Possible Cause Suggested Solution
Faint or no band corresponding to the target protein.1. Low protein expression in the cell line. 2. Inefficient protein extraction. 3. Poor antibody quality or incorrect antibody dilution. 4. Inefficient protein transfer to the membrane.1. Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express the target. 2. Use a lysis buffer appropriate for your protein of interest (e.g., RIPA buffer for membrane proteins). Include protease and phosphatase inhibitors. 3. Use an antibody validated for Western blotting. Optimize the primary antibody concentration. Include a positive control. 4. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
Problem 3: Non-specific Bands in Western Blot
Symptom Possible Cause Suggested Solution
Multiple bands are observed in addition to the band of interest.1. Primary antibody is not specific enough. 2. High concentration of primary or secondary antibody. 3. Insufficient blocking. 4. Inadequate washing.1. Use a different antibody, preferably a monoclonal antibody. 2. Reduce the concentration of the antibodies. 3. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). 4. Increase the number and duration of wash steps.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours). Include vehicle-only control wells.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

P-glycoprotein (P-gp) Efflux Assay
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Pre-incubate one set of cells with a P-gp inhibitor (e.g., 20 µM Verapamil) for 1 hour at 37°C.

  • Substrate Loading: Add a fluorescent P-gp substrate (e.g., 5 µM Calcein-AM) to all wells and incubate for 30 minutes at 37°C.

  • Efflux: Wash the cells with ice-cold PBS to remove excess substrate. Add fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader.

  • Data Analysis: Compare the fluorescence intensity in cells with and without the P-gp inhibitor. Increased fluorescence in the presence of the inhibitor indicates P-gp activity.

Visualizations

Signaling Pathways

ResistancePathways cluster_drug_action Drug Action and Primary Resistance cluster_bypass_pathways Secondary Resistance: Bypass Pathways Drug 5-(Aminomethyl) indolin-2-one Target Target Protein Drug->Target Inhibition Efflux P-gp Efflux Pump Drug->Efflux Expulsion Proliferation Cell Survival & Proliferation Target->Proliferation Inhibition PathwayA Bypass Pathway A (e.g., PI3K/Akt) PathwayA->Proliferation PathwayB Bypass Pathway B (e.g., MAPK/ERK) PathwayB->Proliferation

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflows

WesternBlotWorkflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (Blotting) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection F->G

Caption: A standard workflow for Western blot analysis.

Caption: Workflow for a P-glycoprotein (P-gp) efflux assay.

References

5-(Aminomethyl)indolin-2-one assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Aminomethyl)indolin-2-one

Welcome to the technical support center for assays involving this compound and related indolinone compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chemical structure a consideration for assay interference?

A1: this compound belongs to the indolin-2-one chemical class. This core structure is considered a "privileged scaffold" in drug discovery because it is a key component in many approved kinase inhibitors, such as Sunitinib.[1][2] While valuable, these types of molecules can sometimes interact non-specifically with assay components, leading to misleading results. It is crucial to be aware of potential interference mechanisms to ensure data quality.

Q2: What are the most common types of assay interference I should be aware of when working with indolinone-based compounds?

A2: Small organic molecules can cause false assay readouts through various mechanisms.[3] Key interference types include:

  • Compound Aggregation: At higher concentrations, molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition.[4][5] This often results in steep, non-classical dose-response curves.

  • Fluorescence Interference: The compound may be intrinsically fluorescent (autofluorescence) at the assay's wavelengths, or it may absorb the light emitted by a fluorescent reporter (quenching), leading to false-positive or false-negative signals, respectively.[6][7]

  • Chemical Reactivity: The compound might react covalently with assay components, particularly with thiol groups on cysteine residues of enzymes or reagents like DTT.[8]

  • Assay-Specific Interference: In luciferase-based assays (e.g., Kinase-Glo®), the compound could directly inhibit the luciferase enzyme, independent of the primary target.[5][9][10]

Q3: My dose-response curve for this compound is very steep and shows activity against multiple unrelated targets. What is the likely cause?

A3: This profile is a classic indicator of non-specific inhibition, very likely caused by compound aggregation.[4] Aggregates can produce apparent, reproducible, and concentration-dependent inhibition, making them difficult to distinguish from genuine activity.[5] A critical first step is to test for aggregation.

Q4: How can I test if my compound is forming aggregates in the assay?

A4: The most common and effective method is to repeat the assay in the presence of a low concentration (typically 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20.[4][5][11] Detergents disrupt the formation of colloidal aggregates. If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, aggregation is the most likely cause of the observed activity.[5]

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter.

Issue 1: High Background Signal in a Fluorescence-Based Assay

If you observe an unexpectedly high background signal that correlates with the concentration of this compound, the compound may be autofluorescent.

Troubleshooting Workflow

Start High Background Signal in Fluorescence Assay CheckAutofluorescence Run Compound-Only Control (No enzyme or reporter dye) Start->CheckAutofluorescence SignalDetected Is a significant signal detected? CheckAutofluorescence->SignalDetected AutofluorescenceConfirmed Issue: Compound Autofluorescence SignalDetected->AutofluorescenceConfirmed Yes NoInterference No Autofluorescence Detected. Investigate other sources (e.g., buffer contamination). SignalDetected->NoInterference No Mitigation Mitigation Strategies AutofluorescenceConfirmed->Mitigation Strategy1 1. Switch to a red-shifted dye (excitation >600 nm). Mitigation->Strategy1 Strategy2 2. Use a time-resolved fluorescence (TR-FRET) assay. Mitigation->Strategy2 Strategy3 3. Subtract background signal from compound-only control (less ideal). Mitigation->Strategy3

Caption: Troubleshooting workflow for high background in fluorescence assays.

Quantitative Data Summary: Autofluorescence Mitigation

The effectiveness of switching to red-shifted dyes is based on the principle that most interfering compounds fluoresce in the lower-wavelength regions.

Mitigation StrategyTypical Wavelength RangeEfficacy against AutofluorescenceReference
Standard Dyes (e.g., FITC)488-550 nmLow (High potential for interference)[6]
Red-Shifted Dyes (e.g., Cy5)>650 nmHigh (Often eliminates interference)[6]
Issue 2: Potent Inhibition Observed, but Unconfirmed in Secondary Assays

If this compound appears as a potent hit in your primary screen but fails in orthogonal or follow-up assays, non-specific interference is a strong possibility.

Troubleshooting Workflow

Start Potent Hit in Primary Screen, Fails in Orthogonal Assays DetergentScreen Perform Detergent Counter-Screen (e.g., add 0.01% Triton X-100) Start->DetergentScreen PotencyShift Is IC50 significantly right-shifted (>10-fold)? DetergentScreen->PotencyShift AggregationConfirmed Cause: Compound Aggregation PotencyShift->AggregationConfirmed Yes OtherMechanisms Aggregation is unlikely. Consider other interference mechanisms. PotencyShift->OtherMechanisms No ThiolReactivity Check for Thiol Reactivity (run assay +/- 1 mM DTT) OtherMechanisms->ThiolReactivity LuciferaseCheck If using a luciferase assay, run a cell-free luciferase counter-screen. OtherMechanisms->LuciferaseCheck TrueHit No interference detected. Compound may be a genuine, context-dependent inhibitor. ThiolReactivity->TrueHit LuciferaseCheck->TrueHit

Caption: A logical workflow for diagnosing non-specific assay inhibition.

Quantitative Data Summary: Detergent Counter-Screen

A significant shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based activity.

CompoundIC50 without Triton X-100IC50 with 0.01% Triton X-100Interpretation
Hypothetical Aggregator1.5 µM> 100 µMActivity is likely due to aggregation[11]
Hypothetical True Inhibitor2.0 µM2.5 µMActivity is likely target-specific

Experimental Protocols

Protocol 1: Detergent Assay for Compound Aggregation [4]

Objective: To determine if the observed inhibitory activity of a compound is due to the formation of colloidal aggregates.

Methodology:

  • Buffer Preparation: Prepare two identical sets of your final assay buffer. To one set, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01% (v/v).

  • Compound Dilution: Prepare serial dilutions of this compound in parallel using both the standard buffer and the detergent-containing buffer.

  • Assay Setup: Set up your enzymatic or binding assay as usual, running two parallel plates or sets of wells—one for each buffer condition.

  • Pre-incubation: Add the enzyme and compound dilutions to the appropriate wells and pre-incubate for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Data Acquisition: Measure the reaction rate or endpoint signal according to your standard assay protocol.

  • Analysis: Calculate the IC50 values from the dose-response curves generated under both conditions. A significant rightward shift (>10-fold) or complete loss of potency in the presence of detergent strongly suggests aggregation.[11]

Protocol 2: Cell-Free Luciferase Counter-Screen [5]

Objective: To determine if a compound directly inhibits the luciferase reporter enzyme in assays like Kinase-Glo®.

Methodology:

  • Reagent Preparation: Prepare a buffer solution identical to your primary assay buffer, but omit the kinase enzyme and its specific substrate.

  • Compound Dilution: Create a serial dilution of this compound in the prepared buffer.

  • Enzyme Addition: Add recombinant luciferase enzyme to the wells containing the compound dilutions.

  • Reaction Initiation: Add the luciferase substrate (e.g., luciferin) and ATP.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Analysis: A dose-dependent decrease in luminescence indicates that the compound is a direct inhibitor of luciferase and is therefore a source of interference in your primary assay.[5]

Signaling Pathway Considerations

The indolin-2-one scaffold is prevalent in inhibitors of protein kinases, which are key nodes in cellular signaling pathways. When a compound shows activity, it is important to confirm that the effect is due to inhibition of the intended kinase and not an assay artifact.

cluster_assay Biochemical Kinase Assay Compound This compound Kinase Purified Kinase (e.g., VEGFR-2, CDK-2) Compound->Kinase Intended Inhibition Reporter Reporter System (e.g., Luciferase) Compound->Reporter Potential Interference PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP->Reporter Signal Signal (Light/Fluorescence) Reporter->Signal

Caption: Potential points of interference in a typical biochemical kinase assay.

References

Validation & Comparative

A Comparative Guide to Indolinone-Based Kinase Inhibitors: Profiling Sunitinib, Axitinib, Nintedanib, and SU6656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of Sunitinib, Axitinib, Nintedanib, and SU6656 against a panel of key kinases. Lower IC50 values indicate greater potency.

Table 1: IC50 Values of Multi-Targeted Indolinone Kinase Inhibitors (nM)

Kinase TargetSunitinib (nM)Axitinib (nM)Nintedanib (nM)
VEGFR1800.134
VEGFR290.213
VEGFR380.1-0.313
PDGFRα51.665
PDGFRβ21.658
c-KIT41.7Not Reported
FLT31Not Reported26
SrcNot a primary targetNot a primary target150
LckNot a primary targetNot a primary target16
LynNot a primary targetNot a primary target44

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: IC50 Values of the Src Family Kinase Inhibitor SU6656 (nM)

Kinase TargetSU6656 (nM)
Src280[1][2][3]
Yes20[1][2][3]
Fyn170[1][2]
Lyn130[1][2][3]
Lck6880

Signaling Pathways and Mechanisms of Action

Indolinone kinase inhibitors typically function by competing with ATP for the binding site on the kinase domain, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways. The specific kinases targeted by each inhibitor determine their cellular effects.

Multi-Targeted Angiogenesis Inhibitors: Sunitinib, Axitinib, and Nintedanib

Sunitinib, Axitinib, and Nintedanib are all potent inhibitors of receptor tyrosine kinases (RTKs) crucial for angiogenesis, the formation of new blood vessels.[1][2][4][5] Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][4][5] By inhibiting these receptors on endothelial cells, these drugs block the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth which is dependent on a blood supply.[1][4] Sunitinib also potently inhibits c-KIT, a key driver in gastrointestinal stromal tumors (GIST).[1] Nintedanib additionally targets Fibroblast Growth Factor Receptors (FGFRs), which are implicated in fibrosis.[5][6]

Angiogenesis_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR FGFR FGFR FGFR->RAS_RAF_MEK_ERK FGFR->PI3K_AKT_mTOR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Axitinib Axitinib Axitinib->VEGFR Axitinib->PDGFR Nintedanib Nintedanib Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Growth_Factor_Receptor Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src Growth_Factor_Receptor->Src SU6656 SU6656 SU6656->Src FAK FAK Src->FAK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival STAT3->Survival Kinase_Assay_Workflow Reagent_Prep Reagent Preparation Kinase_Reaction Kinase Reaction Reagent_Prep->Kinase_Reaction Add inhibitor, kinase, ATP, substrate Detection Detection Kinase_Reaction->Detection Stop reaction, add detection reagents Data_Analysis Data Analysis Detection->Data_Analysis Measure signal

References

Validating Target Engagement of 5-(Aminomethyl)indolin-2-one in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of a novel indolin-2-one derivative, hypothetically 5-(Aminomethyl)indolin-2-one, a putative inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor tyrosine kinase is a critical mediator of angiogenesis and a well-established target in oncology.

This guide will objectively compare the performance of several widely used target engagement assays, supported by illustrative experimental data and detailed protocols.

Comparison of Target Engagement Methodologies

Validating the interaction of a small molecule inhibitor with its target inside a cell can be approached through various techniques, each with distinct advantages and limitations. The primary methods discussed here are the Cellular Thermal Shift Assay (CETSA), Western Blotting for downstream signaling, and a functional Reporter Assay.

Method Principle Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.Label-free, applicable in intact cells and tissues, provides direct evidence of physical binding.[1][2]Not all ligand-protein interactions result in a significant thermal shift; can be lower in throughput compared to some other methods.[3]
Western Blotting (Phospho-VEGFR-2) Measures the inhibition of target autophosphorylation or the phosphorylation of downstream substrates as a readout of target kinase inhibition.Provides information on the functional consequence of target engagement (i.e., inhibition of kinase activity).Indirect measure of binding; signal can be influenced by other pathways affecting the phosphorylation state.
Reporter Gene Assay Measures the activity of a transcription factor downstream of the target signaling pathway, which drives the expression of a reporter gene (e.g., luciferase).Functional, cell-based readout that can be adapted for high-throughput screening.[4][5]Indirect measure of target engagement; susceptible to off-target effects that may influence the reporter signal.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the test compound in live cells.Quantitative, real-time measurement of binding in living cells; high-throughput compatible.[6]Requires genetic modification of the target protein, which may not fully represent the endogenous context.

Quantitative Data Summary

The following tables present hypothetical data from the aforementioned assays, comparing the effects of this compound with a known VEGFR-2 inhibitor, Sunitinib.

Table 1: Cellular Thermal Shift Assay (CETSA) - Isothermal Dose-Response

This table illustrates the concentration-dependent stabilization of VEGFR-2 by the test compounds at a fixed temperature.

Compound Concentration (µM) Relative VEGFR-2 Abundance (%) EC50 (µM)
Vehicle (DMSO) -35.2-
This compound 0.145.81.2
168.3
1085.1
10088.9
Sunitinib 0.155.70.5
179.4
1092.3
10094.6

Table 2: Western Blot Analysis - Inhibition of VEGFR-2 Phosphorylation

This table shows the inhibition of VEGF-induced VEGFR-2 phosphorylation in treated cells.

Compound Concentration (µM) Normalized p-VEGFR-2 / t-VEGFR-2 Ratio IC50 (µM)
Vehicle (DMSO) -1.00-
This compound 0.10.850.9
10.48
100.15
1000.08
Sunitinib 0.10.720.3
10.31
100.09
1000.05

Table 3: VEGFR-2 Reporter Gene Assay - Inhibition of VEGF-Induced Luciferase Activity

This table displays the inhibition of downstream signaling as measured by a luciferase reporter.

Compound Concentration (µM) Relative Luciferase Units (RLU) IC50 (µM)
Vehicle (DMSO) -12,500-
This compound 0.110,8001.5
16,100
102,200
1001,500
Sunitinib 0.19,5000.6
14,500
101,800
1001,300

Visualizations

Signaling Pathway and Experimental Workflows

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Akt Akt P_VEGFR2->Akt ERK ERK P_VEGFR2->ERK p_PLCg p-PLCγ PLCg->p_PLCg p_Akt p-Akt Akt->p_Akt p_ERK p-ERK ERK->p_ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival p_PLCg->Angiogenesis p_Akt->Angiogenesis p_ERK->Angiogenesis Indolinone This compound Indolinone->P_VEGFR2 Inhibits CETSA_Workflow cluster_protocol CETSA Experimental Workflow A 1. Cell Treatment Treat cells with This compound or vehicle (DMSO). B 2. Heat Shock Heat cell lysates or intact cells across a temperature gradient. A->B C 3. Lysis & Centrifugation Lyse cells and separate soluble proteins from aggregated proteins. B->C D 4. Protein Quantification Quantify soluble VEGFR-2 using Western Blot or ELISA. C->D E 5. Data Analysis Plot protein abundance vs. temperature to determine thermal shift. D->E Reporter_Assay_Workflow cluster_protocol Reporter Gene Assay Workflow A 1. Cell Seeding Seed reporter cell line (e.g., NFAT-luciferase) in assay plates. B 2. Compound Treatment Treat cells with varying concentrations of This compound. A->B C 3. Stimulation Stimulate cells with VEGF to activate VEGFR-2 signaling. B->C D 4. Lysis & Luciferase Assay Lyse cells and measure luciferase activity. C->D E 5. Data Analysis Plot luciferase activity vs. compound concentration to determine IC50. D->E

References

A Comparative Guide to the Efficacy of 5-(Aminomethyl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of several 5-(Aminomethyl)indolin-2-one derivatives, a class of potent tyrosine kinase inhibitors (TKIs). We will delve into their performance against key oncological and fibrotic targets, supported by experimental data from in vitro and in vivo studies. This document aims to be a valuable resource for researchers and drug development professionals by presenting a consolidated view of their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate them.

Core Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives exert their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) that are pivotal in cell proliferation, migration, and angiogenesis. The primary targets for many derivatives in this class, such as nintedanib, sunitinib, and regorafenib, include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By binding to the ATP-binding pocket of these receptors, these inhibitors block downstream signaling cascades, thereby impeding tumor growth and fibrotic processes.

Below is a diagram illustrating the general signaling pathway inhibited by these derivatives.

TKI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factors (VEGF, PDGF, FGF) RTK Receptor Tyrosine Kinase (VEGFR, PDGFR, FGFR) Growth_Factor->RTK Binds P Phosphorylation RTK->P TKI This compound Derivative TKI->RTK Inhibits ATP ATP ATP->P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) P->Downstream Activates Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response Promotes

Caption: General signaling pathway inhibited by this compound derivatives.

Comparative Efficacy: In Vitro Data

The in vitro efficacy of these derivatives is primarily assessed through kinase inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds against their target kinases.

Kinase Inhibitory Activity

The following table summarizes the IC50 values of nintedanib and comparator TKIs against a panel of key angiogenic and oncogenic kinases.[1] Nintedanib demonstrates a potent and balanced inhibition profile across VEGFR, PDGFR, and FGFR families.

Kinase TargetNintedanib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Pazopanib IC50 (nM)
VEGFR13429010
VEGFR21392030
VEGFR31341547
PDGFRα59105084
PDGFRβ6525067
FGFR1695060>10,000
FGFR237>10,00030>10,000
FGFR3108>10,00040>10,000

Data compiled from in vitro kinase assays performed in parallel.[1]

Anti-Proliferative Activity in Cancer Cell Lines

The anti-proliferative effects of these derivatives are evaluated in various cancer cell lines. The IC50 values represent the concentration required to inhibit cell growth by 50%.

Cell LineDerivativeIC50 (µM)
HCT-116 (Colon Carcinoma)Sunitinib18.6
HCT-116 (Colon Carcinoma)Dasatinib0.14
HCT-116 (Colon Carcinoma)Sorafenib18.0
MCF-7 (Breast Carcinoma)Sunitinib16.0
MCF-7 (Breast Carcinoma)Dasatinib0.67
MCF-7 (Breast Carcinoma)Sorafenib16.0
H460 (Non-Small Cell Lung Carcinoma)Sunitinib>30
H460 (Non-Small Cell Lung Carcinoma)Dasatinib9.0
H460 (Non-Small Cell Lung Carcinoma)Sorafenib18.0

Data from a comparative study of tyrosine kinase inhibitors in human cancer cell lines.[2]

In Vivo Efficacy: Xenograft Models

The anti-tumor efficacy of this compound derivatives is further evaluated in in vivo xenograft models, where human tumor cells are implanted into immunocompromised mice.

Head-to-Head Comparison of Nintedanib and Sunitinib in Renal Cell Carcinoma

A randomized, phase II study compared the efficacy of nintedanib and sunitinib in patients with advanced renal cell carcinoma.[3]

ParameterNintedanibSunitinib
Median Progression-Free Survival (PFS)8.4 months8.4 months
PFS at 9 months43.1%45.2%
Median Overall Survival (OS)20.4 months21.2 months
Objective Response Rate (ORR)20.3%31.3%

Data from a randomized, phase II clinical trial.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate (e.g., Poly(Glu, Tyr)) - [γ-³²P]ATP - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with [γ-³²P]ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction (e.g., with phosphoric acid) Initiate_Reaction->Stop_Reaction Filter_Binding Transfer to Filter Plate and Wash to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Filter_Binding Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Filter_Binding->Measure_Radioactivity Analyze_Data Data Analysis: - Subtract Background - Plot Inhibition vs. Concentration - Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate buffer (e.g., DMSO). Prepare solutions of the target kinase, a suitable substrate (e.g., a synthetic peptide), and ATP, including a radiolabeled ATP variant (e.g., [γ-³²P]ATP).[4]

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[5]

  • Termination: Stop the reaction, for example, by adding a strong acid like phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.[4] Alternatively, luminescence-based assays that measure ADP production can be used.[5][6][7][8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Xenograft_Workflow Start Start Cell_Culture Cancer Cell Line Culture and Expansion Start->Cell_Culture Implantation Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitoring of Tumor Growth Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administration of Test Compound and Vehicle Control Randomization->Treatment Monitoring Regular Measurement of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Tumor Size Limit Reached - Predefined Study Duration Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Statistical Analysis Endpoint->Analysis End End Analysis->End

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-(Aminomethyl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of kinase inhibitors based on the 5-(aminomethyl)indolin-2-one scaffold. Given that this compound represents a core chemical structure, this document will use the well-characterized and clinically approved drug, Sunitinib (SU11248), as a primary exemplar for this class. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its evaluation offers significant insights into the broader selectivity profile of indolin-2-one derivatives.[1][2][3]

The guide will compare Sunitinib's performance against other kinase inhibitors, supported by quantitative data and detailed experimental protocols. The objective is to provide researchers with a clear, data-driven perspective on the compound's selectivity and potential off-target effects, which are critical considerations in drug discovery and development.

Comparative Analysis of Kinase Inhibition

The inhibitory activity of Sunitinib and selected alternative kinase inhibitors is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro), showcases the potency and selectivity of each compound against a panel of key kinases. Sunitinib's profile as a multi-targeted inhibitor is evident from its potent activity against VEGFR, PDGFR, and other kinases.[2][4][5]

CompoundPrimary Target(s)VEGFR2 (KDR) IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)FLT3 IC50 (nM)Src IC50 (nM)
Sunitinib (SU11248) Multi-RTK80[2][6]2[2][6]Potent Inhibition30-50[4]>10-fold selective over Src[4][5]
Semaxanib (SU5416) VEGFRPotent Inhibition---Weaker than derivatives[3]
SU6668 VEGFR, PDGFR, FGFR1Potent InhibitionPotent Inhibition---
Sorafenib Multi-kinase90586858-
Pazopanib VEGFR, PDGFR, c-Kit308474--

Note: IC50 values can vary based on assay conditions. Data is aggregated from multiple sources for comparison.

Signaling Pathway Inhibition

Sunitinib exerts its anti-angiogenic and anti-tumor effects by blocking key signaling pathways initiated by vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1] The diagram below illustrates the simplified signaling cascade and highlights the points of inhibition by Sunitinib.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Caption: Simplified VEGFR/PDGFR signaling pathways inhibited by Sunitinib.

Experimental Methodologies

Accurate cross-reactivity profiling relies on robust and standardized experimental protocols. Below are methodologies for key assays used to characterize kinase inhibitors. A general workflow for kinase inhibitor profiling is also visualized.

The systematic evaluation of a kinase inhibitor involves a multi-stage process, from initial screening to comprehensive kinome-wide profiling to identify both intended targets and potential off-target interactions.

G start Test Compound (e.g., this compound derivative) primary_screen Primary Screen (Single high concentration against target kinase) start->primary_screen secondary_screen IC50 Determination (Dose-response curve for primary targets) primary_screen->secondary_screen Active Hit selectivity_panel Kinome Selectivity Profiling (Screen against a broad panel of kinases) secondary_screen->selectivity_panel cellular_assay Cellular Assays (Target phosphorylation, cell viability) secondary_screen->cellular_assay data_analysis Data Analysis & Reporting (Selectivity score, off-target identification) selectivity_panel->data_analysis cellular_assay->data_analysis conclusion Lead Optimization / Candidate Selection data_analysis->conclusion

Caption: General experimental workflow for kinase inhibitor profiling.

This method is considered the gold standard for quantifying kinase activity and inhibition.[7] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: Prepare a reaction mixture in a 96-well plate containing the purified kinase, a suitable peptide or protein substrate (e.g., poly-Glu,Tyr for tyrosine kinases), and a kinase buffer (e.g., 100 mM HEPES, 50 mM NaCl).[4]

  • Compound Addition: Add the test compound (e.g., Sunitinib) at various concentrations (typically a serial dilution) to the reaction wells. Include a DMSO-only well as a no-inhibition control.

  • Initiation: Start the kinase reaction by adding a solution containing MnCl2 and radiolabeled ATP (e.g., [γ-³³P]ATP) to each well.[4][8] The final ATP concentration can be set at or near the Kₘ for the enzyme to accurately assess potency.[9][10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), allowing the phosphorylation reaction to proceed.

  • Termination: Stop the reaction by adding EDTA, which chelates the divalent cations necessary for kinase activity.[4]

  • Detection: Spot the reaction mixtures onto filter paper (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while unreacted [γ-³³P]ATP will not.

  • Washing: Wash the filters extensively with a wash buffer (e.g., phosphoric acid) to remove all unbound radiolabeled ATP.

  • Quantification: Measure the radioactivity remaining on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoid dose-response curve to determine the IC50 value.

This assay measures the ability of a compound to inhibit kinase activity within a cellular context by quantifying the phosphorylation of a downstream substrate.

  • Cell Culture: Plate cells known to have an active signaling pathway involving the target kinase (e.g., PC-3 cells for PDK1/Akt pathway) in 96-well plates and grow to near confluence.[11]

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for a period (e.g., 12-24 hours) before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2 hours).

  • Ligand Stimulation: Stimulate the signaling pathway by adding the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period (e.g., 10-30 minutes) to induce receptor phosphorylation.[4][5]

  • Cell Lysis and Fixation: Terminate the stimulation by removing the media and immediately fixing the cells with a solution like 4% formaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

  • Immunostaining: Block non-specific antibody binding with a blocking buffer. Incubate the cells with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-AKT).

  • Secondary Antibody and Detection: Wash the cells and add a fluorescently-labeled secondary antibody that binds to the primary antibody. For normalization, simultaneously stain with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein.

  • Imaging and Quantification: Use an imaging system (e.g., LI-COR Odyssey) to scan the plate and quantify the fluorescence intensity in each well for both the phospho-specific and total protein signals.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percentage of inhibition of phosphorylation at each inhibitor concentration relative to the stimulated, untreated control. Determine the EC50 value by plotting the dose-response curve.

References

Confirming the Biological Activity of 5-(Aminomethyl)indolin-2-one: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibition and anti-inflammatory effects. This guide provides a comparative overview of essential orthogonal assays to robustly confirm the presumed activity of a novel compound, 5-(Aminomethyl)indolin-2-one. An orthogonal approach, using multiple assays based on different principles, is critical to validate on-target activity, rule out artifacts, and build a comprehensive understanding of a compound's mechanism of action (MoA).

This guide will focus on two primary, plausible activities for an indolin-2-one derivative:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key regulator of angiogenesis.

  • Anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Section 1: Validating VEGFR2 Kinase Inhibition

The primary hypothesis is that this compound directly inhibits the kinase activity of VEGFR2, preventing downstream signaling that leads to endothelial cell proliferation and survival. A multi-step validation workflow is recommended, moving from direct biochemical assays to cell-based confirmation of on-target and functional effects.

Experimental Workflow for Kinase Inhibitor Validation

A logical progression of assays ensures a thorough and conclusive validation of a potential kinase inhibitor.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) B Binding Confirmation: Biophysical Assay (e.g., Thermal Shift) A->B Confirm Direct Binding C Target Engagement: Receptor Phosphorylation Assay (pVEGFR2 Western/ELISA) B->C Validate in Cellular Context D Functional Outcome: Cell Proliferation Assay (e.g., CCK-8) C->D Assess Phenotypic Effect

Caption: Workflow for validating a VEGFR2 kinase inhibitor.

Comparison of Orthogonal Assays for VEGFR2 Inhibition

The following table summarizes key assays, their principles, and hypothetical data for this compound, benchmarked against Sunitinib, a known multi-kinase inhibitor containing an indolin-2-one core.

Assay Type Assay Name Principle Endpoint Measured Hypothetical this compound IC₅₀ Reference (Sunitinib) IC₅₀
Biochemical ADP-Glo™ Kinase AssayMeasures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luciferase-based system.[1]Luminescence (inversely proportional to inhibition)85 nM~10-90 nM
Biochemical LanthaScreen™ TR-FRETA time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition prevents tracer binding.[2]TR-FRET Ratio110 nMNot applicable (Binding Assay)
Cell-Based pVEGFR2 Phospho-ELISAHuman umbilical vein endothelial cells (HUVECs) are stimulated with VEGF in the presence of the inhibitor. The level of VEGFR2 autophosphorylation is quantified by a sandwich ELISA.[3]Absorbance (proportional to pVEGFR2 levels)250 nM~100-300 nM[4]
Cell-Based Cell Proliferation (CCK-8)Measures the number of viable cells by quantifying the conversion of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[5]Absorbance (proportional to cell number)500 nM~500-1000 nM[5]
Biophysical Thermal Shift Assay (CETSA)Measures the thermal stability of the target protein. Ligand binding stabilizes the protein, increasing its melting temperature.Change in Melting Temperature (ΔTm)+4.5 °C+5.2 °C
Key Experimental Protocols

1. ADP-Glo™ Kinase Assay (Biochemical)

  • Objective: To determine the in vitro IC₅₀ value of the compound against purified VEGFR2 kinase.

  • Materials: Recombinant human VEGFR2 kinase, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare a serial dilution of this compound in the appropriate buffer.

    • In a 384-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the reaction by adding ATP. Incubate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and measure the light produced by a coupled luciferase reaction.

    • Measure luminescence using a plate reader. The signal is correlated with ADP concentration and thus kinase activity.

    • Plot the signal against inhibitor concentration and fit to a dose-response curve to determine the IC₅₀.

2. VEGFR2 Cellular Phosphorylation Assay (Cell-Based)

  • Objective: To confirm that the compound inhibits VEGF-induced VEGFR2 autophosphorylation in a cellular context.[3]

  • Materials: Human Umbilical Vein Endothelial Cells (HUVECs), serum-free media, recombinant human VEGF-A, this compound, lysis buffer, anti-phospho-VEGFR2 (Tyr1175) antibody, anti-total-VEGFR2 antibody.

  • Procedure:

    • Plate HUVECs and grow to ~90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.

    • Immediately wash cells with cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

    • Quantify total protein concentration (e.g., BCA assay).

    • Analyze equal amounts of protein by Western blot or ELISA using antibodies specific for phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

    • Densitometry is used to quantify the ratio of pVEGFR2 to total VEGFR2.

Section 2: Validating Anti-Inflammatory Activity via NF-κB Inhibition

A plausible secondary or alternative MoA for an indolin-2-one derivative is the suppression of inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[6]

The Canonical NF-κB Signaling Pathway

The canonical NF-κB pathway is a critical signaling cascade that responds to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α).[7]

G cluster_0 cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Compound 5-(Aminomethyl) indolin-2-one Compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Canonical NF-κB signaling and the proposed point of inhibition.

Comparison of Orthogonal Assays for NF-κB Pathway Inhibition

These assays measure different nodes of the NF-κB pathway, from transcriptional output to upstream signaling events and downstream functional consequences.

Assay Type Assay Name Principle Endpoint Measured Hypothetical this compound IC₅₀ Reference (Bay 11-7082) IC₅₀
Reporter NF-κB Luciferase Reporter AssayMeasures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase gene driven by an NF-κB response element.[8]Luminescence (proportional to NF-κB activity)1.5 µM5-10 µM
Biochemical Western Blot for p-IκBαMeasures the phosphorylation of IκBα, a key step upstream of NF-κB activation. Inhibition of IKK prevents this phosphorylation.[9]Band Intensity of p-IκBα2.0 µM~10 µM
Functional Griess Assay for Nitric Oxide (NO)Measures the production of nitrite, a stable breakdown product of NO, which is produced by iNOS, an NF-κB target gene, in LPS-stimulated macrophages (e.g., RAW 264.7).[10]Absorbance (proportional to nitrite concentration)5.0 µM~15 µM
Functional TNF-α ELISAQuantifies the secretion of the pro-inflammatory cytokine TNF-α, a key NF-κB target gene, from stimulated immune cells.[9]Absorbance (proportional to TNF-α concentration)3.5 µM~12 µM
Key Experimental Protocols

1. NF-κB Luciferase Reporter Assay (Reporter-Based)

  • Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

  • Materials: HEK293T or similar cells, NF-κB luciferase reporter vector, a constitutively expressed control vector (e.g., Renilla luciferase), transfection reagent, TNF-α.

  • Procedure:

    • Co-transfect cells with the NF-κB firefly luciferase reporter and the Renilla luciferase control vector.

    • After 24 hours, pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition relative to the TNF-α stimulated control and determine the IC₅₀.

2. Griess Assay for Nitric Oxide Production (Functional)

  • Objective: To measure the effect of the compound on the production of a key downstream inflammatory mediator.

  • Materials: RAW 264.7 murine macrophage cell line, Lipopolysaccharide (LPS), Griess Reagent.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant, which reacts with nitrite to form a colored azo dye.

    • Measure the absorbance at ~540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve and determine the IC₅₀ for NO production inhibition.[10]

Conclusion

Validating the biological activity of a new chemical entity like this compound requires a rigorous, multi-faceted approach. Relying on a single assay is insufficient. By employing a strategic combination of biochemical, cell-based, and functional orthogonal assays, researchers can build a robust data package that confirms the compound's mechanism of action with high confidence. For a potential VEGFR2 inhibitor, demonstrating direct enzymatic inhibition, followed by confirmation of target engagement and a functional cellular outcome, provides compelling evidence of its MoA. Similarly, for an anti-inflammatory agent, showing inhibition of NF-κB transcriptional activity, upstream signaling events, and downstream mediator production validates its place in that therapeutic class. This structured approach is fundamental to the successful progression of compounds in the drug discovery pipeline.

References

A Head-to-Head Comparison: 5-Substituted Indolin-2-Ones Versus Sunitinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Indolin-2-One Derivatives as Kinase Inhibitors Compared to the Established Drug, Sunitinib.

Sunitinib (marketed as Sutent®) is an FDA-approved oral multi-kinase inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[5][6]

This guide will objectively compare the enzymatic inhibition, anti-proliferative activity, and underlying signaling pathways of these compounds, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory potency of Sunitinib and a representative 5-fluoro-indolin-2-one derivative (Compound 17a ) against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
Sunitinib VEGFR-280[4][5][6]
PDGFRβ2[4][5][6]
c-KitData indicates potent inhibition[4][5]
Compound 17a VEGFR-278[1][7]

Table 2: Anti-Proliferative Activity

CompoundCell LineAssay TypeIC50 (µM)
Sunitinib HUVEC (endothelial cells)VEGF-induced proliferation0.04[4][8]
MCF-7 (Breast Cancer)MTT Assay4.77[1][7]
HepG2 (Liver Cancer)MTT Assay2.23[1][7]
Compound 17a MCF-7 (Breast Cancer)MTT Assay1.44[1][7]
HepG2 (Liver Cancer)MTT Assay1.13[1][7]

Note: Compound 17a is (E)-4-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(4-sulfamoylphenyl)benzamide.[1]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical workflow for evaluating their efficacy.

G cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PLCg PDGFRb->PI3K Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits Sunitinib->PDGFRb Inhibits Indolin2one 5-Substituted Indolin-2-one Indolin2one->VEGFR2 Inhibits RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription mTOR->Transcription

Caption: Simplified signaling pathways of VEGFR-2 and PDGFRβ inhibited by Sunitinib and 5-substituted indolin-2-ones.

G start Start: Synthesized Indolin-2-one Derivative kinase_assay In Vitro Kinase Assay (e.g., TR-FRET or ELISA-based) Target: VEGFR-2, PDGFRβ start->kinase_assay cell_culture Cell Culture (e.g., HUVEC, MCF-7, HepG2) start->cell_culture ic50_enzyme Determine Enzymatic IC50 kinase_assay->ic50_enzyme compare Compare Data with Known Drug (Sunitinib) ic50_enzyme->compare mtt_assay Cell Proliferation Assay (e.g., MTT Assay) cell_culture->mtt_assay ic50_cell Determine Anti-Proliferative IC50 mtt_assay->ic50_cell ic50_cell->compare end End: Comparative Efficacy Profile compare->end

Caption: Experimental workflow for the comparative evaluation of novel kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific receptor tyrosine kinase.

  • Materials:

    • 96-well microtiter plates pre-coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1).

    • Recombinant human kinase (e.g., GST-VEGFR2, GST-PDGFRβ).

    • Kinase dilution buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO₄, 0.02% BSA).

    • Test compound (e.g., 5-substituted indolin-2-one) and reference compound (Sunitinib) serially diluted in DMSO.

    • ATP and MnCl₂ solution.

    • Wash buffer (e.g., TBST).

    • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

    • HRP substrate (e.g., TMB or 2,2'-azino-di-[3-ethylbenzthiazoline sulfonate]).

    • Stop solution (e.g., 1M H₂SO₄).

    • Microplate reader.

  • Procedure:

    • Plate Preparation: Use pre-coated 96-well plates. Block excess protein binding sites with a 1-5% BSA solution in PBS. Wash plates with wash buffer.

    • Enzyme Addition: Add the purified kinase (e.g., GST-VEGFR2 at a final concentration of 50 ng/mL) diluted in kinase buffer to each well.[5]

    • Inhibitor Addition: Add serial dilutions of the test compound and Sunitinib to the wells. Include a DMSO-only control (vehicle) and a "no enzyme" control.

    • Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MnCl₂. The final concentration of MnCl₂ should be 10 mM, and the ATP concentration should be near the Km for the specific enzyme.[5]

    • Incubation: Incubate the plate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

    • Detection: Wash the plate to remove ATP and unbound reagents. Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Signal Development: Wash the plate again to remove unbound antibody. Add the HRP substrate and allow the color to develop.

    • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cultured cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2) or endothelial cells (e.g., HUVEC).

    • Complete cell culture medium.

    • 96-well flat-bottom cell culture plates.

    • Test compound and Sunitinib serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound or Sunitinib. Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

    • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This comparative guide demonstrates that novel 5-substituted indolin-2-one derivatives can exhibit potent inhibitory activity against key oncogenic kinases, comparable to, and in some cases exceeding, the efficacy of the established drug Sunitinib. The representative 5-fluoro-indolin-2-one derivative (Compound 17a ) shows superior VEGFR-2 inhibition in enzymatic assays and more potent anti-proliferative effects against both MCF-7 and HepG2 cancer cell lines.[1][7]

These findings underscore the value of the indolin-2-one scaffold as a platform for developing novel kinase inhibitors. The structure-activity relationship (SAR) of substitutions at the C-5 position of the oxindole ring is a critical area for further investigation to optimize potency and selectivity. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of such compounds in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Aminomethyl)indolin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Analogs built on this core have led to the development of several FDA-approved drugs, particularly in the realm of oncology.[1][2] This guide focuses on the structure-activity relationships (SAR) of 5-(Aminomethyl)indolin-2-one derivatives, a class of compounds that has shown significant promise as potent and selective inhibitors of various protein kinases involved in critical cellular signaling pathways.

Core Scaffold and Key Points of Modification

The pharmacological versatility of the indolin-2-one core is significantly influenced by substitutions at various positions. For the this compound series, the key points for chemical modification are:

  • The Indolin-2-one Core: Substitutions on the aromatic ring, particularly at the C-5 position, are crucial for modulating activity and selectivity.

  • The 3-position: This position is typically substituted with a group that projects into the ATP-binding pocket of kinases, often involving a methylidenyl linker to a heterocyclic ring system.

  • The 5-(Aminomethyl) Side Chain: Modifications to the amine can influence solubility, cell permeability, and interactions with the solvent-exposed region of the target protein.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity, primarily as kinase inhibitors.

  • Substitutions on the Indolin-2-one Ring: Halogen substitutions at the C-5 position of the indolin-2-one ring, such as fluorine, are often favorable for anti-tumor activity.[1][3] This is exemplified by Sunitinib, a potent multi-kinase inhibitor, which features a fluorine atom at this position.[2][3] Other substitutions at C-5 or C-6, such as hydroxyl (-OH) or methoxy (-OMe) groups, can also enhance inhibitory activity against kinases like VEGFR-2 and PDGFRβ, though their effect is highly dependent on the nature of the substituent at the C-3 position.[3]

  • The 3-position Substituent: The group attached to the 3-position of the indolin-2-one core plays a critical role in determining kinase selectivity and potency. Pyrrole-containing moieties are common and have been extensively studied.[3] These groups often engage in hydrogen bonding interactions within the ATP binding site of the target kinase.

  • The 5-(Aminomethyl) Moiety: While the provided search results focus more broadly on 5-substituted indolin-2-ones, the aminomethyl group is a key feature for interacting with the solvent-exposed region of the kinase. In a series of FMS-like tyrosine kinase 3 (FLT3) inhibitors, derivatives bearing a heterocyclic alkane at this solvent interface position significantly increased the potency for inhibiting the proliferation of the MV4-11 acute myeloid leukemia (AML) cell line.[4]

Comparative Biological Activity

The following table summarizes the in vitro activity of representative 5-substituted indolin-2-one analogs against key kinase targets. This data highlights how subtle structural modifications can lead to significant changes in potency and selectivity.

CompoundR1 (C5-substituent)Target KinaseIC50 (nM)Cell LineCellular IC50 (nM)
Sunitinib-FVEGFR-2, PDGFRβ, FLT3---
SU14813-VEGFR-2, PDGFRβ, FLT3-Tumor Xenograft40 (VEGFR-2), 20 (PDGFRβ), 50 (FLT3)[2]
Compound 10aHeterocyclic alkaneFLT3-MV4-1114.7[4]
Compound 10dHeterocyclic alkaneFLT35.3[4]MV4-1124.8[4]

Note: Sunitinib is included as a benchmark approved drug from this class. IC50 values for Sunitinib against various kinases are widely reported in the low nanomolar range.

Targeted Signaling Pathway: VEGFR-2

Many this compound analogs function as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase (RTK) in angiogenesis.[2][3] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its phosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to an anti-angiogenic effect.

VEGFR_Pathway cluster_downstream Activation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP P P VEGFR2->P Autophosphorylation Indolinone Indolin-2-one Inhibitor Indolinone->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Binds to ATP Pocket PLCg PLCγ P->PLCg Ras Ras P->Ras PI3K PI3K P->PI3K Downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->Downstream Ras->Downstream PI3K->Downstream

Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by indolin-2-one analogs.

Experimental Protocols

The evaluation of this compound analogs typically involves biochemical and cellular assays to determine their inhibitory potency and mechanism of action. A common method is a luminescence-based kinase inhibition assay.

This protocol is a generalized method for determining the IC50 value of a test compound against a specific protein kinase.[5][6]

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 3-fold) of the compound in DMSO to create a concentration gradient. A DMSO-only control is included.[5]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of each diluted compound concentration to the wells of a 384-well white assay plate.[5]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the target kinase (e.g., VEGFR-2), a suitable peptide substrate, and ATP in an appropriate kinase buffer.[5]

    • Initiate the reaction by dispensing the kinase reaction mixture into each well of the assay plate.[5]

    • Include a "no kinase" control for 100% inhibition and a "vehicle control" (DMSO) for 0% inhibition.[5]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5][6]

  • Signal Detection:

    • Stop the kinase reaction by adding an ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously measures the amount of remaining ATP by generating a luminescent signal.[5]

    • Incubate the plate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • The percent inhibition is calculated relative to the controls.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep 1. Prepare Serial Dilution of Indolin-2-one Analog start->prep plate 2. Add Compound to 384-well Plate prep->plate reaction 3. Add Kinase, Substrate, and ATP Mixture plate->reaction incubate 4. Incubate at RT (e.g., 60 min) reaction->incubate detect 5. Add ATP Detection Reagent (Luminescence) incubate->detect read 6. Read Plate on Luminometer detect->read analyze 7. Calculate % Inhibition and Determine IC50 read->analyze end End analyze->end

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

The this compound scaffold represents a highly adaptable and pharmacologically significant platform for the development of targeted therapeutics. The structure-activity relationship studies consistently demonstrate that modifications to the C-5 position of the indolinone ring and the 5-position side chain are critical for achieving high potency and selectivity, particularly against protein kinases. Analogs such as Sunitinib have already demonstrated the clinical success of this chemical class.[2] Continued exploration of this scaffold, guided by SAR principles, holds significant potential for the discovery of novel and effective treatments for cancer and other diseases driven by aberrant kinase activity.

References

Assessment of 5-(Aminomethyl)indolin-2-one Selectivity: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals that a specific biological target for the compound 5-(Aminomethyl)indolin-2-one has not been identified. As a result, an assessment of its selectivity for a primary target, including a comparison with alternative compounds, cannot be provided at this time.

The molecule this compound is commercially available and appears in chemical catalogs. However, it is predominantly referenced as a chemical intermediate or a structural fragment used in the synthesis of more complex molecules. The broader chemical class of "indolin-2-one" derivatives has been explored extensively in drug discovery, and compounds containing this core structure have been shown to target a wide array of proteins.

The Indolin-2-one Scaffold in Drug Discovery

The indolin-2-one core is a versatile scaffold that has been incorporated into numerous potent and selective inhibitors of various protein classes. This structural motif is a key component of several approved drugs and clinical candidates. Examples of targets for different indolin-2-one derivatives include:

  • Protein Kinases: This is the most prominent class of targets for indolin-2-one derivatives. Specific examples include:

    • c-Raf1 Kinase: The compound GW5074, with a distinct substitution pattern on the indolinone core, is a known inhibitor of c-Raf1 kinase.

    • Aurora B Kinase: Certain indolin-2-one derivatives have been developed as selective inhibitors of Aurora B kinase, a key regulator of cell division.

    • Polo-like Kinase 4 (PLK4): This kinase, involved in centriole duplication, has also been targeted by compounds containing the indolin-2-one structure.

    • Phosphoinositide 3-kinase (PI3K): The pyrrolo[2,1-f][1][2][3]triazine class of PI3K inhibitors incorporates a related structural element.

  • Other Enzymes:

    • 5-Lipoxygenase (5-LOX) and soluble Epoxide Hydrolase (sEH): Dual inhibitors of these enzymes, which are involved in inflammatory pathways, have been developed from an indoline-based scaffold.

Challenges in Assessing Selectivity Without a Defined Target

The process of assessing a compound's selectivity is fundamentally dependent on having a well-defined primary biological target. The standard experimental workflow involves:

  • Primary Target Identification: Determining the specific protein (e.g., an enzyme or receptor) with which the compound interacts to elicit its primary biological effect.

  • On-Target Potency Measurement: Quantifying the compound's activity against its primary target, typically expressed as an IC50, EC50, or Ki value.

  • Off-Target Profiling: Screening the compound against a panel of other related and unrelated proteins to identify potential off-target interactions.

  • Selectivity Calculation: Comparing the on-target potency with the off-target activity to determine the selectivity ratio.

Without the initial step of identifying the primary target for this compound, the subsequent steps in the selectivity assessment workflow cannot be performed.

Future Directions

To enable a selectivity assessment of this compound, the following research would be necessary:

  • Target Identification Studies: A systematic screening of the compound against various biological targets would be required. This could involve techniques such as affinity chromatography, chemical proteomics, or broad panel screening assays.

  • Mechanism of Action Studies: Once a potential target is identified, further experiments would be needed to confirm the interaction and elucidate the compound's mechanism of action.

References

Comparative Guide to the Reproducibility of Experiments Using 5-(Aminomethyl)indolin-2-one and its Alternatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(Aminomethyl)indolin-2-one and its alternatives, focusing on their application as kinase inhibitors. Due to the limited publicly available data on this compound, this document outlines a framework for its evaluation, referencing established data for well-characterized alternatives like Sunitinib and Nintedanib. The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, known for its role in the development of potent anti-cancer agents, particularly kinase inhibitors.

Introduction to this compound and Alternatives

The indolin-2-one core is a key pharmacophore in numerous kinase inhibitors. This guide focuses on this compound, a simple derivative of this scaffold. For comparative purposes, we will be referencing Sunitinib and Nintedanib, two FDA-approved multi-kinase inhibitors that also feature the indolin-2-one core and are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Alternatives for Comparison:

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a potent inhibitor of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.

  • Nintedanib: An oral inhibitor of VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs.[2]

Data Presentation: Comparative Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-280[1]
Nintedanib VEGFR-221[2]
This compound VEGFR-2Data not available

Experimental Protocols

To ensure the reproducibility of experiments involving these compounds, detailed methodologies are crucial. Below are representative protocols for the synthesis of the indolin-2-one scaffold and for a VEGFR-2 kinase inhibition assay.

Proposed Synthesis of this compound

While a specific, detailed protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds. This would typically involve a multi-step synthesis starting from a commercially available substituted indole, such as 5-nitroisatin or 5-nitroindole-2-carboxylic acid.

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 5-Nitroindoline-2,3-dione (or similar precursor) Step1 Protection of N1 (e.g., Boc anhydride) Start->Step1 Step2 Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) Step1->Step2 Step3 Formation of Aminomethyl Group (e.g., Reductive amination or conversion to nitrile then reduction) Step2->Step3 Step4 Deprotection of N1 (e.g., TFA) Step3->Step4 End This compound Step4->End

Proposed synthesis workflow for this compound.

Note: This represents a generalized synthetic strategy. Specific reagents, reaction conditions, and purification methods would need to be optimized for each step.

In Vitro VEGFR-2 Kinase Inhibition Assay Protocol

This protocol is a representative method for determining the in vitro potency of a test compound against VEGFR-2.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, lower inhibition by the test compound.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound (e.g., this compound, Sunitinib)

  • Luminescence-based ATP detection reagent

  • 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.

  • Initiation of Reaction: Add ATP and the substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Add the luminescence-based ATP detection reagent to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase, buffer, and compound to 96-well plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Add ATP detection reagent to stop reaction and generate luminescent signal D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Signaling Pathway Analysis

The indolin-2-one scaffold is a well-established inhibitor of the VEGFR-2 signaling pathway, which is critical for angiogenesis.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGF binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, migration, and survival. Indolin-2-one-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing autophosphorylation, thereby blocking downstream signaling.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor This compound & Alternatives Inhibitor->Dimerization Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

While direct experimental data for this compound is limited, its structural similarity to known kinase inhibitors like Sunitinib and Nintedanib suggests its potential as a VEGFR-2 inhibitor. This guide provides the necessary framework for researchers to design and conduct reproducible experiments to evaluate its efficacy. By following the outlined protocols for synthesis and in vitro assays and using the provided data for established drugs as benchmarks, a comprehensive and comparative assessment of this compound can be achieved.

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)indolin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Aminomethyl)indolin-2-one, ensuring adherence to safety protocols and regulatory requirements.

The disposal of this compound must be handled as hazardous chemical waste.[1] Under no circumstances should this chemical be discarded down the drain or in regular trash receptacles.[2][3] Improper disposal can lead to environmental contamination and potential health hazards.

Hazard and Safety Overview

Key Safety Precautions:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust or vapor.[4]

  • Wash hands thoroughly after handling.[2][5]

  • Keep away from heat, sparks, and open flames.

Summary of Waste Management Data

For clear and concise guidance, the following table summarizes the essential information for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[4]
Handling Area Well-ventilated area or chemical fume hood[3][5]
Container Type Chemically resistant, sealed container[2]
Labeling Requirements "Hazardous Waste," chemical name, and associated hazardsGeneral Lab Practice
Disposal Method Licensed chemical waste disposal contractor[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical waste. It is particularly important to segregate halogenated and non-halogenated organic waste streams where applicable, as this can facilitate more environmentally sound and cost-effective disposal.[1]

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.[2]

2. Container Labeling:

  • Clear Identification: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Communication: Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

3. Waste Storage:

  • Secure Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[2]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is full or the accumulation time limit set by your institution is approaching, contact your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Schedule Pickup: Arrange for a pickup of the hazardous waste by a licensed and approved chemical waste disposal contractor.[6] Do not attempt to transport hazardous waste off-site yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation: This compound D Segregate into a dedicated, chemically compatible container A->D Collect Waste B Is the waste container properly labeled? C Label container with 'Hazardous Waste' and chemical name B->C No E Store in a designated hazardous waste accumulation area C->E BB BB D->BB Yes F Is the container full or 'pickup' date reached? E->F F->E No G Contact EHS to schedule waste pickup F->G Yes H Waste collected by licensed disposal contractor G->H BB->E Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Aminomethyl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(Aminomethyl)indolin-2-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The recommended PPE is detailed below and should be selected based on the specific laboratory conditions and the scale of the work being performed.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3][4][5]Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] Gloves must be inspected before use.[2]Prevents direct skin contact with the compound.
Body Protection A lab coat or a chemical-resistant apron.[4] For larger quantities or risk of splashing, a chemical-resistant suit may be necessary.[2]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH-approved respirator is required.[1]Minimizes inhalation of dust or vapors.
Operational Plan: Safe Handling Procedures

Safe handling practices are paramount to minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eye wash station.[1][6]

    • Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Weigh and handle the solid compound in a chemical fume hood to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][7]

    • Clean the work area and any equipment used.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Chemical: Dispose of the chemical waste through a licensed waste disposal company.[1] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and empty containers, should be treated as chemical waste and disposed of accordingly.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected for disposal as chemical waste. Do not reuse empty containers.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency Response Protocol

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
Ingestion Wash out the mouth with water.[1][6] Do not induce vomiting. Seek immediate medical attention.
Chemical Spill Evacuate the area.[6] Wear appropriate PPE, including respiratory protection.[2] Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Collect the absorbed material into a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[2]

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps to be taken in the event of a chemical spill involving this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment Containment & Cleanup cluster_Final_Steps Decontamination & Disposal Spill Chemical Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Safety First Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If Safe to Proceed Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.